Product packaging for (S)-Verapamil hydrochloride(Cat. No.:CAS No. 36622-29-4)

(S)-Verapamil hydrochloride

Número de catálogo: B1219952
Número CAS: 36622-29-4
Peso molecular: 491.1 g/mol
Clave InChI: DOQPXTMNIUCOSY-YCBFMBTMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

(-)-Verapamil is the more potent S-enantiomer of the phenylalkylamine class of calcium channel blockers . Its primary mechanism of action is the voltage- and frequency-dependent inhibition of L-type calcium channels (Cav1.2) in cardiac and vascular smooth muscle . By blocking calcium influx, it reduces myocardial contractility (negative inotropy), slows heart rate (negative chronotropy), and prolongs conduction through the atrioventricular node, making it a Class IV antiarrhythmic agent . In vascular smooth muscle, this inhibition causes vasodilation, reducing peripheral vascular resistance . Research indicates that (-)-Verapamil's activity is not confined to L-type calcium channels; it also inhibits other targets, including T-type calcium channels, potassium channels (such as TREK currents in sympathetic neurons), and adrenergic receptors, which may contribute to its complex effects on cardiovascular and neuronal excitability . This multi-target profile underscores its value in basic cardiovascular and neuropharmacology research. Beyond its established role, recent investigations highlight promising new research avenues for verapamil. It has been identified as an inhibitor of drug efflux pumps like P-glycoprotein (ABCB1), which is valuable in oncology research for studying multidrug resistance in cancer cells . Furthermore, studies suggest it may help preserve pancreatic beta-cell function and improve glucose homeostasis, indicating potential research applications in models of type 1 diabetes . Emerging evidence also points to its antiglycoxidant properties, where it has been shown in vitro to inhibit protein glycation and oxidation, processes linked to diabetic complications . This product is provided for chemical and biological research purposes in laboratory settings only. It is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H39ClN2O4 B1219952 (S)-Verapamil hydrochloride CAS No. 36622-29-4

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPXTMNIUCOSY-YCBFMBTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36622-28-3
Record name (-)-Verapamil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36622-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verapamil hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036622283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-[3-cyano-3-(3,4-dimethoxyphenyl)hex-6-yl][2-(3,4-dimethoxyphenyl)ethyl]methylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERAPAMIL HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5002H7B3FO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-Verapamil Hydrochloride: A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Verapamil hydrochloride, the levorotatory enantiomer of the phenylalkylamine calcium channel blocker verapamil, is a pharmacologically active agent with significant implications in cardiovascular therapy. While racemic verapamil is widely used for the treatment of hypertension, angina, and supraventricular tachyarrhythmias, it is the (S)-enantiomer that exhibits markedly greater potency in its primary mechanism of action: the blockade of L-type calcium channels.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: L-type Calcium Channel Blockade

The principal therapeutic effects of this compound stem from its potent and stereoselective inhibition of voltage-gated L-type calcium channels (Ca_v1.2).[1] These channels are crucial for the influx of calcium ions into cardiac and vascular smooth muscle cells, which, in turn, triggers muscle contraction.[2][3] (S)-Verapamil binds to the α1 subunit of the L-type calcium channel, exhibiting a "use-dependent" and "voltage-dependent" mode of action. This means its blocking efficacy is enhanced at higher heart rates and in depolarized tissues, making it particularly effective in managing tachyarrhythmias.[4]

Stereoselectivity

A critical aspect of verapamil's pharmacology is the stereoselectivity of its enantiomers. (S)-Verapamil is approximately 20 times more potent than its counterpart, (R)-Verapamil, in its negative dromotropic effects on atrioventricular (AV) node conduction.[1] This significant difference in potency underscores the importance of considering the stereochemistry of verapamil in both clinical applications and drug development.

Downstream Signaling Pathways

The blockade of L-type calcium channels by (S)-Verapamil initiates distinct downstream signaling cascades in cardiomyocytes and vascular smooth muscle cells, leading to its therapeutic effects.

In Cardiomyocytes

In cardiac muscle cells, the influx of calcium through L-type calcium channels triggers a much larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR).[5][6][7] This surge in intracellular calcium binds to troponin C, initiating the cross-bridge cycling of actin and myosin filaments and resulting in muscle contraction.

By blocking the initial calcium influx through L-type channels, (S)-Verapamil attenuates the CICR process. This leads to a reduction in the force of myocardial contraction (negative inotropy) and a decrease in heart rate (negative chronotropy) by slowing the depolarization of pacemaker cells in the sinoatrial (SA) and atrioventricular (AV) nodes.

cluster_SR Sarcoplasmic Reticulum SVerapamil (S)-Verapamil LTCC L-type Calcium Channel (Cav1.2) SVerapamil->LTCC blocks Ca_influx Ca²⁺ Influx LTCC->Ca_influx reduced RyR Ryanodine Receptor (RyR) Ca_influx->RyR triggers NegativeInotropy Negative Inotropy (Reduced Contractility) SR Sarcoplasmic Reticulum (SR) CICR Ca²⁺-Induced Ca²⁺ Release (CICR) RyR->CICR Ca_cytosol ↑ Cytosolic Ca²⁺ CICR->Ca_cytosol TroponinC Troponin C Ca_cytosol->TroponinC binds to Contraction Myocardial Contraction TroponinC->Contraction initiates

Signaling in Cardiomyocytes
In Vascular Smooth Muscle Cells

In vascular smooth muscle cells, calcium influx through L-type calcium channels is a primary trigger for vasoconstriction. The increased intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.

(S)-Verapamil's blockade of these channels reduces calcium influx, leading to decreased MLCK activity, vasodilation, and a subsequent reduction in blood pressure.

Furthermore, in endothelial cells, calcium signaling is involved in the activation of endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO), a potent vasodilator.[8][9] While the primary vasodilatory effect of verapamil is through direct action on smooth muscle, its influence on calcium homeostasis may have indirect effects on endothelial function.

SVerapamil (S)-Verapamil LTCC L-type Calcium Channel (Cav1.2) SVerapamil->LTCC blocks Ca_influx Ca²⁺ Influx LTCC->Ca_influx reduced Calmodulin Calmodulin Ca_influx->Calmodulin binds to Vasodilation Vasodilation MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK activates MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates MLC_P Phosphorylated MLC Contraction Vasoconstriction MLC_P->Contraction leads to

Signaling in Vascular Smooth Muscle

Interaction with P-glycoprotein

Beyond its effects on calcium channels, verapamil is a well-known inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells and influences the pharmacokinetics of many drugs.[10][11] Both (S)- and (R)-verapamil appear to be equally effective in modulating P-gp-mediated drug transport.[12] Verapamil's interaction with P-gp is complex, involving both competitive and non-competitive inhibition of substrate binding and modulation of P-gp's ATPase activity.[13]

Pharmacokinetics and Metabolism

This compound undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes, with CYP3A4 being a major contributor.[10] The metabolism is stereoselective, with (S)-verapamil being cleared more rapidly than (R)-verapamil.[3] The primary metabolic pathways include N-demethylation to norverapamil and N-dealkylation.

Quantitative Data Summary

ParameterEnantiomerValueTarget/SystemReference
Potency vs. (R)-Verapamil (S)-Verapamil~20-fold greaterNegative dromotropic effects on AV node[1]
IC50 Racemic Verapamil8.15 µMCa_v1.2 current in HEK-293 cells[14]
Racemic Verapamil1.89 µMCa_v1.2 inhibition (preconditioning protocol)[15]
Ki (-)-Verapamil5.3 ± 0.2 µMMuscarinic Receptor ([³H]QNB binding)[16]
(+)-Verapamil11.4 ± 0.6 µMMuscarinic Receptor ([³H]QNB binding)[16]
Km (Metabolism) S-Verapamil167 ± 23 µMCYP3A4[17]
R-Verapamil168 ± 35 µMCYP3A4[17]
Vmax (Metabolism) S-Verapamil3,418 ± 234 pmol/min/mgCYP3A4[17]
R-Verapamil2,502 ± 275 pmol/min/mgCYP3A4[17]
P-gp ATPase Activation (Km) Racemic Verapamil1.9 ± 0.5 µMP-glycoprotein[13]
P-gp ATPase Inhibition (Ki) Racemic Verapamil454 ± 109 µMP-glycoprotein[13]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ca_v1.2 Current Measurement

This protocol is designed to measure the effect of (S)-Verapamil on L-type calcium currents in a cell line stably expressing the human Ca_v1.2 channel.

  • Cell Preparation: Culture CHO-K1 cells stably expressing human Ca_v1.2 on glass coverslips.

  • Solutions:

    • External Solution (in mM): 100 NaCl, 4 KCl, 40 NMDG, 5 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, 5 Sorbitol; pH adjusted to 7.4 with HCl.

    • Internal (Pipette) Solution (in mM): 108 Cs Methanesulfonate, 4.5 MgCl₂, 1 CaCl₂, 5 Phosphocreatine Na₂, 5 Creatine, 5 Pyruvate, 5 Oxaloacetate, 4 Na₂ATP, 24 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration using a borosilicate glass micropipette with a resistance of 3.5-4 MΩ.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit Ca_v1.2 currents by applying a depolarizing voltage step to +10 mV for 300 ms.

    • Perfuse the cells with the external solution containing varying concentrations of this compound.

    • Record the peak inward current at each concentration to determine the IC50 value.

Start Start PrepareCells Prepare Cells (CHO-K1 expressing Cav1.2) Start->PrepareCells Setup Establish Whole-Cell Patch-Clamp Configuration PrepareCells->Setup RecordBaseline Record Baseline Cav1.2 Current Setup->RecordBaseline ApplyVerapamil Apply (S)-Verapamil (Varying Concentrations) RecordBaseline->ApplyVerapamil RecordTreated Record Cav1.2 Current in Presence of Verapamil ApplyVerapamil->RecordTreated Analyze Analyze Data (Determine IC50) RecordTreated->Analyze End End Analyze->End

Patch-Clamp Workflow
P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of (S)-Verapamil on the ATP hydrolysis activity of P-gp.

  • Membrane Preparation: Isolate membrane fractions from cells overexpressing human P-gp.

  • Reaction Mixture (per well):

    • P-gp containing membranes (250 µg/mL).

    • Tris-MES buffer.

    • Varying concentrations of this compound.

    • ATP.

  • Procedure:

    • Incubate the reaction mixture at 37°C for 20 minutes.

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

    • Determine the concentration of (S)-Verapamil that produces half-maximal stimulation or inhibition of ATPase activity.

Chiral HPLC for Enantiomeric Separation

This method is used to separate and quantify the enantiomers of verapamil and its metabolites.

  • Sample Preparation: Extract verapamil and its metabolites from plasma or in vitro metabolism samples using solid-phase extraction (SPE).

  • Chromatographic Conditions:

    • Column: Chiral stationary phase (e.g., LarihcShell-P).

    • Mobile Phase: Acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v).

    • Flow Rate: 0.5 mL/min.

    • Detection: Fluorescence detector with excitation at 280 nm and emission at 313 nm.

  • Analysis: Quantify the peak areas of (S)-Verapamil and (R)-Verapamil to determine their respective concentrations.

Conclusion

This compound exerts its primary therapeutic effects through the potent and stereoselective blockade of L-type calcium channels. This action leads to a reduction in cardiac contractility and heart rate, as well as vasodilation, which are beneficial in the treatment of various cardiovascular diseases. Its interaction with P-glycoprotein and its stereoselective metabolism are also important considerations in its overall pharmacological profile. The experimental methodologies detailed in this guide provide a framework for the continued investigation of (S)-Verapamil and the development of novel cardiovascular therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of (S)-Verapamil Hydrochloride

This compound is the levorotatory enantiomer of the phenylalkylamine calcium channel blocker, Verapamil. It is a crucial compound in cardiovascular therapy and exhibits distinct pharmacological activities. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for their determination, and a visualization of its primary mechanism of action.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is essential for its identification, characterization, and formulation in drug development.

PropertyValue
IUPAC Name (2S)-2-(3,4-dimethoxyphenyl)-5-[--INVALID-LINK--amino]-2-(1-methylethyl)pentanenitrile hydrochloride[1]
CAS Number 36622-28-3[1]
Molecular Formula C₂₇H₃₉ClN₂O₄[1][2][3]
Molecular Weight 491.07 g/mol [2][3][4]
Appearance White to off-white crystalline powder[5][6]
Melting Point 131-133 °C[5][7]
Solubility Soluble in water (>30 mg/mL), methanol, and ethanol[4][7][8][9].
pKa 8.6 (at 25°C)[10]
Optical Rotation [α]²²/D -6.1° (c = 0.1 in ethanol)[7]

Experimental Protocols

Detailed methodologies are critical for the accurate determination of the physicochemical properties of active pharmaceutical ingredients like this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity. A standard method for its determination is the capillary melting point test.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

Procedure:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For this compound, this is expected to be in the range of 131-133 °C[5][7].

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a standard method for assessing the purity and quantifying the amount of this compound in a sample, as outlined in the United States Pharmacopeia (USP) monographs for Verapamil Hydrochloride.[11][12]

Chromatographic System:

  • Column: A 4.6-mm × 12.5- to 15-cm column containing packing L1 (C18)[11].

  • Mobile Phase: A filtered and degassed mixture of an aqueous solvent mixture (0.015 N sodium acetate with approximately 33 mL of glacial acetic acid per L), acetonitrile, and 2-aminoheptane (70:30:0.5)[11]. Adjustments may be necessary for system suitability.

  • Flow Rate: Approximately 0.9 mL per minute[11].

  • Detector: UV detector set at 278 nm[11].

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a quantity of USP Verapamil Hydrochloride Reference Standard (RS) in the mobile phase to obtain a known concentration[11].

  • Test Preparation: Prepare a solution of the this compound sample in the mobile phase at a similar concentration to the Standard Preparation[11].

  • Injection: Inject equal volumes (e.g., 10 µL) of the Standard and Test preparations into the chromatograph[11].

  • Analysis: Record the chromatograms and measure the peak responses. The retention time of the major peak in the Test preparation should correspond to that of the Standard preparation. The purity is determined by comparing the area of the main peak to the total area of all peaks, and the assay is calculated by comparing the peak area of the sample to that of the reference standard[11][12].

Determination of Solubility

The solubility of this compound can be determined using the equilibrium solubility method.

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Mechanism of Action: L-type Calcium Channel Blockade

This compound primarily exerts its therapeutic effects by blocking L-type voltage-gated calcium channels.[4][13][14] The (S)-enantiomer is significantly more potent in this action than the (R)-enantiomer[15][16]. This blockade has profound effects on both cardiac and vascular smooth muscle cells.

Mechanism of Action of this compound cluster_effects Physiological Effects L_type_channel L-type Calcium Channel Ca_in Ca²⁺ Influx L_type_channel->Ca_in Depolarization Blockade Blockade Vasodilation Vasodilation (Relaxation of vascular smooth muscle) Decreased_Contractility Decreased Myocardial Contractility (Negative Inotropy) Slowed_AV_Conduction Slowed AV Nodal Conduction (Negative Dromotropy) S_Verapamil (S)-Verapamil hydrochloride S_Verapamil->L_type_channel Blockade->Vasodilation Inhibition of Ca²⁺ influx Blockade->Decreased_Contractility Inhibition of Ca²⁺ influx Blockade->Slowed_AV_Conduction Inhibition of Ca²⁺ influx

Caption: Mechanism of this compound via L-type calcium channel blockade.

In addition to its primary action on calcium channels, (S)-Verapamil has also been shown to be an inhibitor of the P-glycoprotein efflux pump, which is implicated in multidrug resistance in cancer cells.[2][15]

Conclusion

This technical guide provides a detailed overview of the key chemical and physical properties of this compound, along with standardized experimental protocols for their verification. The provided visualization of its mechanism of action highlights its role as a potent L-type calcium channel blocker. This information is fundamental for researchers and professionals involved in the development, formulation, and clinical application of this important cardiovascular drug.

References

The Discovery and Synthesis of (S)-Verapamil Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verapamil, a cornerstone in the management of cardiovascular diseases, was the first clinically used calcium channel blocker. Initially introduced as a racemic mixture, subsequent research revealed significant stereoselectivity in its pharmacological action. The (S)-enantiomer is substantially more potent in its L-type calcium channel blocking activity compared to the (R)-enantiomer. This guide provides a comprehensive overview of the discovery of Verapamil, the elucidation of the differential effects of its enantiomers, and detailed methodologies for the enantioselective synthesis and resolution of (S)-Verapamil, culminating in the formation of its hydrochloride salt. Quantitative pharmacological data are presented for clear comparison, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Stereoselective Pharmacology

Verapamil was first introduced in the early 1960s as a coronary vasodilator for the treatment of angina.[1] It is classified as a non-dihydropyridine calcium channel blocker.[1] Administered as a racemic mixture of its (S)- and (R)-enantiomers, it was later discovered that the two isomers possess distinct pharmacological and pharmacokinetic profiles.

The primary therapeutic efficacy of Verapamil is derived from the (S)-enantiomer, which is approximately 10 to 20 times more potent in its calcium channel blocking activity than the (R)-enantiomer.[2] This stereoselectivity is most pronounced in its negative dromotropic effect, observed as a prolongation of the PR interval in an electrocardiogram.[3][4]

Pharmacokinetic and Pharmacodynamic Differences

The enantiomers of Verapamil also exhibit notable differences in their pharmacokinetic properties. The (S)-enantiomer is cleared more rapidly from the body due to stereoselective first-pass metabolism in the liver.[5] This results in a higher plasma concentration of the (R)-enantiomer after oral administration of the racemate.[2]

Table 1: Comparative Pharmacokinetic Parameters of Verapamil Enantiomers in Humans

Parameter(S)-Verapamil(R)-VerapamilReference(s)
Apparent Oral Clearance (single dose) ~5481 mL/min~1007 mL/min[5]
Apparent Oral Clearance (3 weeks treatment) ~2855 mL/min~651 mL/min[5][6]
Systemic Clearance (3 weeks treatment) ~664 mL/min~340 mL/min[5]
Elimination Half-life (single dose) 2.8 - 7.4 hours2.8 - 7.4 hours[5]
Elimination Half-life (repetitive dosing) 4.5 - 12.0 hours4.5 - 12.0 hours[5]
Plasma Protein Binding (serum albumin) ~88%~94%[5]
Plasma Protein Binding (alpha-1 acid glycoprotein) ~86%~92%[5]

Table 2: Comparative Pharmacodynamic Properties of Verapamil Enantiomers

Parameter(S)-Verapamil(R)-VerapamilReference(s)
Potency for PR Interval Prolongation ~10-20 times more potentLess potent[2][3]
IC50 for L-type Calcium Channels Significantly lowerHigher[7][8]
Effect on Mean Arterial Pressure Not significantSignificant reduction[2]

Synthesis of (S)-Verapamil Hydrochloride

The synthesis of enantiomerically pure (S)-Verapamil can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.

Enantioselective Synthesis

A concise, three-step asymmetric synthesis of (S)-Verapamil has been developed utilizing a rhodium-catalyzed allylic alkylation reaction.[9][10] This method constructs the challenging acyclic quaternary stereocenter with high enantioselectivity.

Experimental Protocol: Enantioselective Rhodium-Catalyzed Synthesis of (S)-Verapamil [10]

  • Step 1: Synthesis of α-isopropyl-substituted benzyl nitrile. Homoveratronitrile is deprotonated and then subjected to an electrophilic quench to yield the α-isopropyl-substituted benzyl nitrile. This step achieves a yield of approximately 84%.

  • Step 2: Enantioselective rhodium-catalyzed allylic alkylation. The product from Step 1 undergoes an enantioselective rhodium-catalyzed allylic alkylation with allyl benzoate to form the tertiary homoallylic nitrile. This key step establishes the quaternary stereocenter with an enantiomeric ratio of 91:9 and a yield of 93%.

  • Step 3: Hydroamination. The terminal olefin of the tertiary homoallylic nitrile is hydroborated, followed by a copper-catalyzed amination of the resulting alkyl borane to introduce the phenethylamine moiety, furnishing (S)-Verapamil.

The overall yield for this three-step synthesis is approximately 55%.[9][10]

Chiral Resolution

An alternative approach is the resolution of racemic Verapamil. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as an optically active form of dibenzoyltartaric acid.

Experimental Protocol: Chiral Resolution of Racemic Verapamil [11]

  • Salt Formation: Racemic Verapamil free base is dissolved in a methanol-water mixture. An optically active dibenzoyltartaric acid (e.g., (-)-O,O'-dibenzoyl-L-tartaric acid) is added in a molar ratio of approximately 1:1 to 1:2 (Verapamil:tartaric acid derivative).

  • Crystallization: The mixture is allowed to stand, often overnight, to facilitate the crystallization of the less soluble diastereomeric salt.

  • Separation: The precipitated crystals are separated by filtration.

  • Liberation of the Free Base: The separated diastereomeric salt is treated with a base to liberate the enantiomerically pure Verapamil free base.

  • Isolation: The free base is then extracted and purified.

This process can be repeated with the other enantiomer of the resolving agent to isolate the (R)-Verapamil.

Formation of this compound

The final step is the conversion of the (S)-Verapamil free base to its hydrochloride salt to improve its stability and solubility.

Experimental Protocol: Synthesis of this compound

  • Dissolution: (S)-Verapamil free base is dissolved in a suitable organic solvent, such as ethyl acetate or isopropyl alcohol.

  • Acidification: A solution of hydrochloric acid in the same solvent (e.g., IPA.HCl) is slowly added to the Verapamil solution while stirring. The pH is adjusted to 3.0-3.5.

  • Crystallization and Precipitation: The reaction mixture is stirred at room temperature and then cooled to 0-5°C to induce crystallization and precipitation of the hydrochloride salt.

  • Isolation and Drying: The precipitated solid is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound.

Mechanism of Action and Signaling Pathway

(S)-Verapamil exerts its therapeutic effects primarily by blocking L-type voltage-gated calcium channels (Ca_v1.2) in cardiac myocytes, cardiac conduction tissue, and vascular smooth muscle cells.[7] This inhibition of calcium influx leads to a reduction in myocardial contractility (negative inotropy), a slowing of the heart rate (negative chronotropy), and a decrease in atrioventricular nodal conduction (negative dromotropy). In vascular smooth muscle, the blockade of calcium channels results in vasodilation and a reduction in peripheral resistance.

verapamil_pathway L_type_Ca_Channel L-type Calcium Channel (Ca_v1.2) Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Inhibits S_Verapamil (S)-Verapamil S_Verapamil->L_type_Ca_Channel Blocks Intracellular_Ca ↑ Intracellular [Ca²⁺] Contraction Muscle Contraction Intracellular_Ca->Contraction Leads to Physiological_Effects Negative Inotropy Negative Chronotropy Negative Dromotropy Vasodilation Contraction->Physiological_Effects Results in

Caption: (S)-Verapamil's mechanism of action on L-type calcium channels.

Experimental and Logical Workflows

The development and synthesis of this compound can be visualized as a logical progression from racemic Verapamil to the enantiomerically pure drug substance.

synthesis_workflow cluster_synthesis Synthesis Routes Racemic_Verapamil Racemic Verapamil Chiral_Resolution Chiral Resolution Racemic_Verapamil->Chiral_Resolution Enantioselective_Synthesis Enantioselective Synthesis S_Verapamil_Base (S)-Verapamil Free Base Enantioselective_Synthesis->S_Verapamil_Base Chiral_Resolution->S_Verapamil_Base R_Verapamil_Base (R)-Verapamil Free Base Chiral_Resolution->R_Verapamil_Base HCl_Salt_Formation HCl Salt Formation S_Verapamil_Base->HCl_Salt_Formation S_Verapamil_HCl This compound HCl_Salt_Formation->S_Verapamil_HCl

Caption: Workflow for the synthesis of this compound.

Conclusion

The development of this compound exemplifies the importance of stereochemistry in pharmacology. The significantly higher potency of the (S)-enantiomer has driven the development of enantioselective synthetic routes and efficient resolution techniques. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further innovation in cardiovascular medicine.

References

(S)-Verapamil Hydrochloride: An In-depth Technical Guide to its Role as a P-glycoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical membrane protein that functions as an ATP-dependent efflux pump. It plays a significant role in limiting the intracellular concentration of a wide array of xenobiotics, including many therapeutic drugs. This action is a key mechanism behind multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. Verapamil, a well-known calcium channel blocker, has been extensively studied as a first-generation P-gp inhibitor. This technical guide focuses specifically on the (S)-enantiomer of Verapamil hydrochloride and its role and characterization as a P-glycoprotein inhibitor. While the two enantiomers of verapamil exhibit different potencies as calcium channel blockers, with the (S)-isomer being more potent, studies have indicated that both (R)- and (S)-verapamil are approximately equipotent in their ability to inhibit P-gp.[1][2] This makes (S)-Verapamil a valuable tool for researchers studying P-gp-mediated transport and developing strategies to overcome multidrug resistance.

Mechanism of Action

(S)-Verapamil hydrochloride inhibits P-glycoprotein through a multi-faceted mechanism that includes direct interaction with the transporter and potential modulation of its expression.

Direct Inhibition of P-gp Efflux Function:

(S)-Verapamil acts as both a substrate and an inhibitor of P-gp.[3] Its inhibitory action is complex, involving both competitive and non-competitive components. Verapamil has been shown to interact with multiple sites on P-glycoprotein.[3][4] The binding of (S)-Verapamil to P-gp interferes with the binding and/or translocation of other P-gp substrates. This interaction is ATP-dependent and stimulates the ATPase activity of P-gp, indicating a direct interaction with the transporter's catalytic cycle.[3][5] The biphasic nature of verapamil-induced ATPase activation suggests the presence of at least two distinct binding sites with different affinities.[3][4] At lower concentrations, verapamil can act as a non-competitive inhibitor of the transport of other substrates, like digoxin, suggesting simultaneous binding.[4] At higher concentrations, competitive inhibition becomes more prominent.[4]

Modulation of P-glycoprotein Expression:

In addition to its direct inhibitory effects, verapamil has been observed to decrease the expression of P-glycoprotein in multidrug-resistant cell lines. Prolonged exposure to verapamil can lead to a reduction in both P-gp protein and mRNA levels, suggesting a transcriptional or post-transcriptional regulatory mechanism.[6] This effect contributes to the long-term reversal of the multidrug resistance phenotype.

Below is a diagram illustrating the primary mechanisms of (S)-Verapamil's inhibitory action on P-glycoprotein.

Pgp_Inhibition_Mechanism cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) ADP_Pi ADP + Pi Pgp->ADP_Pi Efflux Substrate Efflux Pgp->Efflux Translocates Substrate Inhibition Inhibition of Efflux S_Verapamil (S)-Verapamil S_Verapamil->Pgp Binds to multiple sites (Competitive/Non-competitive) Expression Decreased P-gp Expression S_Verapamil->Expression Long-term exposure Substrate P-gp Substrate (e.g., Chemotherapy Drug) Substrate->Pgp Binds to P-gp ATP ATP ATP->Pgp Hydrolysis provides energy Expression->Pgp Reduces synthesis Nucleus Nucleus Pgp_gene MDR1 Gene

Caption: Mechanism of P-glycoprotein inhibition by (S)-Verapamil.

Quantitative Data

The inhibitory potency of this compound against P-glycoprotein is comparable to its (R)-enantiomer. The following tables summarize key quantitative data for verapamil as a P-gp inhibitor. It is important to note that many studies use racemic (±)-verapamil; however, given the established equipotency of the enantiomers in P-gp inhibition, these values provide a strong indication of the activity of the (S)-isomer.

Table 1: IC50 Values for Verapamil Inhibition of P-gp Substrate Transport

P-gp SubstrateCell SystemVerapamil IC50 (µM)Reference
DigoxinP-glycoprotein-expressing cell monolayers1.1[7]
TalinololCaco-2 cells~250[8]

Table 2: Kinetic Parameters of Verapamil Interaction with P-gp ATPase Activity

ParameterValueConditionsReference
K_m (Activation)1.9 ± 0.5 µMSaturating ATP[3]
K_i (Inhibition)214 ± 52 µMSaturating ATP[3]
V_MAX (Activation)1623 ± 97 nmol/min/mgSaturating ATP[3]

Experimental Protocols

Several in vitro assays are commonly used to characterize the inhibitory activity of compounds like this compound against P-glycoprotein. Below are detailed methodologies for three key experiments.

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of an inhibitor. P-gp's ATPase activity is stimulated by its substrates and inhibitors, and measuring this activity provides a direct indication of drug interaction with the transporter.

Principle: The rate of ATP hydrolysis by P-gp is quantified by measuring the amount of inorganic phosphate (Pi) released. The formation of a complex between Pi and molybdenum produces a colorimetric signal that can be measured spectrophotometrically.

Detailed Methodology:

  • Preparation of P-gp Membranes: Isolate cell membranes from a P-gp overexpressing cell line (e.g., Sf9 cells infected with a baculovirus expressing human P-gp).

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA).

    • 5 mM MgATP.

    • P-gp containing membranes (typically 5-10 µg of total protein).

    • Varying concentrations of this compound (or a control inhibitor).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-40 minutes) to allow for ATP hydrolysis.

  • Stopping the Reaction and Color Development: Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS). Add a color reagent containing ammonium molybdate and ascorbic acid.

  • Measurement: Incubate at room temperature to allow color development and measure the absorbance at a specific wavelength (e.g., 800 nm) using a microplate reader.

  • Data Analysis: The amount of Pi released is determined from a standard curve generated with known concentrations of phosphate. The vanadate-sensitive ATPase activity (P-gp specific activity) is calculated by subtracting the activity in the presence of sodium orthovanadate (a specific P-gp ATPase inhibitor) from the total activity.

ATPase_Assay_Workflow start Start prep_membranes Prepare P-gp Membranes start->prep_membranes prep_reaction Prepare Reaction Mix (Buffer, MgATP, Membranes, (S)-Verapamil) prep_membranes->prep_reaction incubate Incubate at 37°C prep_reaction->incubate stop_reaction Stop Reaction & Add Color Reagent incubate->stop_reaction measure Measure Absorbance stop_reaction->measure analyze Analyze Data (Calculate vanadate-sensitive activity) measure->analyze end End analyze->end

Caption: Workflow for a P-glycoprotein ATPase activity assay.

Rhodamine 123 Efflux Assay

This is a fluorescence-based assay that measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from cells.

Principle: P-gp actively transports Rhodamine 123 out of the cell. In the presence of a P-gp inhibitor like (S)-Verapamil, this efflux is blocked, leading to an increase in intracellular fluorescence.

Detailed Methodology:

  • Cell Culture: Seed P-gp overexpressing cells (e.g., MCF7/ADR) and a parental sensitive cell line (e.g., MCF7) in a 96-well plate and culture until they reach a suitable confluency.

  • Pre-incubation with Inhibitor: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Loading with Rhodamine 123: Add Rhodamine 123 (final concentration typically 1-5 µM) to the wells and incubate for a further 30-60 minutes at 37°C to allow for cellular uptake.

  • Washing: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.

  • Efflux Period: Add fresh, pre-warmed buffer (with or without the inhibitor) and incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for efflux.

  • Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or a flow cytometer (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) indicates P-gp inhibition. Calculate the IC50 value of (S)-Verapamil.

Rhodamine_Efflux_Workflow start Start seed_cells Seed P-gp Overexpressing & Parental Cells start->seed_cells preincubate Pre-incubate with (S)-Verapamil seed_cells->preincubate load_rhodamine Load Cells with Rhodamine 123 preincubate->load_rhodamine wash_cells Wash with Cold Buffer load_rhodamine->wash_cells efflux Incubate for Efflux wash_cells->efflux measure_fluorescence Measure Intracellular Fluorescence efflux->measure_fluorescence analyze Analyze Data (Calculate IC50) measure_fluorescence->analyze end End analyze->end

Caption: Workflow for a Rhodamine 123 efflux assay.

Calcein-AM Efflux Assay

This is another widely used fluorescence-based assay for assessing P-gp activity.

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein. P-gp can transport Calcein-AM out of the cell before it is hydrolyzed. P-gp inhibitors like (S)-Verapamil block this efflux, leading to increased intracellular accumulation of Calcein-AM, its subsequent hydrolysis, and a higher fluorescence signal.[9][10][11]

Detailed Methodology:

  • Cell Preparation: Prepare a suspension of P-gp overexpressing cells at a concentration of approximately 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor for 15-30 minutes at 37°C.[9]

  • Calcein-AM Loading: Add Calcein-AM to the cell suspension (final concentration typically 0.25-1 µM) and incubate for 15-30 minutes at 37°C.[9][11]

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM.

  • Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer (Excitation: ~490 nm, Emission: ~515 nm).

  • Data Analysis: An increase in fluorescence intensity in the presence of (S)-Verapamil indicates inhibition of P-gp-mediated Calcein-AM efflux. The IC50 value can be determined from the dose-response curve.

Calcein_AM_Workflow start Start prep_cells Prepare P-gp Overexpressing Cell Suspension start->prep_cells preincubate_inhibitor Pre-incubate with (S)-Verapamil prep_cells->preincubate_inhibitor load_calcein Load Cells with Calcein-AM preincubate_inhibitor->load_calcein wash_cells Wash with Cold PBS load_calcein->wash_cells measure_fluorescence Measure Intracellular Fluorescence wash_cells->measure_fluorescence analyze Analyze Data (Determine IC50) measure_fluorescence->analyze end End analyze->end

Caption: Workflow for a Calcein-AM efflux assay.

Conclusion

This compound is a well-characterized and effective inhibitor of P-glycoprotein. Its mechanism of action involves direct, multi-site interaction with the transporter, leading to both competitive and non-competitive inhibition of substrate efflux, as well as a longer-term effect on P-gp expression. The equipotent P-gp inhibitory activity of its stereoisomers, despite differences in their primary pharmacological effect, makes it a valuable research tool. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of (S)-Verapamil's interaction with P-gp and for the screening of other potential P-gp inhibitors. A thorough understanding of the inhibitory characteristics of compounds like (S)-Verapamil is essential for the development of strategies to overcome multidrug resistance in cancer and to manage drug-drug interactions in various therapeutic areas.

References

In-Vitro Characterization of (S)-Verapamil Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in-vitro characterization of (S)-Verapamil hydrochloride, the more pharmacologically potent enantiomer of Verapamil. It details its primary mechanism of action, interactions with key transport proteins, and the experimental protocols used to determine these characteristics.

Introduction

Verapamil is a phenylalkylamine class L-type calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmias.[1][2] It is administered clinically as a racemic mixture of two enantiomers: (S)-Verapamil and (R)-Verapamil. The stereochemistry of Verapamil is critical to its pharmacological profile, with the (S)-enantiomer exhibiting significantly greater potency in its primary therapeutic action of calcium channel blockade.[3] This guide focuses on the in-vitro methodologies used to characterize (S)-Verapamil, providing researchers with the foundational data and protocols necessary for advanced drug development and mechanistic studies.

Core Mechanisms of Action

The in-vitro activity of (S)-Verapamil is dominated by two key interactions: potent, stereoselective blockade of L-type calcium channels and non-stereoselective inhibition of the P-glycoprotein (P-gp) efflux pump.

L-type Calcium Channel Blockade

(S)-Verapamil exerts its primary therapeutic effect by directly binding to the α-1 subunit of the voltage-gated L-type calcium channels (Cav1.2), which are highly expressed in cardiac and vascular smooth muscle cells.[1] This binding inhibits the influx of extracellular calcium ions into the cells. The reduction in intracellular calcium leads to a decrease in myocardial contractility (negative inotropy), a slowing of electrical conduction through the atrioventricular (AV) node (negative dromotropy), and relaxation of vascular smooth muscle, resulting in vasodilation.[4]

Studies on human heart tissue demonstrate a clear stereoselectivity for this action. The (S)-enantiomer is approximately 5 to 10 times more potent than the (R)-enantiomer at inhibiting calcium channels, as measured by both functional cardiodepressant effects and radioligand binding inhibition.[5]

P-glycoprotein (P-gp) Inhibition

Verapamil is also a well-characterized inhibitor of P-glycoprotein (P-gp, or MDR1), an ATP-dependent efflux pump that transports a wide range of xenobiotics out of cells.[6][7] This inhibition can reverse multidrug resistance in cancer cells and affects the pharmacokinetics of other P-gp substrates.[8] Interestingly, in contrast to its action on calcium channels, the inhibition of P-gp by Verapamil is not stereoselective. Both (S)- and (R)-Verapamil are found to be approximately equally effective at inhibiting P-gp-mediated drug transport.[9][10]

Quantitative In-Vitro Data

The following table summarizes key quantitative data for this compound and its enantiomer for comparison.

TargetAssay TypeEnantiomerValueCell/Tissue TypeReference
L-type Calcium Channel Functional Cardiodepression(S)-VerapamilIC50: ~0.4 µMHuman Ventricular Strips[5]
(R)-VerapamilIC50: ~3.0 µMHuman Ventricular Strips[5]
[3H]-Nimodipine Binding Inhibition(S)-Verapamil~5x more potent than (R)-VerapamilHuman Ventricular Membranes[5]
P-glycoprotein (P-gp) [3H]-Vinblastine Accumulation(S)-VerapamilEqually effective as (R)-VerapamilDoxorubicin-Resistant Leukemia Cells[9]
P-gp Transport(S)-VerapamilNon-stereospecific InhibitionIn-vitro models[10]
P-gp Inhibition (Racemic)Calcein AccumulationIC50: 1.2 - 54 µMVarious Cell Lines[11]

Detailed Experimental Protocols

Protocol: L-type Calcium Channel Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of (S)-Verapamil for L-type calcium channels in cardiac tissue using [3H]-Nitrendipine, a high-affinity dihydropyridine radioligand.

1. Membrane Preparation: a. Euthanize rats by decapitation and quickly excise hearts, placing them in ice-cold 0.9% saline. b. Mince ventricular tissue with scissors and homogenize using a Polytron in 50 mM Tris-HCl buffer (pH 7.4).[12] c. Filter the homogenate through four layers of cheesecloth. d. Wash the membrane preparation by centrifuging at 46,000 x g for 10 minutes and resuspending the pellet in fresh Tris-HCl buffer. Repeat this wash step four times.[12] e. Determine protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay: a. In duplicate tubes, combine the membrane preparation (target protein), a fixed concentration of [3H]-Nitrendipine (e.g., 0.2 nM), and varying concentrations of unlabeled this compound. b. For total binding, add only the membrane and radioligand. c. For non-specific binding, add an excess of unlabeled Nifedipine (e.g., 1 µM) in addition to the membrane and radioligand. d. The final incubation volume should be 2 mL in 50 mM Tris-HCl buffer (pH 7.4).[12] e. Incubate all tubes in the dark for 90 minutes at 25°C.[12]

3. Separation and Detection: a. Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), separating bound from free radioligand.[12] b. Quickly wash the filters twice with 8 mL of ice-cold Tris-HCl buffer to remove unbound radioligand. c. Place the filters in scintillation vials with an appropriate scintillation cocktail. d. Quantify the trapped radioactivity using a liquid scintillation counter.

4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the (S)-Verapamil concentration. c. Determine the IC50 value (concentration of (S)-Verapamil that inhibits 50% of specific [3H]-Nitrendipine binding) using non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Protocol: P-glycoprotein Inhibition (Calcein-AM) Assay

This protocol uses the fluorescent substrate Calcein-AM to assess the inhibitory effect of (S)-Verapamil on P-gp function in a multidrug-resistant cell line.

1. Cell Culture and Seeding: a. Culture a P-gp overexpressing cell line (e.g., K562/MDR, MES-SA/Dx5) under standard conditions. b. Seed the cells into a 96-well, black, clear-bottom plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

2. Compound Incubation: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of (S)-Verapamil. Include wells with medium only (negative control) and wells with a known P-gp inhibitor like Cyclosporin A (positive control). c. Incubate the plate at 37°C in a CO2 incubator for 30-60 minutes.

3. Substrate Loading and Measurement: a. Prepare a working solution of Calcein-AM in a suitable buffer (e.g., PBS) at a final concentration of 0.5 - 1.0 µM. b. Add the Calcein-AM solution to each well and incubate for an additional 30-45 minutes in the dark at 37°C. c. Wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM. d. Add 100 µL of fresh PBS to each well. e. Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

4. Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Plot the fluorescence intensity against the logarithm of the (S)-Verapamil concentration. c. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value, which represents the concentration of (S)-Verapamil that results in 50% of the maximal fluorescence signal (i.e., 50% inhibition of P-gp activity).

Protocol: Chiral HPLC for Enantiomeric Separation

This protocol outlines a method for separating (S)-Verapamil and (R)-Verapamil to ensure enantiomeric purity or for stereoselective pharmacokinetic analysis.

1. System and Column: a. Use a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector. b. Install a suitable chiral stationary phase (CSP) column. Examples include cellulose-based (e.g., Chiralcel OD-R) or amylose-based (e.g., Chiralpak AD) columns.

2. Mobile Phase Preparation: a. Prepare a mobile phase suitable for the selected column. A common mobile phase for normal-phase separation consists of n-hexane, isopropanol, and an amine modifier like diethylamine (e.g., 88:12:0.1 v/v/v). b. For reversed-phase separation on a column like Chiralcel OD-R, an aqueous buffer and organic modifier would be used. c. Degas the mobile phase thoroughly before use.

3. Sample Preparation: a. Dissolve the Verapamil hydrochloride sample in the mobile phase or a compatible solvent. b. If analyzing from a biological matrix (e.g., plasma), perform a sample clean-up and extraction step, such as solid-phase extraction (SPE), prior to analysis.

4. Chromatographic Conditions: a. Set the column temperature (e.g., 25°C). b. Set the flow rate (e.g., 1.0 mL/min). c. Set the fluorescence detector wavelengths (e.g., excitation at 276 nm, emission at 310 nm). d. Inject the prepared sample onto the column.

5. Data Analysis: a. Identify the peaks corresponding to (S)-Verapamil and (R)-Verapamil based on their retention times (determined using pure enantiomeric standards). b. Calculate the resolution between the two enantiomeric peaks to assess the quality of the separation. c. Determine the concentration of each enantiomer by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentration.

Mandatory Visualizations

G cluster_channel extracellular Extracellular Space membrane Cell Membrane intracellular Intracellular Space Ca_out Ca²⁺ LType L-type Ca²⁺ Channel (Cav1.2) Ca_out->LType Influx Ca_in Ca²⁺ LType->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Ca²⁺-induced Ca²⁺ release Verapamil (S)-Verapamil HCl Block Verapamil->Block Contraction Muscle Contraction SR->Contraction Block->LType Binds to α-1 subunit G start Seed P-gp expressing cells in 96-well plate preincubate Pre-incubate cells with (S)-Verapamil dilutions start->preincubate add_calcein Add Calcein-AM (P-gp substrate) preincubate->add_calcein incubate Incubate 30-45 min at 37°C add_calcein->incubate wash Wash cells 3x with cold PBS incubate->wash read Read Fluorescence (Ex: 485nm, Em: 530nm) wash->read analyze Plot Fluorescence vs. Concentration & Calc IC50 read->analyze G Verapamil Verapamil (Racemic Mixture) S_Verapamil (S)-Verapamil Verapamil->S_Verapamil R_Verapamil (R)-Verapamil Verapamil->R_Verapamil LType L-type Ca²⁺ Channel S_Verapamil->LType High Affinity PGP P-glycoprotein (P-gp) S_Verapamil->PGP PGP_Effect Non-Stereoselective Inhibition (S ≈ R) R_Verapamil->LType Low Affinity R_Verapamil->PGP LType_Effect Potent, Stereoselective Inhibition (S >>> R)

References

Pharmacological Profile of (S)-Verapamil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verapamil, a cornerstone in the management of cardiovascular diseases, is administered as a racemic mixture of its (S)- and (R)-enantiomers. It is, however, the (S)-enantiomer that harbors the majority of the therapeutic activity, exhibiting significantly greater potency in its interaction with L-type calcium channels. This technical guide provides a comprehensive overview of the pharmacological profile of (S)-verapamil, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and metabolic pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling and metabolic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions of (S)-verapamil.

Mechanism of Action

(S)-Verapamil is a potent blocker of L-type voltage-gated calcium channels (Ca_v_1.2), which are crucial for the regulation of cardiovascular function[1]. This blockade is the primary mechanism underlying its therapeutic effects in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.

The binding of (S)-verapamil to the α1 subunit of the L-type calcium channel inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells[1]. This reduction in intracellular calcium concentration leads to a cascade of physiological effects:

  • Negative Inotropy: A decrease in the force of myocardial contraction.

  • Negative Chronotropy: A reduction in heart rate.

  • Negative Dromotropy: A slowing of atrioventricular (AV) nodal conduction.

  • Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.

(S)-Verapamil exhibits significantly higher potency than its (R)-enantiomer in blocking these channels.

Signaling Pathway of L-type Calcium Channel Blockade

The following diagram illustrates the signaling pathway affected by (S)-verapamil.

L-type Calcium Channel Blockade by S-Verapamil cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel (α1 subunit) Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Ca_int->CaM_complex Calmodulin->CaM_complex aMLCK Myosin Light Chain Kinase (active) CaM_complex->aMLCK MLCK Myosin Light Chain Kinase (inactive) MLCK->aMLCK pMyosin_LC Phosphorylated Myosin Light Chain aMLCK->pMyosin_LC Myosin_LC Myosin Light Chain Myosin_LC->pMyosin_LC Contraction Muscle Contraction pMyosin_LC->Contraction S_Verapamil (S)-Verapamil S_Verapamil->L_type_channel Inhibition

L-type calcium channel signaling pathway and inhibition by (S)-verapamil.

Pharmacokinetics

The pharmacokinetic profile of (S)-verapamil is characterized by stereoselective metabolism, leading to a lower systemic exposure compared to the (R)-enantiomer despite equal administration in the racemic mixture.

Quantitative Pharmacokinetic Parameters
Parameter(S)-Verapamil(R)-VerapamilReference(s)
Volume of Distribution (Vd) ~5.3 L/kg~3.1 L/kg
Systemic Clearance (CL) ~116.5 mL/min/kg~47.8 mL/min/kg
Elimination Half-life (t½) 2.8 - 7.4 hours2.8 - 7.4 hours
Plasma Protein Binding ~87%~94%

Pharmacodynamics

The pharmacodynamic effects of verapamil are predominantly attributed to the (S)-enantiomer, which is significantly more potent in its cardiovascular actions.

Quantitative Pharmacodynamic Parameters
EffectParameterValue for (S)-VerapamilValue for (R)-VerapamilReference(s)
Negative Inotropy IC500.4 µM3.0 µM
PR Interval Prolongation EC5020.2 - 36.9 ng/mL363.1 ng/mL

Metabolism

(S)-Verapamil undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. This stereoselective metabolism is a key determinant of its pharmacokinetic profile. The main metabolic pathways are N-dealkylation and N-demethylation.

Key Metabolizing Enzymes and Kinetic Parameters
EnzymeMetabolite(s)K_m_ (µM)V_max_ (pmol/min/pmol P450)Reference(s)
CYP3A4 Norverapamil, D-61760 - 1274 - 8[2][3]
CYP2C8 Norverapamil, D-617, PR-22Slightly higher than CYP3A48 - 15[2][3]
Metabolic Pathway of (S)-Verapamil

The following diagram illustrates the primary metabolic pathways of (S)-verapamil.

Metabolic Pathway of S-Verapamil cluster_metabolites Metabolites cluster_enzymes Enzymes S_Verapamil (S)-Verapamil S_Norverapamil (S)-Norverapamil (N-demethylation) S_Verapamil->S_Norverapamil D617 D-617 (N-dealkylation) S_Verapamil->D617 CYP3A4 CYP3A4 CYP3A4->S_Verapamil CYP3A4->S_Norverapamil CYP3A4->D617 CYP2C8 CYP2C8 CYP2C8->S_Verapamil CYP2C8->S_Norverapamil CYP2C8->D617

Primary metabolic pathways of (S)-verapamil.

P-glycoprotein Inhibition

Verapamil, including the (S)-enantiomer, is a known inhibitor of the P-glycoprotein (P-gp) efflux pump. This inhibition can lead to significant drug-drug interactions by increasing the intracellular concentration of co-administered P-gp substrates.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioselective Analysis

This protocol describes a method for the separation and quantification of verapamil enantiomers in plasma.

6.1.1. Materials and Reagents

  • (S)-Verapamil and (R)-Verapamil reference standards

  • Internal standard (e.g., Gallopamil)

  • HPLC-grade acetonitrile, methanol, and isopropanol

  • Perchloric acid

  • Triethylamine

  • Chiral stationary phase column (e.g., Chiralcel OD-H)

  • Solid-phase extraction (SPE) cartridges

6.1.2. Sample Preparation

  • To 1 mL of plasma, add the internal standard.

  • Perform solid-phase extraction using C18 cartridges.

  • Wash the cartridge with water and methanol/water mixtures.

  • Elute the analytes with a suitable organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

6.1.3. HPLC Conditions

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol:Triethylamine (e.g., 90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm or fluorescence (Excitation: 278 nm, Emission: 310 nm)

  • Injection Volume: 20 µL

6.1.4. Data Analysis

  • Calculate the peak area ratios of each enantiomer to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of each enantiomer.

  • Determine the concentration of each enantiomer in the plasma samples from the calibration curve.

In Vitro P-glycoprotein Inhibition Assay (Calcein-AM Efflux Assay)

This assay is used to determine the inhibitory potential of (S)-verapamil on P-gp activity.

6.2.1. Materials and Reagents

  • P-gp overexpressing cells (e.g., MDCK-MDR1) and parental cells (e.g., MDCK)

  • Calcein-AM (a fluorescent P-gp substrate)

  • (S)-Verapamil

  • Positive control inhibitor (e.g., Cyclosporin A)

  • Cell culture medium

  • Fluorescence plate reader

6.2.2. Experimental Procedure

  • Seed P-gp overexpressing and parental cells in a 96-well plate and culture to confluence.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of (S)-verapamil or the positive control for 30 minutes at 37°C.

  • Add Calcein-AM to all wells and incubate for a further 30-60 minutes at 37°C.

  • Wash the cells to remove extracellular Calcein-AM.

  • Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

6.2.3. Data Analysis

  • Calculate the percentage of P-gp inhibition for each concentration of (S)-verapamil by comparing the fluorescence in treated P-gp overexpressing cells to untreated cells and parental cells.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the (S)-verapamil concentration.

Electrophysiological Analysis (Whole-Cell Patch Clamp)

This protocol outlines a method to assess the effects of (S)-verapamil on L-type calcium currents in isolated cardiomyocytes.

6.3.1. Cell Preparation

  • Isolate ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig) using enzymatic digestion.

6.3.2. Patch-Clamp Recording

  • Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.

  • Use an external solution containing physiological concentrations of ions and an internal pipette solution with a calcium buffer.

  • Apply a voltage-clamp protocol to elicit L-type calcium currents (e.g., depolarizing steps from a holding potential of -80 mV to various test potentials).

  • Record baseline calcium currents.

  • Perfuse the cell with a solution containing a known concentration of (S)-verapamil and record the currents again.

  • Repeat with a range of (S)-verapamil concentrations.

6.3.3. Data Analysis

  • Measure the peak inward calcium current at each test potential before and after drug application.

  • Calculate the percentage of current inhibition for each concentration of (S)-verapamil.

  • Construct a concentration-response curve and determine the IC50 value for the blockade of L-type calcium channels.

Workflow for In Vitro P-glycoprotein Inhibition Assay

P-glycoprotein Inhibition Assay Workflow Start Start Cell_Culture Culture P-gp overexpressing and parental cells Start->Cell_Culture Pre_incubation Pre-incubate cells with (S)-Verapamil and controls Cell_Culture->Pre_incubation Substrate_Addition Add fluorescent P-gp substrate (e.g., Calcein-AM) Pre_incubation->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Washing Wash cells to remove extracellular substrate Incubation->Washing Fluorescence_Measurement Measure intracellular fluorescence Washing->Fluorescence_Measurement Data_Analysis Calculate % inhibition and determine IC50 Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

General workflow for an in vitro P-glycoprotein inhibition assay.

Conclusion

The pharmacological profile of (S)-verapamil is distinct from its (R)-enantiomer, with the former being the primary contributor to the therapeutic efficacy of racemic verapamil. Its potent blockade of L-type calcium channels, coupled with its stereoselective pharmacokinetic and metabolic properties, underscores the importance of enantiomer-specific characterization in drug development and clinical practice. This technical guide provides a foundational resource for researchers and scientists, offering detailed quantitative data, experimental methodologies, and visual representations of key pathways to support further investigation and application of (S)-verapamil.

References

(S)-Verapamil Hydrochloride: A Technical Guide for Calcium Channel Blockade Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil, a phenylalkylamine, is a well-established L-type calcium channel blocker used in the management of cardiovascular conditions such as hypertension, angina, and arrhythmias.[1] It is commercially available as a racemic mixture of (S)- and (R)-enantiomers. However, the pharmacological activity of these enantiomers is markedly different, with the (S)-enantiomer possessing approximately 20-fold greater potency in blocking L-type calcium channels than the (R)-enantiomer.[2] This stereoselectivity makes (S)-Verapamil hydrochloride a crucial tool for researchers investigating the specific roles and mechanisms of L-type calcium channel blockade in various physiological and pathological processes. This in-depth technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in calcium channel blockade research.

Mechanism of Action

This compound exerts its primary effect by directly binding to and inhibiting voltage-gated L-type calcium channels (Ca_v1.2). These channels are critical for calcium influx into cardiac and vascular smooth muscle cells, which in turn triggers muscle contraction.[1] By blocking these channels, (S)-Verapamil reduces the intracellular calcium concentration, leading to a cascade of downstream effects.

The binding of verapamil to the L-type calcium channel is state-dependent, showing a higher affinity for channels in the open and inactivated states compared to the resting state. This property contributes to its use-dependent effects, where the degree of blockade increases with the frequency of channel activation.

Quantitative Data

The following tables summarize key quantitative data for Verapamil enantiomers, providing a comparative overview for researchers.

Parameter(S)-Verapamil(R)-VerapamilRacemic VerapamilReference
Potency (L-type Ca²⁺ Channel Blockade) ~20-fold more potent than (R)-Verapamil[2]
IC₅₀ (hERG channels) 4.0 ± 0.7 µM3.5 ± 0.4 µM3.8 ± 0.2 µM
Pharmacokinetic Parameter(S)-Verapamil(R)-VerapamilReference
Metabolism Higher rate of metabolismLower rate of metabolism[2]
Protein Binding

Note: Detailed pharmacokinetic parameters for the individual enantiomers are often presented in the context of the racemic mixture's administration and can be influenced by various factors.

Signaling Pathway

The signaling pathway of this compound's action on L-type calcium channels can be visualized as follows:

verapamil_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Verapamil (S)-Verapamil Hydrochloride L_type_channel L-type Ca²⁺ Channel (Cav1.2) Verapamil->L_type_channel Binds to and inhibits Ca_ion Ca²⁺ L_type_channel->Ca_ion Blocks influx Calmodulin Calmodulin Ca_ion->Calmodulin Binds to CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK Activates Active_MLCK Active MLCK MLCK->Active_MLCK Myosin_LC Myosin Light Chain Active_MLCK->Myosin_LC Phosphorylates Phospho_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->Phospho_Myosin_LC Contraction Muscle Contraction Phospho_Myosin_LC->Contraction Leads to

Mechanism of (S)-Verapamil action.

Experimental Protocols

Electrophysiology: Whole-Cell Voltage-Clamp

This protocol is designed to measure the inhibitory effect of (S)-Verapamil on L-type calcium currents (I_Ca,L) in cells expressing Ca_v1.2 channels (e.g., HEK293 cells stably expressing the channel).

Experimental Workflow:

electrophysiology_workflow start Start cell_prep Prepare cells expressing Cav1.2 channels start->cell_prep patch Establish whole-cell patch-clamp configuration cell_prep->patch solutions Apply extracellular and intracellular solutions patch->solutions protocol Apply voltage-clamp protocol (e.g., step depolarization) solutions->protocol control_rec Record baseline L-type Ca²⁺ currents protocol->control_rec verapamil_app Perfuse with (S)-Verapamil hydrochloride solution control_rec->verapamil_app drug_rec Record Ca²⁺ currents in the presence of the drug verapamil_app->drug_rec washout Washout with control solution drug_rec->washout washout_rec Record currents after washout washout->washout_rec analysis Analyze current inhibition (IC₅₀ determination) washout_rec->analysis end End analysis->end

Electrophysiology workflow.

Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the human Ca_v1.2 channel.

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 10 HEPES, pH adjusted to 7.4 with TEA-OH.

    • Internal Solution (in mM): 120 Cs-aspartate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH adjusted to 7.2 with CsOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the membrane potential at -80 mV.

    • Elicit I_Ca,L by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms) at a frequency of 0.1 Hz.[3]

    • Record baseline currents until a stable response is achieved.

    • Perfuse the cells with increasing concentrations of this compound.

    • Record the steady-state block at each concentration.

    • Perform a washout with the control external solution.

  • Data Analysis:

    • Measure the peak inward current at each drug concentration.

    • Normalize the current to the baseline control.

    • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

Calcium Imaging

This protocol outlines the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration in response to L-type calcium channel activation and its blockade by (S)-Verapamil.

Experimental Workflow:

calcium_imaging_workflow start Start cell_culture Culture cells of interest (e.g., cardiomyocytes, neurons) start->cell_culture dye_loading Load cells with Fluo-4 AM cell_culture->dye_loading incubation Incubate for dye de-esterification dye_loading->incubation wash Wash cells to remove extracellular dye incubation->wash baseline_imaging Acquire baseline fluorescence images wash->baseline_imaging verapamil_incubation Incubate with (S)-Verapamil hydrochloride baseline_imaging->verapamil_incubation stimulation Stimulate cells to open L-type Ca²⁺ channels (e.g., high K⁺ solution) verapamil_incubation->stimulation post_stim_imaging Acquire fluorescence images during and after stimulation stimulation->post_stim_imaging analysis Analyze changes in fluorescence intensity post_stim_imaging->analysis end End analysis->end binding_assay_workflow start Start membrane_prep Prepare cell membranes expressing Cav1.2 start->membrane_prep incubation_setup Set up incubation tubes containing: - Membranes - [³H]-Nitrendipine (fixed conc.) - (S)-Verapamil (varying conc.) membrane_prep->incubation_setup incubation Incubate to reach equilibrium incubation_setup->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration washing Wash filters to remove non-specific binding filtration->washing scintillation Measure radioactivity on filters using a scintillation counter washing->scintillation analysis Analyze data to determine IC₅₀ and Ki values scintillation->analysis end End analysis->end

References

An In-depth Technical Guide to the Molecular Targets of (S)-Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Verapamil, the more potent enantiomer of the racemic drug verapamil, is a phenylalkylamine calcium channel blocker with a well-established role in cardiovascular medicine. Its therapeutic effects are primarily attributed to its interaction with specific molecular targets, leading to the modulation of crucial physiological pathways. This technical guide provides a comprehensive overview of the molecular targets of (S)-Verapamil, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. The primary aim is to equip researchers and drug development professionals with a thorough understanding of the pharmacodynamics of (S)-Verapamil, facilitating further investigation and the development of novel therapeutic strategies.

Primary Molecular Target: L-Type Voltage-Gated Calcium Channel (Cav1.2)

The principal molecular target of (S)-Verapamil is the α1 subunit of the L-type voltage-gated calcium channel (Cav1.2).[1][2] These channels are critical for excitation-contraction coupling in cardiac and smooth muscle cells.[3] (S)-Verapamil exhibits significantly higher potency in blocking these channels compared to its (R)-enantiomer, a key factor in the pharmacological activity of the racemic mixture.[2]

Mechanism of Action

(S)-Verapamil binds to the open or inactivated state of the Cav1.2 channel from the intracellular side.[2][4] This state-dependent binding results in a frequency- and use-dependent blockade, meaning the inhibitory effect is more pronounced at higher frequencies of channel opening, such as during tachycardia.[2] The binding site is located within the central cavity of the channel pore. By binding to this site, (S)-Verapamil physically obstructs the influx of Ca2+ ions into the cell.[5]

Quantitative Data: Binding Affinity and Potency

The interaction of verapamil enantiomers with Cav1.2 channels has been quantified in various studies. The (S)-enantiomer consistently demonstrates a higher affinity and greater inhibitory potency.

ParameterTargetTissue/System(S)-Verapamil(R)-VerapamilRacemic VerapamilReference(s)
Potency Ratio (S:R) Cav1.2Not Specified~20-fold more potent--[2]
Kd Verapamil ReceptorCrude Cardiac Sarcolemmal Membranes--~50 nM[6]
IC50 L-type Ca2+ ChannelHuman Embryonic Kidney (HEK) Cells expressing α-1C subunit--50 µM[7]
IC50 L-type Ca2+ ChannelNot Specified--250 nM - 15.5 µM[8]
Experimental Protocols

This assay quantifies the binding of radiolabeled (S)-Verapamil (or a competitor) to membrane preparations containing Cav1.2 channels.

Protocol:

  • Membrane Preparation: Isolate cardiac sarcolemmal membrane fragments from rat hearts.[8] The tissue is homogenized, and membranes are pelleted by centrifugation.[1][9]

  • Incubation: Incubate the membrane fragments (e.g., from non-perfused hearts) in a medium containing 150 mM NaCl, 1 mM CaCl₂, and 50 mM Tris.[8]

  • Binding: Add [³H]-Verapamil at various concentrations to the membrane suspension. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled verapamil.

  • Separation: Separate bound from free radioligand by centrifugation.[8] Filtration using glass-fiber filters is not recommended as they may contain specific, high-affinity binding sites for [³H]-Verapamil.[8]

  • Quantification: Measure the radioactivity in the pellets using liquid scintillation counting.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis of saturation binding data.

This technique directly measures the effect of (S)-Verapamil on the ionic currents flowing through L-type calcium channels in isolated cardiomyocytes.

Protocol:

  • Cell Preparation: Isolate ventricular myocytes from rat hearts.[7][10]

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.[11][12][13]

  • Solutions:

    • Bath Solution (extracellular): (in mM) NaCl 100, KCl 4, NMDG 40, CaCl₂ 5, MgCl₂ 1, HEPES 10, Glucose 5, and Sorbitol 5. pH adjusted to 7.40 with HCl.[11]

    • Pipette Solution (intracellular): (in mM) Cs Methansulfonate 108, MgCl₂ 4.5, CaCl₂ 1, Phosphocreatine Na₂ 5, Creatine 5, Pyruvate 5, Oxalacetate 5, Na₂ATP 4, HEPES 24, EGTA 10. pH adjusted to 7.20 with CsOH.[11]

  • Voltage Protocol: Elicit L-type Ca2+ currents (ICa,L) using depolarizing voltage pulses. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps to 0 mV.[7] To study use-dependency, vary the frequency and duration of the depolarizing pulses.[7]

  • Drug Application: Perfuse the cell with the bath solution containing various concentrations of (S)-Verapamil.

  • Data Acquisition and Analysis: Record the ICa,L before and after drug application. Measure the reduction in current amplitude to determine the concentration-response relationship and calculate the IC50 value. Analyze the kinetics of block and unblock to understand the state-dependent interactions.[7]

Signaling Pathway

The blockade of L-type calcium channels by (S)-Verapamil has profound effects on intracellular calcium signaling and downstream cellular processes, particularly in cardiomyocytes.

L_type_Calcium_Channel_Blockade cluster_cytosol Cytosol L_type_Ca_Channel L-type Ca²⁺ Channel (Cav1.2) Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Mediates CICR Ca²⁺-Induced Ca²⁺ Release Ca_influx->CICR S_Verapamil (S)-Verapamil S_Verapamil->L_type_Ca_Channel Inhibits Ca_cytosol ↑ [Ca²⁺]i CICR->Ca_cytosol SR Sarcoplasmic Reticulum (SR) SR->CICR via RyR RyR Ryanodine Receptor (RyR) Troponin_C Troponin C Ca_cytosol->Troponin_C Activates Calmodulin Calmodulin Ca_cytosol->Calmodulin Activates Contraction Muscle Contraction Troponin_C->Contraction CaMKII CaMKII Calmodulin->CaMKII Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates & Activates Gene_Expression Gene Expression (e.g., Hypertrophy) NFAT->Gene_Expression P_glycoprotein_Inhibition cluster_membrane Cell Membrane P_gp P-glycoprotein (P-gp) Chemotherapeutic_Drug_ext Chemotherapeutic Drug (extracellular) P_gp->Chemotherapeutic_Drug_ext Efflux ADP_Pi ADP + Pi P_gp->ADP_Pi Efflux Drug Efflux Chemotherapeutic_Drug_int Chemotherapeutic Drug (intracellular) Chemotherapeutic_Drug_ext->Chemotherapeutic_Drug_int Passive Diffusion Chemotherapeutic_Drug_int->P_gp Binds to S_Verapamil (S)-Verapamil S_Verapamil->P_gp Inhibits Increased_Accumulation Increased Intracellular Drug Accumulation S_Verapamil->Increased_Accumulation Leads to ATP ATP ATP->P_gp Hydrolyzed by Enhanced_Cytotoxicity Enhanced Chemotherapeutic Efficacy Increased_Accumulation->Enhanced_Cytotoxicity Stereoselectivity_Workflow Start Start: Isolate Enantiomers ((S)-Verapamil and (R)-Verapamil) Target_Preparation Prepare Target System (e.g., Isolated Cells, Membrane Vesicles) Start->Target_Preparation Assay_S Perform Functional/Binding Assay with (S)-Verapamil Target_Preparation->Assay_S Assay_R Perform Functional/Binding Assay with (R)-Verapamil Target_Preparation->Assay_R Data_Collection_S Collect Concentration-Response Data for (S)-Verapamil Assay_S->Data_Collection_S Data_Collection_R Collect Concentration-Response Data for (R)-Verapamil Assay_R->Data_Collection_R Analysis Data Analysis: Calculate IC₅₀/EC₅₀ or Kᵢ/Kₑ for each enantiomer Data_Collection_S->Analysis Data_Collection_R->Analysis Comparison Compare Potency and Efficacy of (S)- and (R)-Verapamil Analysis->Comparison Conclusion Conclusion on Stereoselectivity Comparison->Conclusion

References

Methodological & Application

Preparation of (S)-Verapamil Hydrochloride for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

(S)-Verapamil, the more potent enantiomer of the racemic Verapamil mixture, is a widely utilized phenylalkylamine calcium channel blocker in cell biology research.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels, thereby blocking the influx of extracellular calcium ions into cells.[2][3][4] This activity makes it an invaluable tool for studying calcium signaling pathways and its downstream effects on cellular processes. Beyond its role as a calcium channel antagonist, (S)-Verapamil is also a known inhibitor of P-glycoprotein (P-gp), a drug efflux pump often associated with multidrug resistance in cancer cells.[2][5][6] This dual functionality allows researchers to investigate mechanisms of drug resistance and to potentially enhance the efficacy of chemotherapeutic agents.

These application notes provide detailed protocols for the preparation, storage, and application of (S)-Verapamil hydrochloride solutions in a cell culture setting. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable results.

Mechanism of Action of (S)-Verapamil

(S)-Verapamil primarily targets L-type voltage-gated calcium channels, which are crucial for the contraction of cardiac and smooth muscle cells.[3][4] In non-excitable cells, its effects on calcium signaling are also significant. Additionally, its ability to inhibit P-glycoprotein is of great interest in cancer research for overcoming multidrug resistance.[2][6]

Verapamil_Mechanism cluster_cell Cell Membrane Ca_Channel L-type Ca²⁺ Channel Ca_int Intracellular Ca²⁺ Ca_Channel->Ca_int Pgp P-glycoprotein (P-gp) Drug_ext Chemotherapeutic Drug (extracellular) Pgp->Drug_ext Verapamil (S)-Verapamil Verapamil->Ca_Channel Inhibits Verapamil->Pgp Inhibits Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_Channel Influx Drug_ext->Pgp Efflux Drug_int Chemotherapeutic Drug (intracellular) Drug_ext->Drug_int Influx Drug_Target Intracellular Target Drug_int->Drug_Target Therapeutic Effect Cellular_Effects Downstream Cellular Effects (e.g., altered gene expression, apoptosis) Ca_int->Cellular_Effects

Caption: Mechanism of action of (S)-Verapamil.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for Verapamil hydrochloride.

Table 1: Physicochemical Properties of Verapamil Hydrochloride

PropertyValueReference
Molecular Formula C₂₇H₃₈N₂O₄ • HCl[2]
Molecular Weight 491.1 g/mol [2]
Purity >98%[2]
CAS Number 152-11-4[2]

Table 2: Solubility of Verapamil Hydrochloride

SolventSolubilityReference
Water ≥25 mg/mL[2]
DMSO ~10 mg/mL to 98 mg/mL[7][8]
Ethanol ~10 mg/mL[8]
PBS (pH 7.2) ~0.25 mg/mL[8]

Table 3: Stability and Storage Recommendations

FormStorage TemperatureShelf LifeReference
Lyophilized Powder Room Temperature (desiccated)24 months[2][6]
Stock Solution -20°CUp to 3 months (aliquoted to avoid freeze-thaw cycles)[2][6]

Table 4: Example Working Concentrations in Cell Culture

Cell LineAssay TypeConcentrationIncubation TimeReference
HCT116/VM46 P-gp Inhibition1 µM-[7]
human MCF7/ADR P-gp Inhibition10 µM48 h[7]
Human Colonic Tumor (HCT) Proliferation/Apoptosis1 - 500 µmol/L6 - 48 h[9]
Ebolaviruses (in relevant host cells) Viral Entry InhibitionIC₅₀ ≈ 4 µM-[2][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for experiments where an organic solvent-free solution is required.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., cell culture grade, WFI)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile microcentrifuge tubes for aliquoting

  • Vortex mixer

  • Calibrated analytical balance and weigh paper/boat

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Calculation: To prepare a 10 mM stock solution, use the molecular weight of Verapamil hydrochloride (491.1 g/mol ). For example, to make 10 mL of a 10 mM solution, you will need 4.911 mg of the compound. A common practice is to reconstitute 5 mg of powder in 1.02 mL of water to achieve a 10 mM stock.[2]

  • Weighing: Carefully weigh the required amount of this compound powder in a sterile environment (e.g., a laminar flow hood).

  • Dissolving: Transfer the powder to a sterile conical tube. Add the calculated volume of sterile water.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming may be used to aid dissolution, but avoid excessive heat.

  • Sterilization: To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[2] Store the aliquots at -20°C for up to 3 months.[2][6]

Protocol_Aqueous start Start weigh Weigh (S)-Verapamil HCl start->weigh dissolve Dissolve in Sterile Water weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing an aqueous stock solution.

Protocol 2: Preparation of a 20 mM DMSO Stock Solution

This protocol is suitable for achieving higher stock concentrations.

Materials:

  • This compound powder

  • High-purity, sterile-filtered DMSO

  • Sterile conical tubes (e.g., 15 mL)

  • Sterile microcentrifuge tubes for aliquoting

  • Vortex mixer

  • Calibrated analytical balance and weigh paper/boat

Procedure:

  • Calculation: To prepare a 20 mM stock solution in DMSO, use the molecular weight of Verapamil hydrochloride (491.1 g/mol ). For example, to prepare 1 mL of a 20 mM solution, you will need 0.9822 mg of the compound. A practical approach is to dissolve 1 mg in 204 µL of DMSO to get a 10 mM stock, which can be adjusted for a 20 mM concentration.[5]

  • Weighing: In a sterile environment, weigh the desired amount of this compound powder.

  • Dissolving: Transfer the powder to a sterile conical tube and add the calculated volume of sterile DMSO.

  • Mixing: Vortex the solution until the compound is fully dissolved.

  • Aliquoting and Storage: Dispense the DMSO stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -20°C. While stability data in DMSO is less commonly reported, it is a general guide to store at -20°C and aliquot to avoid freeze-thaw cycles.[5]

Important Consideration for DMSO Stocks: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.[5]

Protocol 3: Preparation of Working Solutions for Cell Treatment

Materials:

  • Prepared this compound stock solution (aqueous or DMSO)

  • Pre-warmed complete cell culture medium appropriate for your cell line

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentrations.

    • Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock to 999 µL of cell culture medium.

  • Application: Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired period as determined by your experimental design.

Protocol_Working start Start thaw Thaw Stock Solution Aliquot start->thaw dilute Serially Dilute in Culture Medium thaw->dilute treat Treat Cells with Working Solution dilute->treat incubate Incubate for a Defined Period treat->incubate end End incubate->end

Caption: Workflow for preparing working solutions.

Safety Precautions

This compound should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer. This product is for research use only and not for human or veterinary use.

References

Application Notes and Protocols for (S)-Verapamil in Multidrug Resistance (MDR) Reversal Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as an efflux pump, reducing the intracellular concentration of various anticancer drugs and thereby diminishing their efficacy. (S)-Verapamil, a calcium channel blocker, has been identified as a potent inhibitor of P-gp.[1][2] It competitively inhibits the binding of chemotherapeutic agents to P-gp and can also modulate its ATPase activity, leading to the reversal of the MDR phenotype.[3][4] These application notes provide detailed protocols for utilizing (S)-Verapamil in MDR reversal assays to evaluate its potential as a chemosensitizer.

Mechanism of Action of (S)-Verapamil in MDR Reversal

(S)-Verapamil reverses P-gp-mediated MDR through several mechanisms:

  • Competitive Inhibition: (S)-Verapamil directly competes with cytotoxic drugs for binding to the substrate-binding sites on P-gp. This competition reduces the efflux of the anticancer drug, leading to its increased intracellular accumulation and restored cytotoxicity.[4]

  • Modulation of ATPase Activity: P-gp utilizes the energy from ATP hydrolysis to actively transport substrates out of the cell. (S)-Verapamil can stimulate the ATPase activity of P-gp, potentially uncoupling ATP hydrolysis from drug transport, or at higher concentrations, inhibit it. This interference with the energy source of the pump contributes to its inhibition.[3][5]

  • Transcriptional Regulation: Some studies suggest that verapamil may also down-regulate the expression of the mdr1 gene, which codes for P-gp, at the transcriptional level.[6]

Data Presentation

The following tables summarize quantitative data on the efficacy of Verapamil in reversing multidrug resistance.

Table 1: Effect of Verapamil on the Cytotoxicity of Doxorubicin in MDR Cancer Cell Lines

Cell LineDrugIC50 without Verapamil (µM)IC50 with Verapamil (µM)Fold ReversalReference
A2780ADR (Ovarian)Doxorubicin0.38Not specified, but significant sensitization shownNot explicitly calculated[7]
KB-V1 (Oral)DoxorubicinNot specifiedNot specified, but viability reduced to 25% with 500 µM Verapamil + 6.5 µM DoxorubicinNot explicitly calculated[8]
SGC-7901 (Gastric)Doxorubicin (ADM)50.1 µg/ml7.4 µg/ml (with 4.91 µg/ml Verapamil)6.77[9]
BGC-823 (Gastric)Doxorubicin (ADM)11.3 µg/ml6.8 µg/ml (with 4.91 µg/ml Verapamil)1.66[9]

Table 2: Effect of Verapamil on Rhodamine 123 Accumulation in MDR Cells

Cell LineVerapamil Concentration (µM)Increase in Rhodamine 123 AccumulationIC50 for P-gp Inhibition (µM)Reference
MCF7R (Breast)0.1 - 100Concentration-dependent increase14.3 ± 1.4[10][11]
L. donovani (resistant isolates)Not specifiedSignificant inhibition of effluxNot Applicable[12]
Human Leukemic CellsNot specifiedDose-dependent increaseNot specified[13]

Table 3: Effect of Verapamil on P-gp ATPase Activity

SystemVerapamil ConcentrationEffectEC50 / Km / KiReference
P-gp reconstituted in liposomes0 - 500 µMBiphasic activation and inhibitionKm: 1.9 ± 0.5 µM, Ki: 214 ± 52 µM[5]
Cys-less P-gpVariedStimulationNot specified[14]
P-gp in membrane vesiclesVariedStimulationApparent Kact: 20-25 µM (Progesterone for comparison)[3]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the ability of (S)-Verapamil to sensitize MDR cells to a cytotoxic drug.

Materials:

  • MDR and parental (drug-sensitive) cancer cell lines

  • Complete cell culture medium

  • Cytotoxic drug (e.g., Doxorubicin)

  • (S)-Verapamil

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.[15]

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15]

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]

  • Drug Treatment:

    • Prepare serial dilutions of the cytotoxic drug in culture medium.

    • Prepare solutions of the cytotoxic drug in combination with a fixed, non-toxic concentration of (S)-Verapamil (e.g., 1-10 µM).

    • Include wells with medium only (blank), cells with medium (negative control), cells with (S)-Verapamil only, and cells with the cytotoxic drug only.

    • Remove the old medium from the wells and add 100 µL of the prepared drug solutions.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[16]

    • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[17]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.[16]

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

    • Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

    • Read the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the cytotoxic drug alone and in combination with (S)-Verapamil.

    • The Fold Reversal (FR) is calculated as: FR = IC50 of cytotoxic drug alone / IC50 of cytotoxic drug with (S)-Verapamil.

Drug Accumulation and Efflux Assay (Rhodamine 123 Assay)

This assay measures the effect of (S)-Verapamil on the intracellular accumulation and retention of a fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • MDR and parental cancer cell lines

  • Cell culture medium or a suitable buffer (e.g., HBSS)

  • Rhodamine 123 (stock solution in DMSO)

  • (S)-Verapamil

  • Ice-cold PBS

  • Flow cytometer or fluorescence plate reader

  • 6-well or 24-well plates

Procedure:

Part A: Accumulation Assay

  • Cell Preparation:

    • Seed cells in appropriate plates and grow to 80-90% confluency.[19]

    • Wash the cells twice with pre-warmed culture medium or buffer.

  • Drug Incubation:

    • Prepare incubation solutions containing a final concentration of Rhodamine 123 (e.g., 5.25 µM) with and without various concentrations of (S)-Verapamil.[10][11]

    • Incubate the cells with these solutions for a defined period (e.g., 30-60 minutes) at 37°C.[10][11]

  • Washing and Lysis (for plate reader):

    • After incubation, wash the cells three times with ice-cold PBS to stop the transport process and remove extracellular dye.[19]

    • Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).

    • Measure the fluorescence of the cell lysates using a fluorescence plate reader (e.g., excitation at 505 nm and emission at 525 nm).[19]

  • Analysis (for flow cytometry):

    • After washing, detach the cells (if adherent) and resuspend them in cold PBS.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer.

Part B: Efflux Assay

  • Dye Loading:

    • Incubate the cells with Rhodamine 123 as described in the accumulation assay (steps 1 and 2 of Part A) in the absence of (S)-Verapamil.

  • Efflux Initiation:

    • After loading, wash the cells with ice-cold PBS.

    • Add pre-warmed fresh medium with and without (S)-Verapamil.

    • Incubate for a specific time course (e.g., 0, 30, 60, 120 minutes) at 37°C to allow for efflux.

  • Measurement:

    • At each time point, measure the remaining intracellular Rhodamine 123 fluorescence as described above (steps 3 or 4 of Part A).

Data Analysis:

  • For the accumulation assay, compare the fluorescence intensity of cells treated with Rhodamine 123 alone to those co-treated with (S)-Verapamil.

  • For the efflux assay, plot the fluorescence intensity against time to determine the rate of efflux in the presence and absence of (S)-Verapamil.

P-gp ATPase Activity Assay

This assay measures the effect of (S)-Verapamil on the ATP hydrolysis rate of P-gp, which is coupled to its transport function.

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from MDR cell lines)

  • Assay buffer (e.g., Tris-MES buffer)

  • ATP

  • (S)-Verapamil

  • Reagents for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

    • Add various concentrations of (S)-Verapamil to the wells. Include a control with no Verapamil (basal activity).

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.[20]

  • Initiation of Reaction:

    • Initiate the ATPase reaction by adding a defined concentration of MgATP to each well.[20]

    • Incubate the plate at 37°C for a specific time (e.g., 20 minutes) during which ATP is hydrolyzed.[20]

  • Termination and Detection:

    • Stop the reaction by adding the Pi detection reagent (e.g., Malachite Green solution).[21]

    • Allow color to develop according to the manufacturer's instructions (e.g., 30 minutes at room temperature).[21]

  • Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).[21]

    • Create a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of Pi released in each reaction.

    • Plot the ATPase activity (nmol Pi/min/mg protein) against the concentration of (S)-Verapamil to determine its effect (stimulation or inhibition) and to calculate parameters like EC50 or Km.

Mandatory Visualization

P_gp_Inhibition_by_Verapamil cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) DrugSite Drug Binding Site ATPSite ATP Binding Site ChemoDrug_in Chemotherapeutic Drug DrugSite->ChemoDrug_in Efflux ADP ADP + Pi ATPSite->ADP Hydrolysis ChemoDrug_out Chemotherapeutic Drug ChemoDrug_out->DrugSite Binds to P-gp Verapamil_out (S)-Verapamil Verapamil_out->DrugSite Competitively Binds CellDeath Apoptosis / Cell Death ChemoDrug_in->CellDeath Induces ATP ATP ATP->ATPSite Binds

Caption: P-gp inhibition by (S)-Verapamil.

MDR_Reversal_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Culture MDR and Parental Cells seed Seed Cells into Multi-well Plates start->seed treat Treat with Cytotoxic Drug +/- (S)-Verapamil seed->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add Assay Reagent (e.g., MTT, Rhodamine 123) incubate->add_reagent measure Measure Signal (Absorbance / Fluorescence) add_reagent->measure analyze Calculate IC50 / Accumulation / ATPase Activity measure->analyze end End: Determine Fold Reversal analyze->end

References

Application Notes and Protocols: (S)-Verapamil in Cardiac Arrhythmia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil, a phenylalkylamine, is a widely recognized Class IV antiarrhythmic agent. It is clinically administered as a racemic mixture of its two enantiomers, (S)-Verapamil and (R)-Verapamil. The antiarrhythmic properties of verapamil are primarily attributed to the (S)-enantiomer, which exhibits significantly greater potency in blocking L-type calcium channels (Ca_v1.2) in cardiomyocytes. This stereoselectivity makes (S)-Verapamil a subject of interest for targeted therapeutic development in the management of cardiac arrhythmias. These application notes provide an overview of the utility of (S)-Verapamil in preclinical cardiac arrhythmia models, including detailed experimental protocols and quantitative data to guide researchers in their study design.

Mechanism of Action

(S)-Verapamil exerts its antiarrhythmic effects by selectively blocking the pore-forming α1 subunit of the L-type calcium channel (Ca_v1.2) in cardiac muscle cells. This blockade is voltage- and frequency-dependent, meaning its efficacy increases with higher heart rates and during cellular depolarization. By inhibiting the influx of calcium ions into the cardiomyocytes, (S)-Verapamil has several key electrophysiological consequences:

  • Slowing of Sinoatrial (SA) Node Firing Rate: By reducing the calcium current that contributes to the pacemaker potential in SA nodal cells, (S)-Verapamil decreases the heart rate.

  • Prolongation of Atrioventricular (AV) Node Conduction: The conduction of electrical impulses through the AV node is highly dependent on calcium currents. (S)-Verapamil significantly slows AV nodal conduction, which is beneficial in controlling the ventricular response in supraventricular tachycardias.

  • Negative Inotropic Effect: The influx of calcium through L-type channels is a critical trigger for excitation-contraction coupling. By reducing this trigger, (S)-Verapamil decreases the force of myocardial contraction.

The (S)-enantiomer of verapamil is approximately 20 times more potent than the (R)-enantiomer in its negative dromotropic effects on AV node conduction.[1] This highlights the importance of studying the specific enantiomer in the context of antiarrhythmic drug development.

Signaling Pathway of (S)-Verapamil

The primary signaling pathway affected by (S)-Verapamil is the calcium signaling cascade within cardiomyocytes. The following diagram illustrates the mechanism of action.

G cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol CaV12 L-type Calcium Channel (Ca_v1.2) Ca_ion Ca²⁺ CaV12->Ca_ion influx SVerapamil (S)-Verapamil SVerapamil->CaV12 blocks RyR Ryanodine Receptor (RyR) Ca_ion->RyR triggers release from SR Sarcoplasmic Reticulum (SR) Ca_ion_SR Ca²⁺ SR->Ca_ion_SR stores RyR->Ca_ion_SR Contraction Myofilament Contraction Ca_ion_SR->Contraction initiates

Mechanism of (S)-Verapamil Action in Cardiomyocytes.

Quantitative Data

The following tables summarize the quantitative effects of Verapamil (with a focus on the (S)-enantiomer where available) in various cardiac arrhythmia models.

Table 1: In Vitro Electrophysiological Effects of Verapamil

ParameterSpecies/TissuePreparationConcentrationEffectReference
Sinus RateRabbitRight Atrium1 x 10⁻⁷ MProminent slowing[2]
Action Potential AmplitudeRabbitRight Atrium1 x 10⁻⁷ MSignificant decrease[2]
Phase 4 SlopeRabbitRight Atrium1 x 10⁻⁷ MSignificant decrease[2]
Action Potential DurationRabbitRight Atrium1 x 10⁻⁷ MProlonged[2]
Sinoatrial Conduction TimeRabbitRight Atrium1 x 10⁻⁷ MProlonged (40.0 ± 4.8 ms to 50.0 ± 6.4 ms)[2]
dV/dt, Resting Potential, AmplitudeRabbitPurkinje Fibers≥ 1 x 10⁻⁵ MDecreased[2]
L-type Ca²⁺ Current (I_Ca,L)RatVentricular Myocytes0.3, 1, 10 µMFrequency-dependent block[3]
L-type Ca²⁺ Channel IC₅₀-Ca_v1.2 expressing cells250 nM - 15.5 µMInhibition[4]
Action Potential Duration (APD)CaninePurkinje Fibers2 µMIncreased[5]

Table 2: In Vivo Antiarrhythmic Effects of Verapamil

Arrhythmia ModelSpeciesRoute of AdministrationDoseEffectReference
Ischemic Arrhythmia (LAD ligation)DogIntravenous (bolus)0.05 - 0.2 mg/kgConversion to sinus rhythm in some animals[2]
Paroxysmal Atrial FibrillationHumanIntravenous0.15 mg/kgIncreased intraatrial conduction delay[6]
Chronic, Recurrent Ventricular TachycardiaHumanIntravenous0.25 mg/kgVT not inducible in 21% of patients[7]
Ischemic ArrhythmiasRatIntravenous6 mg/kg (ED₅₀)Dose-dependent reduction in arrhythmias[8]

Experimental Protocols

In Vitro Model: Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to assess the inhibitory effect of (S)-Verapamil on L-type calcium currents (I_Ca,L) in isolated ventricular cardiomyocytes.

1. Cardiomyocyte Isolation:

  • Isolate ventricular myocytes from adult rats or mice using a Langendorff perfusion system with enzymatic digestion (e.g., collagenase and protease).

  • After digestion, gently triturate the ventricular tissue to release individual cardiomyocytes.

  • Store the isolated cells in a calcium-containing solution at room temperature for use within 2-8 hours.

2. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Transfer an aliquot of the cell suspension to a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with an external solution containing (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Use borosilicate glass pipettes (2-4 MΩ) filled with an internal solution containing (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Establish a whole-cell patch-clamp configuration on a single, healthy cardiomyocyte.

3. Voltage-Clamp Protocol:

  • Hold the membrane potential at -80 mV.

  • To elicit I_Ca,L, apply depolarizing voltage pulses to 0 mV for 200-300 ms at a frequency of 0.1-1 Hz.

  • Record baseline I_Ca,L for a stable period before drug application.

  • Prepare stock solutions of (S)-Verapamil in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.

  • Perfuse the cell with increasing concentrations of (S)-Verapamil and record the steady-state block of I_Ca,L at each concentration.

4. Data Analysis:

  • Measure the peak inward I_Ca,L before and after drug application.

  • Calculate the percentage of current block for each concentration of (S)-Verapamil.

  • Construct a concentration-response curve and fit the data with the Hill equation to determine the IC₅₀ value.

G cluster_prep Cell Preparation cluster_record Electrophysiological Recording cluster_protocol Experimental Protocol cluster_analysis Data Analysis Isolation Cardiomyocyte Isolation (Langendorff Digestion) Storage Cell Storage (Ca²⁺ Solution, RT) Isolation->Storage Patch Whole-Cell Patch Clamp Configuration Isolation->Patch Solutions Internal & External Solutions Patch->Solutions Baseline Record Baseline I_Ca,L (Voltage Clamp) DrugApp Perfuse with (S)-Verapamil (Increasing Concentrations) Baseline->DrugApp RecordBlock Record Steady-State I_Ca,L Block DrugApp->RecordBlock Measure Measure Peak I_Ca,L RecordBlock->Measure CalcBlock Calculate % Block Measure->CalcBlock Curve Concentration-Response Curve (IC₅₀ Determination) CalcBlock->Curve

References

Application Notes and Protocols for (S)-Verapamil Hydrochloride in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Verapamil hydrochloride , the more potent enantiomer of Verapamil, is a widely utilized phenylalkylamine calcium channel blocker in electrophysiological research.[1] It serves as a critical tool for investigating the role of ion channels in cellular excitability, particularly in cardiovascular and neuronal tissues. These application notes provide an overview of its use, key experimental protocols, and expected outcomes.

Mechanism of Action

This compound primarily exerts its effects by inhibiting L-type calcium channels (Ca_v1.2), which are crucial for cardiac muscle contraction, sinoatrial (SA) and atrioventricular (AV) nodal conduction, and vascular smooth muscle tone.[2][3] By blocking these channels, (S)-Verapamil reduces the influx of calcium ions into cells, leading to a decrease in myocardial contractility (negative inotropy), a slowing of the heart rate (negative chronotropy), and vasodilation.[2][4] While its principal target is the L-type calcium channel, studies have shown that Verapamil can also affect other ion channels, including T-type calcium channels, various potassium channels, and even voltage-gated sodium channels at higher concentrations.[5][6][7][8]

Applications in Electrophysiology
  • Characterization of L-type Calcium Channel Function: (S)-Verapamil is a standard pharmacological tool to isolate and characterize L-type calcium currents in various cell types, including cardiomyocytes, neurons, and smooth muscle cells.

  • Arrhythmia Research: Due to its effects on the SA and AV nodes, (S)-Verapamil is used to study the mechanisms of supraventricular tachycardias and to investigate the electrophysiological properties of cardiac conduction tissue.[9][10]

  • Drug Discovery and Screening: It serves as a reference compound in screening assays to identify new molecules that modulate ion channel activity.

  • Cellular Excitability Studies: Researchers use (S)-Verapamil to probe the contribution of calcium influx to action potential generation and propagation in excitable cells.

Quantitative Data Summary

The following tables summarize the electrophysiological effects of Verapamil observed in various studies. Note that many studies use a racemic mixture of Verapamil, and the (S)-enantiomer is approximately 20-fold more potent than the (R)-enantiomer.[1]

Table 1: Electrophysiological Effects of Verapamil on Cardiac Tissues

ParameterSpecies/TissueVerapamil ConcentrationObserved EffectCitation
Sinus RateRabbit Right Atrium1 x 10⁻⁷ mol/LProminent slowing[9]
Action Potential AmplitudeRabbit Right Atrium1 x 10⁻⁷ mol/LSignificant decrease[9]
Phase 4 SlopeRabbit Right Atrium1 x 10⁻⁷ mol/LSignificant decrease[9]
Action Potential DurationRabbit Right Atrium1 x 10⁻⁷ mol/LProlonged[9]
Sinoatrial Conduction TimeRabbit Right Atrium1 x 10⁻⁷ mol/LProlonged (from 40.0 +/- 4.8 ms to 50.0 +/- 6.4 ms)[9]
A-H IntervalConscious DogsBolus administrationProgressive increase[9]
Intraatrial Conduction Delay ZoneHuman (Paroxysmal AF)0.15 mg/kg IVSignificantly increased (from 33 +/- 20 msec to 50 +/- 22 msec)[11]
Corrected AH IntervalChildren0.15 mg/kg IVProlonged (from 116 +/- 37 to 152 +/- 41 msec)[12]
AV Nodal Block Cycle Length (Anterograde)Isolated Rabbit Heart5 ng/ml11% prolongation[13]
AV Nodal Block Cycle Length (Anterograde)Isolated Rabbit Heart10 ng/ml27% prolongation[13]
Action Potential Duration (APD30, 50, 90)Human iPSC-CMs (LQTS)1 µMSignificant reduction[14]

Table 2: Effects of Verapamil on Specific Ion Channels

Ion ChannelCell TypeVerapamil ConcentrationIC₅₀Observed EffectCitation
L-type Ca²⁺ Current (I_Ca)Rat Ventricular Myocytes0.3, 1, 10 µM-Frequency-dependent reduction[15]
Voltage-dependent K⁺ (Kv) ChannelsRabbit Coronary Arterial Smooth Muscle CellsConcentration-dependent0.82 µMReduced Kv current amplitude[7]
hERG K⁺ ChannelsHEK293 cells30, 100, 300, 1000 nM180.4 nM / 210.5 nMInhibition of hERG current[16]
P-type Ca²⁺ ChannelsRat Striatum≤30 µM-Blockade[5]
N- and Q-type Ca²⁺ ChannelsRat Striatum>30 µM-Interaction[5]
TREK Potassium ChannelsMouse SCG Neurons3-300 µM-Inhibition of current[6][17]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of L-type Calcium Currents

This protocol is designed to measure the effect of this compound on L-type calcium currents (I_Ca,L) in isolated cardiomyocytes.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)

  • Isolated cardiomyocytes

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Perfusion system

Solutions:

  • External Solution (Tyrode's solution with modifications): (in mM) 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block Na⁺ and K⁺ currents, NaCl can be replaced with NMDG-Cl, and KCl with CsCl. Tetrodotoxin (TTX) (e.g., 0.5 µM) should be added to block voltage-gated sodium channels.

  • Internal (Pipette) Solution: (in mM) 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.

Procedure:

  • Cell Preparation: Isolate single ventricular myocytes using established enzymatic digestion protocols. Allow cells to stabilize in a holding chamber.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip with adherent myocytes to the recording chamber on the microscope stage.

    • Continuously perfuse with the external solution.

    • Approach a myocyte with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • To elicit I_Ca,L, apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200-300 ms).

    • Record baseline currents in the absence of the drug.

  • Drug Application:

    • Prepare working dilutions of this compound in the external solution.

    • Perfuse the cell with the desired concentration of this compound until a steady-state effect is observed.

    • Repeat the voltage-step protocol to record currents in the presence of the drug.

    • Perform a washout by perfusing with the drug-free external solution to observe the reversibility of the block.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after drug application.

    • Construct current-voltage (I-V) relationship curves.

    • Calculate the percentage of current inhibition at each concentration to determine the IC₅₀ value.

Action Potential Recording in Current-Clamp Mode

This protocol measures the effect of this compound on the action potential waveform of spontaneously beating or paced cardiac cells.

Materials: Same as for voltage-clamp, with the appropriate cell type (e.g., sinoatrial node cells or ventricular myocytes).

Solutions:

  • External Solution (standard Tyrode's solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution: (in mM) 130 K-aspartate, 10 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP. pH adjusted to 7.2 with KOH.

Procedure:

  • Establish Whole-Cell Configuration: Follow steps 1-3 from the voltage-clamp protocol.

  • Data Acquisition:

    • Switch the amplifier to current-clamp mode.

    • Record spontaneous action potentials or elicit action potentials by injecting brief suprathreshold current pulses.

    • Record baseline action potentials.

  • Drug Application:

    • Perfuse the cell with the desired concentration of this compound.

    • Record action potentials after the drug effect has stabilized.

  • Data Analysis:

    • Measure key action potential parameters before and after drug application, such as action potential duration at 30%, 50%, and 90% repolarization (APD₃₀, APD₅₀, APD₉₀), upstroke velocity (dV/dt_max), and resting membrane potential.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel (α₁ subunit) Ca_ion_in Ca²⁺ Ca_channel->Ca_ion_in Effect Reduced Ca²⁺ Influx Ca_ion_out Ca²⁺ Ca_ion_out->Ca_channel Verapamil (S)-Verapamil hydrochloride Block Blockade Verapamil->Block Block->Ca_channel G start Start cell_prep Isolate Target Cells (e.g., Cardiomyocytes) start->cell_prep setup_rig Prepare Patch-Clamp Rig & Solutions start->setup_rig form_seal Form Gigaohm Seal cell_prep->form_seal setup_rig->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell baseline Record Baseline Currents (Voltage-Clamp) or APs (Current-Clamp) whole_cell->baseline drug_app Perfuse with (S)-Verapamil Hydrochloride baseline->drug_app record_drug Record During Drug Application drug_app->record_drug washout Washout with Drug-Free Solution record_drug->washout analysis Data Analysis (e.g., IC₅₀, APD changes) washout->analysis end End analysis->end

References

Application Notes and Protocols for In-vivo Dosing of (S)-Verapamil Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Verapamil hydrochloride is a calcium channel blocker that inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells.[1][2][3] It is a racemic mixture of two enantiomers, (S)-Verapamil and (R)-Verapamil, with the (S)-enantiomer being approximately 20 times more potent in its vasodilatory and negative inotropic effects than the (R)-enantiomer.[4] While much of the in-vivo research in mouse models has been conducted using the racemic mixture, understanding the specific properties of the (S)-enantiomer is crucial for targeted therapeutic strategies. These application notes provide a comprehensive overview of the available in-vivo dosing information for Verapamil in mouse models, with a special focus on considerations for the (S)-enantiomer, alongside detailed experimental protocols and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the in-vivo dosing of racemic Verapamil hydrochloride in various mouse models as reported in the literature. Researchers should consider the higher potency of (S)-Verapamil when designing studies with the pure enantiomer, and dose adjustments may be necessary.

Table 1: Oral Administration of Verapamil Hydrochloride in Mouse Models

Mouse ModelDose (mg/kg/day)Dosing RegimenVehicle/FormulationKey FindingsReference
Myotonic Dystrophy Model100 - 200Administered in nutrition/hydration food cupsSolubilized in dH₂O and mixed with Nutra-GelImproved survival, body weight, and motility.[5][6][5][6]
Type 1 Diabetes (Streptozotocin-induced)100 (R-Verapamil & racemic)Not specifiedNot specifiedLowered blood glucose, downregulated Txnip expression, and reduced β-cell apoptosis.[7][7]
Type 2 Diabetes (db/db mice)60 (R-Verapamil)Not specifiedNot specifiedLowered blood glucose and raised serum insulin.[7][7]
Viral Myocarditis Model~175 (3.5 mg/mouse/day)In drinking waterDrinking waterReduced microvascular changes, myocardial necrosis, fibrosis, and calcification.[8][8]
SUR2 Mutant Model0.3 g/L and 0.9 g/L in drinking waterAd libitum in drinking waterDrinking waterUnexpectedly resulted in increased mortality in SUR2 LoF mice.[9][9]

Table 2: Intraperitoneal (IP) Administration of Verapamil Hydrochloride in Mouse Models

Mouse ModelDose (mg/kg/day)Dosing RegimenVehicle/FormulationKey FindingsReference
Viral Myocarditis Model5Daily for 7 days before infectionNot specifiedMarked reduction in inflammation and necrosis.[8][8]
Solid Tumor Models (with Doxorubicin)Not specified (reached 3 µM plasma concentration)Twice dailyNot specifiedEnhanced doxorubicin growth inhibition in sensitive tumors.[10][10]
Human Tumor Xenografts (with Vincristine)75 (bolus) or 150 (infusion)Bolus injection or continuous infusion via osmotic pumpsNot specifiedBolus was limited by lethality; infusion sustained plasma levels with minimal toxicity.[11][11]

Table 3: Pharmacokinetic Parameters of Verapamil in Mice

ParameterValueRoute of AdministrationNotesReference
Oral LD₅₀163 mg/kgOral-[4]
Bioavailability20% - 30%OralDue to high first-pass metabolism.[4][4]
Apparent Oral Clearance (S-Verapamil)Single Dose: 5481 mL/min; 3 weeks continuous: 2855 mL/minOralClearance decreases with continuous treatment.[4][4]

Experimental Protocols

Protocol 1: Oral Administration of Verapamil via Medicated Food

This protocol is adapted from studies on a myotonic dystrophy mouse model.[5][6]

Objective: To provide a consistent daily dose of Verapamil hydrochloride to mice over a long-term study.

Materials:

  • (S)-Verapamil hydrochloride or (±)-Verapamil hydrochloride

  • Deionized water (dH₂O)

  • Nutra-Gel Complete Nutrition food (or similar palatable gel food)

  • Food cups

  • Analytical balance

  • Mixing container

Procedure:

  • Dose Calculation: Calculate the total amount of Verapamil needed based on the number of mice, the target dose (e.g., 200 mg/kg/day), and the estimated daily food consumption per mouse.

  • Preparation of Verapamil Solution: Dissolve the calculated amount of Verapamil hydrochloride in a small volume of dH₂O (e.g., 1 mL per food cup). Ensure complete dissolution.

  • Mixing with Food Gel: Add the Verapamil solution to the Nutra-Gel food and mix thoroughly to ensure uniform distribution of the drug.

  • Dosing: Place the medicated food gel in the food cups and provide it to the mice.

  • Control Group: For the control group, prepare a vehicle control by adding the same volume of dH₂O without the drug to the food gel.

  • Monitoring: Monitor food consumption daily to ensure mice are receiving the intended dose. Adjust the concentration of Verapamil in the food gel if necessary based on consumption rates and body weight changes.

Protocol 2: Intraperitoneal (IP) Injection of Verapamil

This protocol is a general guideline based on common laboratory practices and findings from studies involving IP administration.[8]

Objective: To administer a precise bolus dose of Verapamil hydrochloride.

Materials:

  • This compound or (±)-Verapamil hydrochloride

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Analytical balance

  • Sterile vials or tubes

Procedure:

  • Preparation of Dosing Solution:

    • Weigh the required amount of Verapamil hydrochloride.

    • Dissolve it in sterile saline or PBS to the desired final concentration (e.g., 1 mg/mL). Verapamil hydrochloride is soluble in water.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

  • Animal Handling:

    • Weigh the mouse to determine the exact volume of the dosing solution to be injected.

    • Properly restrain the mouse.

  • Injection:

    • Draw the calculated volume of the Verapamil solution into a sterile syringe.

    • Perform the intraperitoneal injection in the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Post-injection Monitoring:

    • Observe the animal for any immediate adverse reactions.

    • Return the mouse to its cage and monitor for any signs of distress.

Visualizations

Signaling Pathway of Verapamil Action

Verapamil primarily acts by blocking L-type calcium channels, which are crucial for muscle contraction in both cardiac and vascular smooth muscle cells.[1][2] By inhibiting calcium influx, Verapamil leads to a reduction in myocardial contractility and vasodilation.[1][2]

Verapamil_Signaling_Pathway cluster_cell Cardiac / Smooth Muscle Cell Verapamil (S)-Verapamil L_type_Ca_Channel L-type Ca²⁺ Channel Verapamil->L_type_Ca_Channel blocks Ca_influx L_type_Ca_Channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction leads to

Caption: Mechanism of action of (S)-Verapamil in muscle cells.

Experimental Workflow for In-vivo Dosing Study

The following diagram illustrates a typical workflow for an in-vivo study investigating the effects of this compound in a mouse model.

Experimental_Workflow cluster_endpoints Endpoint Analysis start Study Design & Acclimatization of Mice grouping Randomization into Control & Treatment Groups start->grouping dosing (S)-Verapamil Administration (e.g., Oral or IP) grouping->dosing monitoring Daily Monitoring (Health, Behavior, Body Weight) dosing->monitoring behavioral Behavioral Tests monitoring->behavioral physiological Physiological Measurements (e.g., Blood Pressure, ECG) monitoring->physiological tissue Tissue Collection (Blood, Heart, etc.) behavioral->tissue physiological->tissue analysis Data Analysis & Statistical Evaluation tissue->analysis

References

Application Notes and Protocols for the Quantification of (S)-Verapamil in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil is a calcium channel blocker widely used in the treatment of cardiovascular disorders such as hypertension, angina, and arrhythmia.[1] It is administered as a racemic mixture of its (S)- and (R)-enantiomers. The pharmacological activity of verapamil resides primarily in the (S)-enantiomer, which is approximately 20 times more potent than the (R)-enantiomer.[1][2] This significant difference in potency necessitates the use of stereoselective analytical methods to individually quantify the enantiomers in biological matrices. Such analysis is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies to understand the disposition and effects of each enantiomer in the body.

These application notes provide detailed protocols and comparative data for the quantification of (S)-Verapamil in plasma using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The selection of an analytical method for the quantification of (S)-Verapamil in plasma depends on the required sensitivity, selectivity, and available instrumentation. The following tables summarize the key performance parameters of different validated methods.

Table 1: Chiral HPLC Method with Fluorescence Detection

ParameterS-(-)-VerapamilR-(+)-VerapamilReference
Linearity Range1 - 450 ng/mL1 - 450 ng/mL[3][4]
Correlation Coefficient (r²)≥ 0.997≥ 0.997[3][4]
Lower Limit of Quantification (LLOQ)1 ng/mL1 ng/mL[3][4]
Intra-day Precision (%RSD)≤ 11.6%≤ 11.6%[5]
Inter-day Precision (%RSD)≤ 10.2%≤ 8.2%[5]
Accuracy (% Recovery)92.3% - 98.2%92.0% - 97.9%[3][5]

Table 2: LC-MS/MS Methods for Verapamil (Racemic or Enantiomeric)

ParameterMethod 1 (Racemic)Method 2 (Racemic)Method 3 (Enantiomers)Reference
Linearity Range1.00 - 500 ng/mL0.4575 - 234.20 ng/mL0.5 - 500 ng/mL[6][7][8][9]
Lower Limit of Quantification (LLOQ)1.00 ng/mL~0.1 ng/mL (LOD)0.5 ng/mL[6][8][9]
Intra-run Imprecision (%RSD)< 5.1% (QC), 16.3% (LOQ)Not ReportedNot Reported[6][7]
Inter-batch Imprecision (%RSD)< 5.8% (QC), 17.3% (LOQ)Not ReportedNot Reported[6][7]
Accuracy92.9% - 103.1% (QC)Not ReportedNot Reported[6][7]

Experimental Workflows and Protocols

I. Chiral HPLC Method with Fluorescence Detection

This method provides excellent sensitivity and enantioselectivity for the baseline separation and quantification of verapamil enantiomers in plasma.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample (0.5 mL) spe Solid Phase Extraction (SPE) plasma->spe Load elution Elution spe->elution Wash & Elute evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC reconstitution->injection separation Chiral Separation injection->separation detection Fluorescence Detection separation->detection quantification Quantification of (S)-Verapamil detection->quantification G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_addition Add Internal Standard plasma->is_addition extraction Liquid-Liquid Extraction or Protein Precipitation is_addition->extraction centrifugation Centrifugation extraction->centrifugation supernatant Transfer Supernatant centrifugation->supernatant injection Injection into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quantification Quantification detection->quantification

References

Application Note: Utilizing (S)-Verapamil for the Study of ABC Transporter Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The ATP-binding cassette (ABC) transporter superfamily includes membrane proteins responsible for the ATP-powered efflux of a wide variety of substrates across cellular membranes.[1][2] Three of the most studied members, P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), play a crucial role in pharmacokinetics and are implicated in the development of multidrug resistance (MDR) in cancer cells.[1] Verapamil, a first-generation calcium channel blocker, is a well-established inhibitor and substrate of P-gp and is widely used as a tool to study its function and to reverse MDR.[3][4][5] While often used as a racemic mixture, studies have investigated its stereoisomers, (R)- and (S)-Verapamil. The resistance-modifying activity of verapamil in vitro has been shown to be not stereospecific, with both isomers being equally effective.[6] However, (R)- and (S)-verapamil may differentially modulate other transporters like MRP1.[7][8] This document provides detailed protocols and data for using (S)-Verapamil and racemic Verapamil to investigate ABC transporter function.

Mechanism of Action Verapamil reverses multidrug resistance primarily by acting as a competitive inhibitor of P-gp.[9] It directly binds to the transporter, possibly at sites that overlap with those for other chemotherapeutic agents.[10] As a substrate for P-gp, Verapamil competes with other drugs for efflux, thereby increasing their intracellular concentration and restoring sensitivity in resistant cells.[9][10] At certain concentrations, Verapamil can also stimulate the ATPase activity of P-gp, which is coupled to the transport process.[9] While a potent P-gp inhibitor, Verapamil has also been shown to interact with MRP1 and, to a lesser extent, BCRP, though its selectivity is highest for P-gp, particularly at nanomolar concentrations.[11][12][13]

Quantitative Data: (S)-Verapamil and Racemic Verapamil Activity

The inhibitory potential of Verapamil against ABC transporters is typically quantified by IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values. The tables below summarize key quantitative data from in vitro studies.

Table 1: Inhibitory Potency of Verapamil against P-gp (ABCB1)

Parameter Substrate System Value Reference
IC50 N-methylquinidine (NMQ) P-gp expressing membrane vesicles 3.9 µM [14]
IC50 N-methylquinidine (NMQ) P-gp expressing membrane vesicles 1.2 µM [15]
Ki (estimated) N-methylquinidine (NMQ) P-gp expressing membrane vesicles 2.6 µM [14]

| Ki (experimental) | N-methylquinidine (NMQ) | P-gp expressing membrane vesicles | 2.9 µM |[15] |

Table 2: Efficacy of Verapamil in Reversing Multidrug Resistance

Cell Line Resistant To Chemotherapeutic Verapamil Conc. Fold-Reversal of Resistance Reference
CEM/VCR 1000 Vincristine Epirubicin 3 µg/mL (~6.2 µM) 10-fold [16]
CEM/VCR 1000 Vincristine Epirubicin 10 µg/mL (~20.6 µM) 19-fold [16]
2780AD Adriamycin Adriamycin 6.6 µM 10 to 12-fold [6]

| MCF7/AdrR | Adriamycin | Adriamycin | 6.6 µM | 10 to 12-fold |[6] |

Experimental Protocols

Here we provide detailed methodologies for key experiments to study ABC transporter function using (S)-Verapamil.

Protocol 1: P-gp Mediated Efflux Inhibition Assay

This protocol assesses the ability of (S)-Verapamil to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123, from cells overexpressing P-gp.

1. Materials and Reagents:

  • P-gp overexpressing cells (e.g., CEM/VCR 1000, K562/ADR) and parental sensitive cells (e.g., CEM, K562).

  • Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • (S)-Verapamil stock solution (e.g., 10 mM in DMSO).

  • Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).

  • Positive control inhibitor (e.g., Valspodar, Tariquidar).

  • Phosphate-Buffered Saline (PBS).

  • Fluorescence plate reader or flow cytometer.

2. Experimental Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well and allow them to attach overnight (for adherent cells) or prepare a cell suspension (for suspension cells).

  • Pre-incubation with Inhibitor: Remove culture medium and wash cells with PBS. Add medium containing various concentrations of (S)-Verapamil (e.g., 0.1 µM to 100 µM). Include wells with no inhibitor (negative control) and a positive control inhibitor. Incubate for 30 minutes at 37°C.

  • Substrate Loading: Add Rhodamine 123 to each well to a final concentration of 1-5 µM.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the incubation medium and wash the cells 2-3 times with ice-cold PBS to stop the efflux and remove extracellular dye.

  • Fluorescence Measurement: Add PBS or a suitable lysis buffer to each well. Measure the intracellular fluorescence using a plate reader (e.g., Ex/Em ~505/534 nm for Rhodamine 123) or analyze cells using a flow cytometer.

  • Data Analysis: Calculate the fold-increase in fluorescence in the presence of (S)-Verapamil compared to the untreated control. Plot the fluorescence against the inhibitor concentration to determine the IC50 value.

Efflux_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Seed P-gp expressing cells in 96-well plate culture Culture overnight start->culture wash1 Wash cells with PBS culture->wash1 add_verapamil Add (S)-Verapamil (Test concentrations + Controls) wash1->add_verapamil incubate1 Incubate for 30 min at 37°C add_verapamil->incubate1 add_rho123 Add Rhodamine 123 incubate1->add_rho123 incubate2 Incubate for 30-60 min at 37°C add_rho123->incubate2 wash2 Wash 3x with ice-cold PBS incubate2->wash2 measure Measure intracellular fluorescence wash2->measure analyze Calculate Fold-Increase and determine IC50 measure->analyze

Caption: Experimental workflow for the P-gp mediated efflux inhibition assay.
Protocol 2: Reversal of Multidrug Resistance (MDR) Assay

This protocol determines the ability of (S)-Verapamil to sensitize MDR cancer cells to a chemotherapeutic agent using a cell viability assay (e.g., MTT, XTT).

1. Materials and Reagents:

  • MDR cell line (e.g., MCF7/AdrR) and its parental sensitive cell line (e.g., MCF7).

  • Cell culture medium.

  • (S)-Verapamil stock solution.

  • Chemotherapeutic drug stock solution (e.g., Doxorubicin, Paclitaxel).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well plate reader (absorbance).

2. Experimental Procedure:

  • Cell Seeding: Seed both MDR and sensitive cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Drug Treatment: Prepare two sets of serial dilutions for the chemotherapeutic drug.

    • Set 1: Chemotherapeutic drug alone.

    • Set 2: Chemotherapeutic drug + a fixed, non-toxic concentration of (S)-Verapamil (e.g., 2-10 µM).[6]

  • Incubation: Add the drug solutions to the cells. Include controls for untreated cells and cells treated with (S)-Verapamil alone. Incubate for 48-72 hours at 37°C.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

    • Remove the medium and add solubilization buffer to dissolve the crystals.

    • Shake the plate for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to untreated controls.

    • Plot viability versus drug concentration for each condition to generate dose-response curves and determine the IC50 values.

    • Calculate the Fold-Reversal (FR) factor: FR = IC50 (drug alone) / IC50 (drug + Verapamil).

Visualizations

Mechanism of P-gp Inhibition by (S)-Verapamil

The following diagram illustrates the competitive inhibition mechanism where (S)-Verapamil prevents the efflux of chemotherapeutic drugs by P-gp.

Pgp_Mechanism cluster_membrane Cell Membrane cluster_path1 A) Normal P-gp Function cluster_path2 B) Inhibition by (S)-Verapamil Pgp P-gp (ABCB1) Transporter Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux Extracellular Extracellular Space Intracellular Intracellular Space (Cytoplasm) Chemo_in Chemotherapeutic Drug Verapamil_in (S)-Verapamil Chemo_blocked Chemotherapeutic Drug (Accumulates) Chemo Chemotherapeutic Drug Verapamil (S)-Verapamil ATP ATP ADP ADP + Pi Chemo_in->Pgp Binds ATP1 ATP ATP1->Pgp Hydrolysis Verapamil_in->Pgp Competitively Binds Chemo_blocked->Pgp Binding Blocked

Caption: (S)-Verapamil competitively inhibits P-gp, leading to intracellular drug accumulation.
Logical Flow of an MDR Reversal Experiment

This diagram outlines the logic for assessing the chemosensitizing effect of (S)-Verapamil on multidrug-resistant cells.

MDR_Logic_Flow start Start with MDR Cell Line treat_chemo Treat with Chemotherapeutic Drug (Dose-Response) start->treat_chemo treat_combo Treat with Chemo Drug + Fixed (S)-Verapamil Conc. (Dose-Response) start->treat_combo viability_chemo Measure Cell Viability (e.g., MTT Assay) treat_chemo->viability_chemo viability_combo Measure Cell Viability (e.g., MTT Assay) treat_combo->viability_combo ic50_chemo Calculate IC50 (Drug Alone) viability_chemo->ic50_chemo ic50_combo Calculate IC50 (Drug + Verapamil) viability_combo->ic50_combo compare Compare IC50 Values ic50_chemo->compare ic50_combo->compare conclusion Determine Fold-Reversal (FR) FR = IC50 (Alone) / IC50 (Combo) FR > 1 indicates sensitization compare->conclusion

Caption: Logical workflow for determining the fold-reversal of drug resistance.

References

Application Notes and Protocols for (S)-Verapamil Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Verapamil hydrochloride, the more potent enantiomer of verapamil, is a widely used pharmacological tool for studying calcium signaling and multidrug resistance. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate its effects in cell-based assays.

This compound primarily functions as a blocker of L-type voltage-gated calcium channels and an inhibitor of the P-glycoprotein (P-gp) transporter.[1][2] Its activity is significantly greater than that of the (R)-enantiomer.[1] Understanding its effects on cellular function is crucial for cardiovascular research and oncology.

Data Presentation

The following tables summarize quantitative data for this compound in various cell-based assays.

ParameterCell LineAssay TypeValueReference
L-type Calcium Channel Blockade
IC50VariousL-type calcium channel inhibition250 nM - 15.5 μM[2]
P-glycoprotein (P-gp) Inhibition
ConcentrationK562/ADRP-gp expression decrease15 µM[3]
ConcentrationCEM VLB100P-gp expression decrease15 µM[3]
Cytotoxicity
ConcentrationMRP1-BHK-21Cytotoxicity (MTT assay)10-20 µM[4]
ConcentrationHCT cellsInhibition of proliferation1-500 µmol/L[5]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

S_Verapamil_Mechanism cluster_cell Cell Membrane Ca_Channel L-type Ca²⁺ Channel Ca_in Ca²⁺ Influx Ca_Channel->Ca_in Mediates Pgp P-glycoprotein (P-gp) Drug_out Drug Efflux Pgp->Drug_out Mediates Cellular_Response ↓ Cellular Response (e.g., muscle contraction, neurotransmission) Ca_in->Cellular_Response Drug_Accumulation ↑ Intracellular Drug Accumulation Drug_out->Drug_Accumulation Prevents S_Verapamil (S)-Verapamil hydrochloride S_Verapamil->Ca_Channel Blocks S_Verapamil->Pgp Inhibits

Caption: Mechanism of action of this compound.

General Experimental Workflow for Cell-Based Assays

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293, K562/ADR) start->cell_culture seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 3. Treatment Add this compound and/or other compounds seeding->treatment incubation 4. Incubation (Specified time and conditions) treatment->incubation assay 5. Perform Assay (e.g., Ca²⁺ influx, cytotoxicity, dye efflux) incubation->assay data_acquisition 6. Data Acquisition (e.g., fluorescence reader, microscope) assay->data_acquisition analysis 7. Data Analysis (e.g., IC50 calculation) data_acquisition->analysis end End analysis->end

Caption: General workflow for cell-based assays with (S)-Verapamil.

Experimental Protocols

Protocol 1: L-type Calcium Channel Inhibition Assay

This protocol is designed to measure the inhibitory effect of this compound on L-type calcium channels using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing L-type calcium channels

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Fluo-4 AM calcium indicator

  • HBSS (Hank's Balanced Salt Solution)

  • Potassium chloride (KCl)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Calcium Indicator Loading: Remove the culture medium and wash the cells once with HBSS. Add 100 µL of Fluo-4 AM loading solution (e.g., 4 µM in HBSS) to each well and incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells twice with HBSS. Add 100 µL of HBSS containing various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Depolarization and Measurement: Measure the baseline fluorescence using a fluorescence plate reader (Excitation: 494 nm, Emission: 516 nm). Inject 25 µL of a high potassium solution (e.g., 100 mM KCl in HBSS) to depolarize the cells and induce calcium influx. Immediately begin kinetic fluorescence readings for 1-2 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay

This protocol assesses the ability of this compound to inhibit P-gp mediated efflux of a fluorescent substrate, rhodamine 123.

Materials:

  • MDR cell line overexpressing P-gp (e.g., K562/ADR) and the parental cell line (K562)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Rhodamine 123

  • PBS (Phosphate-Buffered Saline)

  • 96-well plates

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed K562/ADR and K562 cells in a 96-well plate at a density of 1 x 105 cells/well.

  • Compound Incubation: Treat the cells with various concentrations of this compound and incubate for 1 hour at 37°C.

  • Substrate Addition: Add rhodamine 123 to a final concentration of 1 µM to each well and incubate for another hour at 37°C, protected from light.

  • Cell Washing: Centrifuge the plate, remove the supernatant, and wash the cells twice with ice-cold PBS.

  • Fluorescence Measurement: Resuspend the cells in 200 µL of PBS. Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader (Excitation: 488 nm, Emission: 525 nm).

  • Data Analysis: Increased intracellular fluorescence in the MDR cell line in the presence of this compound indicates P-gp inhibition. Compare the fluorescence intensity of treated cells to untreated controls.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MRP1-BHK-21)

  • Appropriate cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

References

Application Note: Chiral Separation of Verapamil Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil, a calcium channel blocker, is a widely used medication for the treatment of hypertension, angina, and cardiac arrhythmias.[1][2] It is administered as a racemic mixture of its (R)- and (S)-enantiomers. The pharmacological activity of verapamil resides primarily in the (S)-enantiomer, which is approximately 20 times more potent as a calcium channel blocker than the (R)-enantiomer.[1][2] This significant difference in potency highlights the importance of enantioselective analysis for pharmacokinetic, pharmacodynamic, toxicological studies, and for quality control in pharmaceutical formulations.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of verapamil enantiomers. This application note provides a detailed protocol for the chiral separation of verapamil enantiomers using various HPLC methods.

Data Presentation

The following tables summarize quantitative data from different validated chiral HPLC methods for the separation of verapamil enantiomers.

Table 1: Chromatographic Parameters for Chiral Separation of Verapamil Enantiomers

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)DetectionRetention Time (S)-Verapamil (min)Retention Time (R)-Verapamil (min)Resolution (Rs)Separation Factor (α)Reference
LarihcShell-P (core-shell isopropyl carbamate cyclofructan 6)100 mm x 2.1 mm, 2.7 µmAcetonitrile/Methanol/Trifluoroacetic acid/Triethylamine (98:2:0.05:0.025, v/v/v/v)0.5Fluorescence (Ex: 280 nm, Em: 313 nm)~1.95~2.29> 2.0~1.15[3][4]
Chiralcel OD-RH150 mm x 4.6 mm, 5 µm30 mM Hexafluorophosphate:Acetonitrile (66:34, v/v), pH 4.6Not SpecifiedFluorescence (Ex: 280 nm, Em: 315 nm)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Chiralpak ADNot Specifiedn-Hexane:Isopropanol (90:10, v/v)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
Chiralpak AD-HNot Specifiedn-Hexane:Isopropanol:Methanol:Diethylamine (75:10:15:0.1, v/v/v/v)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
α1-Acid Glycoprotein (AGP)Not SpecifiedPhosphate Buffer (pH 6.5):Acetonitrile (91:9, v/v)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

This section provides a detailed methodology for the chiral separation of verapamil enantiomers based on a validated HPLC method.[3][4]

Materials and Reagents
  • (S)-(-)-Verapamil and (R)-(+)-Verapamil reference standards

  • Propranolol (Internal Standard - IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

  • Water (deionized or HPLC grade)

  • Rat plasma (for bioanalytical applications)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • HPLC system with a pump, autosampler, column oven, and fluorescence detector.

  • Chiral column: LarihcShell-P (core-shell isopropyl carbamate cyclofructan 6), 100 mm x 2.1 mm, 2.7 µm.

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of acetonitrile, methanol, trifluoroacetic acid, and triethylamine in the ratio of 98:2:0.05:0.025 (v/v/v/v). Degas the mobile phase before use.

  • Stock Solutions: Prepare individual stock solutions of (S)-Verapamil, (R)-Verapamil, and Propranolol (IS) in methanol.

  • Working Standard Solutions: Prepare working solutions by diluting the stock solutions with methanol to the desired concentrations.

  • Calibration Standards and Quality Control (QC) Samples: For bioanalytical applications, prepare calibration standards and QC samples by spiking drug-free rat plasma with known concentrations of the verapamil enantiomers.

Sample Preparation (for Plasma Samples)

This protocol utilizes solid-phase extraction (SPE) for sample clean-up.[2][3]

  • Conditioning: Condition the C18 SPE cartridges with methanol followed by water.

  • Loading: Load the plasma sample (containing verapamil enantiomers and the internal standard) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the analytes (verapamil enantiomers and IS) with methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase before injection into the HPLC system.

Chromatographic Conditions
  • Column: LarihcShell-P (100 mm x 2.1 mm, 2.7 µm)

  • Mobile Phase: Acetonitrile/Methanol/TFA/TEA (98:2:0.05:0.025, v/v/v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 21 ± 2 °C[3]

  • Injection Volume: 5.0 µL[3]

  • Detection: Fluorescence detector set at excitation/emission wavelengths of 280/313 nm.[3][4]

Data Analysis
  • Identify the peaks for (S)-Verapamil, (R)-Verapamil, and the internal standard based on their retention times.

  • Integrate the peak areas for each enantiomer and the internal standard.

  • For quantitative analysis, construct a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the corresponding concentration.

  • Determine the concentration of each enantiomer in the samples by interpolating from the calibration curve.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Preparation (e.g., SPE for plasma) Injector Injector Sample->Injector Inject Sample MobilePhase Mobile Phase Preparation Column Chiral Column Injector->Column Separation Detector Detector (Fluorescence) Column->Detector Detection Chromatogram Chromatogram Generation Detector->Chromatogram Signal Quantification Peak Integration & Quantification Chromatogram->Quantification Data

Caption: General workflow for the chiral separation of verapamil enantiomers by HPLC.

Chiral_Separation_Parameters cluster_csp Chiral Stationary Phase cluster_mobile Mobile Phase cluster_conditions Operating Conditions center Chiral Separation (Resolution) CSP_Type Type of CSP (e.g., Polysaccharide, Cyclofructan) CSP_Type->center Column_Dim Column Dimensions Column_Dim->center Composition Composition (Solvents, Additives) Composition->center pH pH pH->center FlowRate Flow Rate FlowRate->center Temperature Temperature Temperature->center

Caption: Key parameters influencing the chiral separation of verapamil enantiomers.

References

Troubleshooting & Optimization

Improving the solubility of (S)-Verapamil hydrochloride in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of (S)-Verapamil hydrochloride in various buffer systems. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is the general solubility behavior of this compound in aqueous solutions?

This compound is the salt of a weak base and its solubility is highly dependent on the pH of the solution.[1][2][3] It exhibits high solubility in acidic environments (low pH) and its solubility decreases as the pH increases.[1][4]

2. Why does the solubility of this compound decrease at higher pH?

(S)-Verapamil has a pKa of approximately 9.68 for its strongest basic group.[5][6] At pH values significantly below its pKa, the molecule is predominantly in its protonated, ionized form, which is more water-soluble. As the pH of the solution approaches and exceeds the pKa, the equilibrium shifts towards the un-ionized, free base form, which is less soluble in aqueous media, leading to potential precipitation.

3. In which common buffer systems is this compound soluble?

This compound is readily soluble in acidic buffers such as 0.1 N hydrochloric acid and acetate buffers with a pH of 4.5.[7] It has lower solubility in neutral to alkaline buffers like phosphate buffer at pH 6.8 and above.[1][7]

4. What is the solubility of this compound in common organic solvents?

This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[8] Specifically, its solubility is approximately 10 mg/mL in ethanol and DMSO, and about 16.7 mg/mL in DMF.[8] It is also freely soluble in methanol and chloroform.[9]

Troubleshooting Guide

Issue: My this compound is not dissolving in my buffer.

  • Question 1: What is the pH of your buffer?

    • This compound's solubility is significantly higher in acidic conditions. If you are using a neutral or alkaline buffer (pH ≥ 6.8), you may be exceeding its solubility limit.

    • Recommendation: Consider lowering the pH of your buffer if your experimental conditions allow. If the pH must be maintained, you may need to explore the use of co-solvents or other solubility enhancement techniques.

  • Question 2: Have you tried sonication or gentle heating?

    • Recommendation: Sonicating the solution can help to break down particles and increase the rate of dissolution. Gentle heating can also increase solubility, but be cautious about potential degradation of the compound at elevated temperatures. Always check the stability of this compound under your specific heating conditions.

  • Question 3: Is your stock solution concentrated?

    • Recommendation: If you are preparing a high-concentration stock solution, it is advisable to first dissolve the this compound in a small amount of an appropriate organic solvent (e.g., ethanol, DMSO) before diluting it with your aqueous buffer.[8] Ensure the final concentration of the organic solvent is compatible with your experimental system.

Issue: My this compound precipitated after I adjusted the pH of the solution.

  • Question 1: To what pH was the solution adjusted?

    • As explained in the FAQs, increasing the pH of a solution containing this compound can cause it to precipitate as the less soluble free base.

    • Recommendation: If possible, perform your experiment at a lower pH where the compound remains soluble. If the final pH is fixed, you will need to either work with a lower concentration of the drug or incorporate solubility enhancers.

  • Question 2: How can I improve the solubility of this compound at a higher pH?

    • Co-solvents: The addition of a water-miscible organic solvent, such as ethanol or propylene glycol, can increase the solubility of the less polar free base.

    • Excipients: Certain excipients can improve solubility. For instance, the inclusion of an organic acid like fumaric acid can help maintain a lower micro-environmental pH, thereby improving the solubility of this compound.[1]

    • Solid Dispersions: For formulation development, creating a solid dispersion of this compound with a water-soluble carrier like PEG 6000 or Poloxamer 188 can significantly enhance its dissolution rate and solubility.[10][11]

Data Presentation

Table 1: Solubility of Verapamil Hydrochloride in Different Media

MediumpHSolubility (mg/mL)Reference
Water-3.07[1]
0.1 N HCl1.23.15[1]
Acetate Buffer4.53.18[1]
Phosphate Buffer6.81.99[1]
PBS7.2~0.25[8]

Experimental Protocols

Protocol 1: Determination of this compound Solubility by the Shake-Flask Method

  • Preparation of Buffer Solutions: Prepare a series of buffers at your desired pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Addition of Excess Compound: In separate vials, add an excess amount of this compound to a fixed volume (e.g., 5 mL) of each buffer solution. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Tightly seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 or 48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant. Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles. Dilute the filtered supernatant with a suitable mobile phase for analysis.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in mg/mL by taking into account the dilution factor.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Dissolution: Add a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to the powder to create a concentrated solution. Vortex or sonicate briefly to ensure complete dissolution.

  • Dilution with Buffer: Slowly add your desired aqueous buffer to the concentrated organic solution while stirring to reach the final desired volume and concentration.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. Note the final percentage of the organic co-solvent in your solution.

Visualizations

Solubility_Troubleshooting start Start: (S)-Verapamil HCl does not dissolve check_ph What is the pH of the buffer? start->check_ph acidic pH is acidic (e.g., < 6) check_ph->acidic Acidic neutral_alkaline pH is neutral or alkaline (e.g., ≥ 6) check_ph->neutral_alkaline Neutral/Alkaline increase_agitation Increase agitation (sonication/stirring) and/or apply gentle heat acidic->increase_agitation lower_ph Can the experimental pH be lowered? neutral_alkaline->lower_ph end_soluble Problem Solved: Compound Dissolved increase_agitation->end_soluble use_lower_ph Adjust to a lower pH where solubility is higher lower_ph->use_lower_ph Yes use_cosolvent Use a co-solvent (e.g., EtOH, DMSO) or other solubility enhancers lower_ph->use_cosolvent No use_lower_ph->end_soluble use_cosolvent->end_soluble end_precipitation Precipitation Issue: Refer to precipitation guide

Caption: Troubleshooting workflow for dissolution issues of this compound.

pH_Solubility_Relationship cluster_pH pH Scale cluster_form Predominant Form of (S)-Verapamil cluster_solubility Resulting Aqueous Solubility low_pH Low pH (Acidic) ionized Ionized (Protonated) Form More Polar low_pH->ionized favors high_pH High pH (Alkaline) unionized Un-ionized (Free Base) Form Less Polar high_pH->unionized favors high_sol High Solubility ionized->high_sol leads to low_sol Low Solubility unionized->low_sol leads to

Caption: Relationship between pH, ionization state, and solubility of (S)-Verapamil.

References

Troubleshooting unexpected results in (S)-Verapamil experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with (S)-Verapamil.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address common issues.

Issue 1: Inconsistent or weaker-than-expected inhibition of L-type calcium channels.

  • Question: My (S)-Verapamil is showing variable or low potency in blocking L-type calcium channels. What could be the reason?

  • Answer: Several factors can contribute to this:

    • Enantiomeric Purity: Verapamil is a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is reported to be about 20 times more potent than the (R)-enantiomer regarding its negative dromotropic effects on atrioventricular (AV) node conduction[1]. Ensure the purity of your (S)-Verapamil compound.

    • Compound Stability: While Verapamil hydrochloride is stable as a solid, its stability in solution, particularly in cell culture media over time, can be a factor. It is recommended to prepare fresh stock solutions in DMSO and make final dilutions in your assay buffer or media immediately before use. Store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles[2][3][4].

    • Experimental Conditions: The blocking action of Verapamil is use- and frequency-dependent, with a higher affinity for open and inactivated channels[5][6]. The stimulation protocol (e.g., frequency and voltage of depolarization) in your electrophysiology or calcium imaging experiment can significantly impact the observed inhibitory effect.

Issue 2: Lack of P-glycoprotein (P-gp) inhibition in multidrug-resistant (MDR) cell lines.

  • Question: I am not observing the expected reversal of multidrug resistance or inhibition of P-gp activity with (S)-Verapamil in my cancer cell line. Why is this happening?

  • Answer: This could be due to several reasons:

    • Cell Line Specificity: The expression and activity of different ATP-binding cassette (ABC) transporters can vary between cell lines. Some cell lines may predominantly express other transporters like BCRP (Breast Cancer Resistance Protein), for which Verapamil has low affinity[7]. For example, in A549 cells, which may preferentially express BCRP, Verapamil can be ineffective as a P-gp inhibitor[7]. Consider using a more specific BCRP inhibitor like Ko143 as a control in such cases[7].

    • Verapamil as a P-gp Substrate: Verapamil is not only an inhibitor but also a substrate of P-gp[8][9]. At high concentrations, this can lead to complex kinetics and competition at the binding site.

    • Assay Sensitivity: The sensitivity of your P-gp inhibition assay is crucial. For instance, the Calcein AM efflux assay is reported to be more sensitive than digoxin transport inhibition assays in some cell lines[10].

    • Long-term Verapamil Exposure: Continuous exposure of MDR cell lines to Verapamil can lead to a decrease in P-gp expression at both the mRNA and protein levels, which might confound the interpretation of short-term inhibition assays[11].

Issue 3: Unexpected cytotoxicity or off-target effects.

  • Question: I am observing cell death or other effects that are not consistent with L-type calcium channel or P-gp inhibition. What could be the cause?

  • Answer: (S)-Verapamil can have several off-target effects:

    • Inhibition of Other Ion Channels: Verapamil is known to block other ion channels, including T-type calcium channels and various potassium channels, such as hERG channels[5][12][13]. This can lead to broader physiological effects than anticipated.

    • Mitochondrial Effects: At higher concentrations, Verapamil can have effects on mitochondrial function, which can contribute to cytotoxicity.

    • Induction of Apoptosis: In some cancer cell lines, Verapamil has been shown to induce apoptosis, which may be independent of its primary mechanisms of action[14].

    • Signaling Pathway Modulation: Verapamil can influence intracellular signaling pathways. For instance, it has been shown to affect the MAPK/ERK pathway, which can, in turn, regulate P-gp expression[15][16].

Issue 4: Problems with Side Population (SP) Assay.

  • Question: Verapamil is not working as a negative control in my Side Population assay. The SP fraction is not decreasing. What should I do?

  • Answer: This is a common issue and can be addressed by:

    • Checking the ABC Transporter Profile: As mentioned, your cell line might be using a transporter other than P-gp (MDR1), such as BCRP (ABCG2), to efflux the Hoechst dye[7]. Verapamil is a poor inhibitor of BCRP. In this case, a more specific inhibitor like Fumitremorgin C or Ko143 should be used as a control[7].

    • Pre-incubation Time: Although it may not always resolve the issue, pre-incubating the cells with Verapamil for a sufficient time (e.g., 30 minutes) before adding the Hoechst dye can sometimes improve its inhibitory effect[7].

    • Verapamil Concentration: Ensure you are using an adequate concentration of Verapamil, typically in the range of 50-100 µM for SP assays.

Quantitative Data Summary

The following tables summarize key quantitative data for Verapamil. It is important to note that much of the available data is for racemic Verapamil, and the activity of the (S)-enantiomer can be significantly different.

Table 1: Potency of Verapamil Enantiomers

Parameter(S)-Verapamil(R)-VerapamilReference
Negative Dromotropic Effect (AV node conduction) ~20 times more potentLess potent[1]

Table 2: IC50 and Ki/Km Values of Verapamil

TargetParameterValueCell Line/SystemAssayReference
L-type Calcium Channels IC50250 nM - 15.5 µMVariousElectrophysiology[2]
HERG K+ Channels IC50143.0 nMHEK cells expressing HERGElectrophysiology[13]
P-glycoprotein (P-gp) Km (high-affinity site)1.9 ± 0.5 µMPurified P-gpATPase Activity[17]
P-glycoprotein (P-gp) Ki (low-affinity site)454 ± 109 µMPurified P-gpATPase Activity[17]
P-glycoprotein (P-gp) Km (high-affinity site)1.9 ± 0.5 µMP-gp in liposomesATPase Activity[9]
P-glycoprotein (P-gp) Ki (low-affinity site)214 ± 52 µMP-gp in liposomesATPase Activity[9]

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol is a generalized procedure and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation:

    • Plate cells on glass coverslips or in a 96-well black, clear-bottom plate.

    • Allow cells to adhere and reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS with Ca²⁺ and Mg²⁺, buffered with HEPES).

    • Prepare a stock solution of Fura-2 AM (1-5 mM) in anhydrous DMSO.

    • Dilute the Fura-2 AM stock solution in the loading buffer to a final working concentration of 1-5 µM. To aid in dye solubilization, Pluronic F-127 (0.02-0.04%) can be included.

    • Remove the culture medium from the cells and wash once with the loading buffer.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and De-esterification:

    • After incubation, remove the loading solution and wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.

    • Add fresh loading buffer and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Calcium Measurement:

    • Place the cells on a fluorescence microscope or in a plate reader equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm, and measure the emission at ~510 nm.

    • Establish a baseline fluorescence ratio (F340/F380).

    • Add your stimulus (e.g., a depolarizing agent like KCl) and record the change in the fluorescence ratio.

    • For inhibitor studies, pre-incubate the cells with (S)-Verapamil for a desired period before adding the stimulus.

Protocol 2: P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by P-gp substrates and inhibited by P-gp inhibitors.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NH₄Cl, 5 mM MgSO₄, 2 mM DTT, 0.02% NaN₃).

    • Prepare a stock solution of ATP in water.

    • Prepare various concentrations of (S)-Verapamil.

  • Assay Procedure:

    • Use a membrane preparation from cells overexpressing P-gp or purified, reconstituted P-gp.

    • In a 96-well plate, add the P-gp preparation to the reaction buffer.

    • Add the desired concentrations of (S)-Verapamil. Include a positive control (e.g., a known P-gp stimulator) and a negative control (e.g., sodium orthovanadate, a P-gp ATPase inhibitor).

    • Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding ATP to a final concentration of 3-5 mM.

    • Incubate for 20-30 minutes at 37°C.

    • Stop the reaction (e.g., by adding SDS).

  • Phosphate Detection:

    • Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the molybdate-based assay, which forms a complex that absorbs at a specific wavelength (e.g., 850 nm).

    • The amount of Pi released is proportional to the P-gp ATPase activity.

Mandatory Visualizations

L_type_Calcium_Channel_Blockade cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel (Cav1.2/1.3) Intracellular_Ca Intracellular Ca²⁺ L_type_Ca_Channel->Intracellular_Ca Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->L_type_Ca_Channel Influx S_Verapamil (S)-Verapamil S_Verapamil->L_type_Ca_Channel Blocks Downstream_Effects Downstream Effects: - Decreased Muscle Contraction - Altered Gene Expression - Reduced Neurotransmitter Release Intracellular_Ca->Downstream_Effects

Caption: (S)-Verapamil blocks L-type calcium channels, inhibiting calcium influx and downstream signaling.

P_glycoprotein_Inhibition_Workflow cluster_membrane Cell Membrane of MDR Cell P_gp P-glycoprotein (P-gp) ADP_Pi ADP + Pi P_gp->ADP_Pi Intracellular_Accumulation Increased Intracellular Drug Accumulation P_gp->Intracellular_Accumulation Leads to Chemotherapeutic_Drug Chemotherapeutic Drug (P-gp Substrate) Chemotherapeutic_Drug->P_gp Efflux S_Verapamil (S)-Verapamil S_Verapamil->P_gp Inhibits ATP ATP ATP->P_gp Hydrolysis Cytotoxicity Enhanced Cytotoxicity Intracellular_Accumulation->Cytotoxicity

Caption: (S)-Verapamil inhibits P-glycoprotein, increasing intracellular drug accumulation.

Troubleshooting_Logic Unexpected_Result Unexpected Result in (S)-Verapamil Experiment Check_Purity Verify Enantiomeric Purity and Compound Integrity Unexpected_Result->Check_Purity Review_Protocol Review Experimental Protocol: - Concentrations - Incubation Times - Stimulation Parameters Unexpected_Result->Review_Protocol Cell_Line_Characteristics Consider Cell Line Specifics: - Transporter Expression (P-gp, BCRP) - Endogenous Channel Activity Unexpected_Result->Cell_Line_Characteristics Off_Target_Effects Investigate Potential Off-Target Effects Unexpected_Result->Off_Target_Effects Optimize_Assay Optimize Assay Conditions Check_Purity->Optimize_Assay Review_Protocol->Optimize_Assay Cell_Line_Characteristics->Optimize_Assay Off_Target_Effects->Optimize_Assay

References

Technical Support Center: Optimizing (S)-Verapamil for P-gp Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing (S)-Verapamil concentration for P-glycoprotein (P-gp) inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is P-glycoprotein (P-gp) and why is its inhibition important?

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is an efflux transporter found in various tissues, including the intestines, blood-brain barrier, liver, and kidneys.[1][2] It plays a crucial role in limiting the absorption and distribution of a wide range of drugs by actively pumping them out of cells.[1][2] Inhibition of P-gp is important in drug development to overcome multidrug resistance in cancer chemotherapy, enhance the oral bioavailability of certain drugs, and mitigate drug-drug interactions.[1][3]

Q2: How does (S)-Verapamil inhibit P-gp?

(S)-Verapamil is a first-generation P-gp inhibitor and also a substrate of the transporter.[4] Its mechanism of inhibition is complex; it can act as a competitive or non-competitive inhibitor depending on the substrate and experimental conditions.[3][5] Verapamil has been shown to interact with the P-gp ATPase, with a biphasic effect where low concentrations can stimulate ATPase activity, while higher concentrations lead to inhibition.[4][6] Additionally, prolonged exposure to verapamil may also lead to a decrease in P-gp expression.[7]

Q3: What is the typical effective concentration range for (S)-Verapamil as a P-gp inhibitor?

The effective concentration of (S)-Verapamil for P-gp inhibition can vary significantly depending on the cell line, the P-gp substrate used, and the specific in vitro assay.[8] Generally, concentrations in the low micromolar range are used. For instance, concentrations around 10 µM to 15 µM have been shown to be effective in various studies.[6][7] However, due to its biphasic nature, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[4]

Q4: Which cell lines are suitable for studying P-gp inhibition by (S)-Verapamil?

Several cell lines are commonly used for P-gp inhibition assays. These include:

  • Caco-2 cells: A human colon adenocarcinoma cell line that naturally expresses P-gp and forms polarized monolayers, making it a good model for intestinal absorption.[1]

  • MDCK-MDR1 cells: Madin-Darby canine kidney cells transfected with the human MDR1 gene, resulting in high P-gp expression.[1]

  • LLC-PK1-MDR1 cells: Porcine kidney epithelial cells transfected with the human MDR1 gene.[1]

Q5: What are the common in vitro assays to measure P-gp inhibition?

Commonly used in vitro assays include:

  • Bidirectional Transport Assay: This assay uses polarized cell monolayers (e.g., Caco-2) to measure the transport of a P-gp substrate from the apical to the basolateral side and vice versa.[9] P-gp inhibition is observed as a decrease in the efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral permeability).

  • Substrate Accumulation/Efflux Assays: These assays measure the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein AM.[10][11][12] Inhibition of P-gp leads to increased intracellular fluorescence.

  • ATPase Activity Assay: This assay measures the ATP hydrolysis by P-gp in the presence of a substrate and inhibitor.[4][13] Verapamil can have a biphasic effect, stimulating activity at low concentrations and inhibiting it at higher concentrations.[4][6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in IC50 values for (S)-Verapamil. Different experimental systems (cell lines, P-gp substrates), protocols, and laboratory conditions can lead to significant variability in IC50 values.[8]Standardize your protocol as much as possible. Always run a positive control inhibitor with a known IC50. Report detailed experimental conditions when publishing data.
(S)-Verapamil shows P-gp activation instead of inhibition at low concentrations. Verapamil exhibits a biphasic effect on P-gp ATPase activity, where low concentrations can stimulate the transporter.[4][6]Perform a full dose-response curve to identify the concentration range for inhibition. Be aware of this phenomenon when interpreting your data.
Inconsistent results in bidirectional transport assays. Compromised cell monolayer integrity (low TEER values), or the use of a P-gp substrate that is also a substrate for other transporters.Ensure cell monolayers are confluent and have acceptable TEER values before starting the experiment. Use a specific P-gp substrate like Digoxin.[9]
Low signal-to-noise ratio in fluorescence-based accumulation assays. Sub-optimal concentration of the fluorescent substrate, high background fluorescence, or low P-gp expression in the cell line.Optimize the concentration of the fluorescent substrate (e.g., Rhodamine 123, Calcein AM). Use a cell line with confirmed high P-gp expression. Include appropriate controls to subtract background fluorescence.
(S)-Verapamil appears to be transported out of the cells. (S)-Verapamil is a known substrate of P-gp.[4]This is an inherent property of (S)-Verapamil. Consider using a non-substrate P-gp inhibitor as a positive control for comparison.

Quantitative Data Summary

The following table summarizes key quantitative data for (S)-Verapamil in P-gp inhibition studies. Note that these values can be highly variable depending on the experimental setup.

Parameter Value Assay/Cell Line Reference
IC50 3.9 µMVesicle-based assay with N-methylquinadine as substrate[14]
Concentration for maximal ATPase activation ~8 µMLiposome reconstituted P-gp[4]
Concentration for apoptosis induction in MDR cells 10 µMCHO cell lines[6]
Concentration for decreased P-gp expression 15 µMK562/ADR leukemia cells[7]
Half-maximal concentration for ATPase inhibition acceleration 12 µMMdr3 P-gp[15]

Experimental Protocols

Bidirectional Transport Assay with Caco-2 Cells

This protocol is adapted from standard industry practices for assessing P-gp inhibition.[9]

Objective: To determine the effect of (S)-Verapamil on the bidirectional transport of a P-gp probe substrate (e.g., Digoxin) across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passages 25-45)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport medium (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • P-gp probe substrate (e.g., [³H]-Digoxin)

  • (S)-Verapamil

  • Positive control inhibitor (e.g., Elacridar)

  • Scintillation counter and fluid

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Wash the cell monolayers twice with pre-warmed transport medium.

  • Prepare solutions of the P-gp probe substrate in transport medium with and without various concentrations of (S)-Verapamil. Also prepare a solution with the positive control inhibitor.

  • Apical to Basolateral (A-to-B) Transport: Add the substrate solution (with or without inhibitor) to the apical (upper) chamber and fresh transport medium to the basolateral (lower) chamber.

  • Basolateral to Apical (B-to-A) Transport: Add the substrate solution (with or without inhibitor) to the basolateral chamber and fresh transport medium to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • At the end of the incubation, collect samples from the receiver chamber and measure the concentration of the probe substrate using a scintillation counter.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Determine the efflux ratio (Papp B-to-A / Papp A-to-B). A significant reduction in the efflux ratio in the presence of (S)-Verapamil indicates P-gp inhibition.

Rhodamine 123 Accumulation Assay

This protocol is based on a method for evaluating P-gp inhibitory potential using a fluorescent substrate.[10]

Objective: To measure the effect of (S)-Verapamil on the intracellular accumulation of Rhodamine 123 in P-gp overexpressing cells.

Materials:

  • P-gp overexpressing cells (e.g., MCF7/ADR, MDCK-MDR1)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Rhodamine 123

  • (S)-Verapamil

  • Positive control inhibitor

  • Fluorometer or fluorescence microscope

Procedure:

  • Seed the P-gp overexpressing cells in a multi-well plate and culture until they reach the desired confluency.

  • Wash the cells with pre-warmed PBS.

  • Pre-incubate the cells with various concentrations of (S)-Verapamil or the positive control inhibitor in culture medium for 30-60 minutes at 37°C.

  • Add Rhodamine 123 (final concentration e.g., 5 µM) to the wells and incubate for another 30-60 minutes at 37°C, protected from light.

  • Remove the incubation medium and wash the cells multiple times with ice-cold PBS to stop the transport and remove extracellular dye.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the intracellular fluorescence of Rhodamine 123 using a fluorometer.

  • Calculate the percentage of inhibition by comparing the fluorescence in the presence of (S)-Verapamil to the control (vehicle-treated) cells.

  • Plot the percentage of inhibition against the (S)-Verapamil concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_assays Assay-Specific Steps prep Cell Culture & Seeding (e.g., Caco-2, MDCK-MDR1) pre_inc Pre-incubation with (S)-Verapamil prep->pre_inc add_sub Addition of P-gp Probe Substrate (e.g., Digoxin, Rhodamine 123) pre_inc->add_sub incubate Incubation at 37°C add_sub->incubate measure Measurement incubate->measure analysis Data Analysis (IC50, Efflux Ratio) measure->analysis transport Bidirectional Transport: Sample from donor & receiver compartments measure->transport accumulation Accumulation Assay: Cell lysis & fluorescence measurement measure->accumulation atpase ATPase Assay: Measure inorganic phosphate release measure->atpase

Caption: Experimental workflow for assessing P-gp inhibition by (S)-Verapamil.

Caption: Mechanism of P-gp mediated efflux and its inhibition by (S)-Verapamil.

References

Technical Support Center: (S)-Verapamil Hydrochloride Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability of (S)-Verapamil hydrochloride in aqueous solutions. While most stability data pertains to the racemic mixture of Verapamil hydrochloride, it serves as a robust reference for the (S)-enantiomer, as significant stereospecific differences in degradation under common laboratory conditions are not widely reported. Verapamil is typically used as a racemic mixture, though the (S)-enantiomer possesses approximately 20 times greater pharmacological potency[1].

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of Verapamil hydrochloride in an aqueous solution?

A: The optimal pH range for Verapamil hydrochloride stability in aqueous solutions is between 3.2 and 5.6[2][3]. The pH of a solution made by dissolving 1.0 g in 20 mL of water is typically between 4.5 and 6.5[4]. Caution is advised for solutions with a pH greater than 6.0, as precipitation may occur[5].

Q2: My Verapamil hydrochloride solution has become cloudy. What is the likely cause?

A: Cloudiness or precipitation in your solution is most likely due to the pH rising above 6.0[5]. Verapamil hydrochloride's solubility decreases in neutral to alkaline conditions, leading to precipitation. Ensure your buffer system maintains a pH within the optimal stability range of 3.2 to 5.6[2][3].

Q3: What are the primary degradation pathways for Verapamil hydrochloride in aqueous solutions?

A: The main degradation pathways are oxidative degradation and base-catalyzed hydrolysis[6]. The compound is also susceptible to photodegradation when exposed to light, particularly UV light[7][8][9]. It is generally stable under conditions of acid hydrolysis and thermal stress[6].

Q4: How should I prepare and store my aqueous stock solution of this compound?

A: For optimal stability:

  • Short-Term (Daily Use): Prepare fresh solutions daily. If storing for more than a day is necessary, some sources recommend against it[10].

  • Long-Term Storage: For longer periods, it is recommended to store solutions at -20°C for up to three months[11]. Aliquot the solution to avoid multiple freeze-thaw cycles.

  • Protection from Light: Always protect solutions from light by using amber vials or covering containers with foil, as Verapamil is light-sensitive[5].

  • Avoid Freezing: While frozen storage is recommended for long-term stability, repeated freezing and thawing should be avoided[4][11].

Q5: I am observing a new peak in my HPLC analysis after my solution was left on the bench. What could this be?

A: An unexpected peak could be a degradation product. If the solution was exposed to light and air, the new peak could correspond to:

  • An oxidative degradant , such as 3,4-dimethoxybenzoic acid, which results from the oxidation of the alkyl side chain[7][8][12].

  • A photodegradation product . Key photoproducts include norverapamil, which is also an active metabolite[13].

Q6: Does the available stability data for racemic Verapamil hydrochloride apply to my work with the pure (S)-enantiomer?

A: The vast majority of published stability studies utilize the racemic mixture. While the fundamental degradation pathways (oxidation, hydrolysis, photolysis) will be the same for the (S)-enantiomer, the rates of degradation could theoretically differ. However, for most applications, the data from racemic Verapamil hydrochloride provides a reliable guideline for handling the (S)-enantiomer. For stereospecific assays or regulatory filings, a stability study on the isolated enantiomer is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

TroubleshootingGuide problem problem cause cause solution solution start Problem: Low Assay Value or Unexpected HPLC Peaks cause1 Is the solution cloudy or precipitated? start->cause1 Check Solution Appearance solution1 Cause: pH > 6.0 Solution: Adjust pH to 3.2-5.6 with a suitable buffer. cause1->solution1 Yes cause2 Was the solution exposed to light? cause1->cause2 No solution2 Cause: Photodegradation Solution: Prepare fresh solution and always store protected from light. cause2->solution2 Yes cause3 Was the solution prepared with non-degassed solvents or stored long-term at room temp? cause2->cause3 No solution3 Cause: Oxidative Degradation Solution: Use freshly prepared, degassed solvents. Consider storing under an inert atmosphere (N2). cause3->solution3 Yes end Consider other factors: - Incorrect concentration - Column degradation - Instrument error cause3->end No

Caption: Troubleshooting decision tree for unexpected analytical results.

Quantitative Data Summary

The stability of Verapamil hydrochloride under various forced degradation conditions is summarized below.

Stress ConditionConditions TestedObservationReference(s)
Acid Hydrolysis 1 M HCl, reflux for 4 hoursStable, no significant degradation observed.[6][7]
Base Hydrolysis 1 M NaOH, reflux for 4 hoursSignificant degradation observed.[6][7]
Oxidation 3% H₂O₂, 4 hours at room temp.Significant degradation observed.[6][7][8]
Thermal Stress Dry heat at 105°C for 4 hoursStable, no significant degradation observed.[6][7]
Photolytic Stress UV light (254 nm) for 4 hoursSignificant degradation observed.[7][8]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure to assess the stability of Verapamil hydrochloride under stress conditions.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_stress 2. Application of Stress cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep prep stress stress analysis analysis end end p1 Prepare 1 mg/mL stock solution of Verapamil HCl in methanol or a suitable aqueous buffer. s1 Acid: Mix stock with 1 M HCl, reflux for 4h. s2 Base: Mix stock with 1 M NaOH, reflux for 4h. s3 Oxidation: Mix stock with 3-30% H₂O₂, keep at RT for 4-5h. s4 Thermal: Expose solid drug to 105°C for 6h. s5 Photo: Expose solution to UV light (e.g., 254 nm) for 4-7 days. a1 Neutralize acid/base samples. Dilute all samples to a final concentration (e.g., 200 µg/mL). s1->a1 s2->a1 s3->a1 s4->a1 s5->a1 a2 Analyze by stability-indicating HPLC-UV method. a1->a2 e1 Compare chromatograms of stressed samples to an unstressed control. Calculate % degradation. a2->e1

Caption: General workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of Verapamil hydrochloride (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

  • Acid/Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl or 1 M NaOH. Reflux the solutions for approximately 4-5 hours at 60°C[14][15].

  • Oxidative Degradation: Mix an aliquot of the stock solution with an oxidizing agent (e.g., 3% to 30% H₂O₂) and keep at room temperature for 4-5 hours[7][14].

  • Thermal Degradation: Expose the solid drug powder to dry heat in an oven at 105°C for 6 hours[15].

  • Photodegradation: Expose the drug solution in a quartz cuvette to UV light (e.g., in a photostability chamber) for an extended period (e.g., 4-7 days)[7][15]. A control sample should be wrapped in foil to exclude light.

  • Sample Analysis: Before analysis, neutralize the acid and base-treated samples. Dilute all samples to a suitable concentration for HPLC analysis and compare them against an untreated control solution.

Protocol 2: Stability-Indicating RP-HPLC Method

This is a representative HPLC method for quantifying Verapamil hydrochloride and its degradation products. Method optimization may be required for specific applications.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column, such as a Thermohypersil C18 (250 x 4.6 mm, 5µm), is commonly used[16].

  • Mobile Phase: A mixture of acetonitrile and a buffer is typical. For example, acetonitrile and 0.3% v/v acetic acid adjusted to pH 4.9 (70:30 v/v)[7].

  • Flow Rate: 1.0 - 1.3 mL/min[15].

  • Detection Wavelength: UV detection at 278 nm is standard, as it is one of the absorption maxima for Verapamil[6][7]. Detection at 232 nm can also be used[16].

  • Column Temperature: Maintained at 30°C[7].

  • Injection Volume: 10-20 µL.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to be considered "stability-indicating," ensuring that degradation products do not interfere with the quantification of the parent drug[6][16].

Verapamil Degradation Pathways

The primary degradation pathways for Verapamil involve modification or cleavage at specific sites on the molecule.

DegradationPathways parent parent product product condition condition VRP Verapamil OX Oxidation (e.g., H₂O₂) VRP->OX PHOTO Photodegradation (UV Light) VRP->PHOTO BASE Base Hydrolysis (e.g., NaOH) VRP->BASE OX_PROD 3,4-dimethoxybenzoic acid (and other fragments) PHOTO_PROD1 Norverapamil PHOTO_PROD2 Hydroxylated Intermediates & Cleavage Products OX->OX_PROD Side-chain cleavage PHOTO->PHOTO_PROD1 N-demethylation PHOTO->PHOTO_PROD2 Hydroxylation & fragmentation BASE_PROD Hydrolysis Products BASE->BASE_PROD

Caption: Simplified major degradation pathways of Verapamil.

References

Technical Support Center: (S)-Verapamil Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of (S)-Verapamil in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target activities of (S)-Verapamil?

A1: (S)-Verapamil's primary on-target activity is the blockade of L-type calcium channels, which is responsible for its therapeutic effects in treating cardiovascular conditions.[1][2][3] However, it also exhibits several off-target activities, including inhibition of P-glycoprotein (P-gp), cytochrome P450 3A4 (CYP3A4), hERG potassium channels, and interactions with adrenergic and other potassium channels.[1][4][5][6]

Q2: How do the off-target effects of (S)-Verapamil compare to those of (R)-Verapamil?

A2: (S)-Verapamil is the more potent enantiomer for L-type calcium channel blockade, approximately 20 times more so than (R)-Verapamil.[2] While both enantiomers can inhibit P-glycoprotein, the stereoselectivity of this inhibition can vary depending on the experimental system.[7] For CYP3A4 inhibition, both enantiomers and their metabolites show activity, with S-norverapamil being the most potent inhibitor. Inhibition of norepinephrine-induced aortic contractions has been shown to be non-stereoselective.[8]

Q3: My cells are showing unexpected toxicity or altered responses when treated with (S)-Verapamil. What could be the cause?

A3: Unexpected cellular responses can often be attributed to off-target effects. Inhibition of P-glycoprotein can lead to the intracellular accumulation of other compounds in your media, potentially causing toxicity.[9] Inhibition of hERG channels can lead to cardiotoxicity-like effects in relevant cell models. Furthermore, blockade of other ion channels or receptors could interfere with your specific cellular signaling pathways.

Q4: How can I reduce the impact of P-glycoprotein inhibition in my in vitro experiments?

A4: To minimize the confounding effects of P-gp inhibition, consider the following:

  • Use P-gp-negative cell lines: If your experimental goals allow, utilize cell lines that do not express P-glycoprotein.

  • Include a P-gp substrate control: Co-incubate with a known P-gp substrate (e.g., Rhodamine 123) to quantify the extent of inhibition by (S)-Verapamil in your system.[9][10]

  • Lower the concentration of (S)-Verapamil: Use the lowest effective concentration for L-type calcium channel blockade to minimize off-target P-gp inhibition.

Q5: What are the best practices for studying (S)-Verapamil's effects while avoiding CYP3A4 inhibition-related artifacts?

A5: When working with systems where CYP3A4 is active (e.g., liver microsomes, certain cell lines), be aware of (S)-Verapamil's inhibitory effects.

  • Use a CYP3A4-independent system: If possible, use a system that does not rely on CYP3A4 for the metabolism of other compounds of interest.

  • Monitor CYP3A4 activity: Include a known CYP3A4 substrate (e.g., midazolam) and measure its metabolism to assess the degree of inhibition caused by (S)-Verapamil.[11][12][13]

  • Consider metabolites: Be aware that metabolites of (S)-Verapamil, such as S-norverapamil, are also potent CYP3A4 inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory constants (IC50 or Ki) of Verapamil and its enantiomers against its primary target and various off-target proteins. This data is essential for designing experiments with appropriate concentrations to maximize on-target effects while minimizing off-target interactions.

Table 1: On-Target Activity of Verapamil Enantiomers

TargetEnantiomerIC50 / KiSpeciesAssay Conditions
L-type Calcium Channel (Cav1.2)(S)-Verapamil~20-fold more potent than (R)-VerapamilVariousElectrophysiology/Binding Assays
L-type Calcium Channel (Cav1.2)Racemic Verapamil250 nM - 15.5 µMVariousElectrophysiology

Table 2: Off-Target Activity of Verapamil

Off-TargetEnantiomer/FormIC50 / KiSpeciesAssay Conditions
hERG Potassium ChannelRacemic Verapamil143.0 nM - 252 nMHumanPatch Clamp (HEK293 cells)[4][14][15]
P-glycoprotein (P-gp)Racemic Verapamil0.05 µM - 250.5 µM (varies by substrate)HumanRhodamine 123 Efflux Assay[16]
CYP3A4(S)-VerapamilKi = 2.97 µMHumancDNA-expressed CYP3A4
CYP3A4(R)-VerapamilKi = 6.46 µMHumancDNA-expressed CYP3A4
α1-Adrenergic ReceptorRacemic VerapamilKi = 0.6 µMRat[3H]prazosin binding[5]
Kv1.4ΔN Potassium ChannelRacemic Verapamil260.71 µMFerretTwo-electrode voltage clamp (Xenopus oocytes)[1]
Kv1.1 Potassium ChannelRacemic Verapamil14.0 µMXenopus oocytesElectrophysiology[1]
Kv1.5 Potassium ChannelRacemic Verapamil5.1 µMXenopus oocytesElectrophysiology[1]
IKs Potassium ChannelRacemic Verapamil161.0 µMXenopus oocytesElectrophysiology[1]
β-Adrenergic ReceptorRacemic VerapamilKi = 32 µMHumanRadioligand binding[17]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and mitigate the off-target effects of (S)-Verapamil.

Protocol 1: Rhodamine 123 Efflux Assay for P-glycoprotein Inhibition

Objective: To quantify the inhibitory effect of (S)-Verapamil on P-glycoprotein function.

Materials:

  • P-gp overexpressing cells (e.g., MCF7/ADR) and parental control cells (e.g., MCF7).

  • Rhodamine 123 (fluorescent P-gp substrate).

  • (S)-Verapamil.

  • Positive control inhibitor (e.g., Verapamil racemate).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Cell Preparation: Culture P-gp overexpressing and parental cells to 80-90% confluency. Harvest and resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Incubation: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add (S)-Verapamil at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 30 minutes at 37°C.[10]

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 0.5-1 µg/mL to each tube. Incubate for 30-60 minutes at 37°C, protected from light.[10]

  • Efflux: Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed culture medium. Incubate for 1-2 hours at 37°C to allow for drug efflux.[10]

  • Analysis: Place the tubes on ice to stop the efflux. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: ~488 nm, Emission: ~530 nm).

  • Data Interpretation: An increase in the mean fluorescence intensity in (S)-Verapamil-treated cells compared to the vehicle control indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value from the concentration-response curve.

Protocol 2: CYP3A4 Inhibition Assay using Human Liver Microsomes

Objective: To determine the inhibitory potential of (S)-Verapamil on CYP3A4 activity.

Materials:

  • Pooled human liver microsomes (HLMs).

  • Midazolam (CYP3A4 probe substrate).

  • (S)-Verapamil.

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Potassium phosphate buffer (0.1 M, pH 7.4).

  • Acetonitrile (for reaction termination).

  • LC-MS/MS system for analysis.

Procedure:

  • Microsomal Incubation: In a microcentrifuge tube, combine 100 µL of potassium phosphate buffer, the NADPH regenerating system, 0.2 mg/mL HLMs, and the CYP3A4 probe substrate midazolam (at a concentration around its Km).[18]

  • Inhibitor Addition: Add (S)-Verapamil at a range of concentrations. Include a vehicle control.

  • Incubation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Incubate at 37°C for 10 minutes with shaking.[18]

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the midazolam metabolite (1'-hydroxymidazolam) using a validated LC-MS/MS method.[19]

  • Data Analysis: Determine the rate of metabolite formation in the presence and absence of (S)-Verapamil. Calculate the IC50 value for CYP3A4 inhibition.

Protocol 3: Patch-Clamp Electrophysiology for hERG Channel Inhibition

Objective: To assess the inhibitory effect of (S)-Verapamil on hERG potassium channel currents.

Materials:

  • HEK293 cells stably expressing hERG channels.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External and internal pipette solutions.

  • (S)-Verapamil.

Procedure:

  • Cell Culture: Culture hERG-expressing HEK293 cells under standard conditions.

  • Electrophysiology Recording:

    • Obtain whole-cell patch-clamp recordings from single cells.

    • Use an external solution containing (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).

    • Use an internal solution containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH).

  • Voltage Protocol: Apply a voltage pulse protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2-5 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV to record the tail current.

  • Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing various concentrations of (S)-Verapamil.

  • Data Acquisition: Record hERG currents before and after drug application.

  • Data Analysis: Measure the peak tail current amplitude at -50 mV. Calculate the percentage of inhibition for each concentration of (S)-Verapamil and determine the IC50 value.

Visualizations

Signaling Pathway: (S)-Verapamil On-Target and Key Off-Target Effects

G cluster_on_target On-Target Effect cluster_off_target Off-Target Effects SV (S)-Verapamil LType L-Type Ca2+ Channel SV->LType Blocks Pgp P-glycoprotein (P-gp) SV->Pgp Inhibits CYP3A4 CYP3A4 SV->CYP3A4 Inhibits hERG hERG K+ Channel SV->hERG Blocks Adrenergic α1-Adrenergic Receptor SV->Adrenergic Blocks Ca_influx Decreased Ca2+ Influx LType->Ca_influx Vasc_relax Vascular Smooth Muscle Relaxation Ca_influx->Vasc_relax Heart_rate Decreased Heart Rate & Contractility Ca_influx->Heart_rate Therapeutic Therapeutic Effects (Antihypertensive, Antiarrhythmic) Vasc_relax->Therapeutic Heart_rate->Therapeutic Drug_efflux Inhibited Drug Efflux Pgp->Drug_efflux Drug_metabolism Inhibited Drug Metabolism CYP3A4->Drug_metabolism QT_prolong Potential for QT Prolongation hERG->QT_prolong Vaso_effects Altered Vasomotor Tone Adrenergic->Vaso_effects

Caption: On-target and major off-target signaling pathways of (S)-Verapamil.

Experimental Workflow: P-glycoprotein Inhibition Assay

G start Start prep_cells Prepare P-gp Overexpressing and Parental Cells start->prep_cells incubate_inhibitor Incubate Cells with (S)-Verapamil (or Controls) prep_cells->incubate_inhibitor load_rhodamine Load Cells with Rhodamine 123 incubate_inhibitor->load_rhodamine efflux Allow for Rhodamine 123 Efflux load_rhodamine->efflux analyze Analyze Intracellular Fluorescence (Flow Cytometry) efflux->analyze data Calculate % Inhibition and IC50 analyze->data end End data->end

Caption: Workflow for assessing P-glycoprotein inhibition by (S)-Verapamil.

Logical Relationship: Strategies to Minimize Off-Target Effects

G cluster_strategies Minimization Strategies cluster_outcomes Desired Outcomes center_node (S)-Verapamil Off-Target Effects concentration Optimize Concentration center_node->concentration cell_line Select Appropriate Cell Line center_node->cell_line controls Use Specific Controls center_node->controls formulation Consider Advanced Formulations (In Vivo) center_node->formulation specificity Increased Specificity concentration->specificity cell_line->specificity data_quality Improved Data Quality controls->data_quality formulation->specificity specificity->data_quality reproducibility Enhanced Reproducibility data_quality->reproducibility

Caption: Key strategies and their intended outcomes for minimizing (S)-Verapamil's off-target effects.

References

Best practices for storing and handling (S)-Verapamil hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides best practices for the storage and handling of (S)-Verapamil hydrochloride for research and development purposes. The information is presented in a question-and-answer format to address common issues and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

This compound as a solid is a white to off-white crystalline powder.[1][2] For optimal stability, it should be stored in a tightly-closed container in a dry, cool, and well-ventilated area.[1][3] Several suppliers recommend specific storage temperatures, which should be followed as indicated on the product's certificate of analysis. It is also noted to be light-sensitive, so protection from light is crucial.[4]

Q2: What are the recommended conditions for storing solutions of this compound?

Once this compound is in solution, it is recommended to store it at -20°C for long-term stability, and it may be stable for up to 3 months.[5] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use volumes.[5] For aqueous solutions, it is not recommended to store them for more than one day.

Q3: What solvents can I use to dissolve this compound?

This compound has good solubility in a variety of solvents. For biological experiments, it is crucial to ensure that the residual amount of any organic solvent is insignificant, as the solvent itself can have physiological effects.

SolventSolubility
WaterSoluble to 50 mM
DMSOSoluble to 50 mM
EthanolSoluble
MethanolFreely soluble
ChloroformFreely soluble

Note: The solubility data is based on information for verapamil hydrochloride; specific data for the (S)-enantiomer may vary slightly.

Q4: Is this compound stable in solution?

Verapamil hydrochloride is a very stable compound.[6] Aqueous solutions are most stable in a pH range of 3.2 to 5.6.[6] One study showed that an aqueous solution (0.5 mg/ml) did not decompose over 105 days at 50°C.[6] Thermogravimetric analysis has shown it to be thermally stable up to 180°C.[7][8]

Q5: What personal protective equipment (PPE) should I use when handling this compound?

This compound is toxic if swallowed, in contact with skin, or if inhaled.[1][9] Therefore, appropriate personal protective equipment is essential. This includes:

  • Gloves: Chemical-resistant gloves should be worn.

  • Eye Protection: Safety glasses or goggles are necessary.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of inhaling dust, a suitable respirator should be used.[9][10]

It is also important to work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[3][10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound appears degraded or discolored Improper storage (exposure to light, moisture, or high temperatures).Discard the compound and obtain a fresh supply. Always store the compound in a tightly sealed container, protected from light, in a cool, dry place.
Difficulty dissolving the compound Using an inappropriate solvent or incorrect concentration.Refer to the solubility table above. If using an aqueous buffer, ensure the pH is within the optimal stability range (3.2-5.6).[6] Sonication may aid in dissolution.
Inconsistent experimental results Degradation of stock solution due to improper storage or multiple freeze-thaws.Prepare fresh stock solutions and aliquot them into single-use vials to avoid repeated freeze-thaw cycles. Store solutions at -20°C.[5]
Precipitate forms in the stock solution The solution may be supersaturated or has been stored for too long.Gently warm the solution to see if the precipitate redissolves. If not, it is best to prepare a fresh solution. Avoid storing aqueous solutions for more than a day.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.91 mg (Molecular Weight: 491.06 g/mol ).

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO to the tube. For 4.91 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.

Diagrams

experimental_workflow Experimental Workflow: Solution Preparation and Use cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh (S)-Verapamil HCl dissolve Dissolve in appropriate solvent weigh->dissolve mix Vortex to mix dissolve->mix aliquot Aliquot into single-use tubes mix->aliquot store Store at -20°C aliquot->store thaw Thaw a single aliquot store->thaw For use dilute Dilute to working concentration thaw->dilute experiment Perform experiment dilute->experiment

Caption: Workflow for preparing and using this compound solutions.

safety_precautions Safety Precautions for Handling this compound cluster_ppe Personal Protective Equipment (PPE) cluster_environment Work Environment cluster_practices Best Practices handling (S)-Verapamil HCl Handling gloves Gloves handling->gloves goggles Safety Goggles handling->goggles lab_coat Lab Coat handling->lab_coat respirator Respirator (if needed) handling->respirator fume_hood Chemical Fume Hood handling->fume_hood ventilation Good Ventilation handling->ventilation wash_hands Wash Hands Thoroughly handling->wash_hands avoid_dust Avoid Dust Generation handling->avoid_dust

Caption: Key safety precautions for handling this compound.

References

Technical Support Center: Addressing Cytotoxicity of (S)-Verapamil in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the cytotoxic effects of (S)-Verapamil in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing unexpected cell death after treating my cells with (S)-Verapamil?

A1: (S)-Verapamil can induce apoptosis, particularly in cell lines that overexpress the Multidrug Resistance Protein 1 (MRP1), also known as ABCC1.[1][2][3] The (S)-enantiomer of Verapamil stimulates the transport of glutathione (GSH) out of the cell by MRP1, leading to a rapid depletion of intracellular GSH.[2][3] This depletion is a key trigger for the apoptotic cascade. In contrast, the (R)-enantiomer of Verapamil does not induce this effect and is largely non-toxic.[3]

Q2: Is the cytotoxicity of Verapamil always mediated by MRP1?

A2: While MRP1-mediated glutathione extrusion is a primary mechanism, Verapamil can also induce cytotoxicity through other pathways. As a calcium channel blocker, it can disrupt intracellular calcium homeostasis, which may lead to apoptosis.[4][5] Additionally, Verapamil has been shown to enhance endoplasmic reticulum (ER) stress, another pathway that can trigger cell death.[6] In some cell lines, it can also cause cell cycle arrest.[5]

Q3: How can I determine if my cell line is susceptible to (S)-Verapamil-induced cytotoxicity?

A3: A crucial first step is to determine the expression level of MRP1 in your cell line. This can be assessed by techniques such as Western blotting, qPCR, or flow cytometry using an MRP1-specific antibody. Cell lines with high MRP1 expression are more likely to be sensitive to (S)-Verapamil. Performing a dose-response experiment and determining the IC50 value for (S)-Verapamil in your specific cell line is also essential.

Q4: What is the difference in cytotoxicity between racemic Verapamil, (S)-Verapamil, and (R)-Verapamil?

A4: The cytotoxicity is stereoselective. (S)-Verapamil is the primary enantiomer responsible for inducing apoptosis through MRP1-mediated glutathione depletion.[3] Racemic Verapamil, which is a mixture of both (S) and (R) enantiomers, will also exhibit cytotoxicity, though potentially to a lesser extent than pure (S)-Verapamil depending on the concentration. (R)-Verapamil is generally considered non-toxic and can even be used to reverse multidrug resistance without causing significant cell death.[3][7]

Q5: At what concentrations is (S)-Verapamil typically cytotoxic?

A5: The cytotoxic concentration of (S)-Verapamil is highly dependent on the cell line and its MRP1 expression level. For example, in MRP1-overexpressing BHK-21 cells, racemic Verapamil showed cytotoxicity at concentrations of 10-20 µM.[3] In the human leukemia cell line HL-60, an effective dose of 50 µg/ml (approximately 100 µM) of racemic verapamil induced significant apoptosis.[5] It is crucial to perform a dose-response curve to determine the IC50 for your specific experimental system.

Troubleshooting Guides

Issue 1: High levels of apoptosis observed at desired experimental concentrations.
Possible Cause Troubleshooting Step Rationale
High MRP1 expression in the cell line. 1. Assess MRP1 protein levels via Western Blot or flow cytometry. 2. If possible, use a cell line with lower MRP1 expression.High MRP1 levels lead to increased glutathione extrusion and subsequent apoptosis when treated with (S)-Verapamil.[2][3]
Intracellular glutathione (GSH) depletion. Supplement the culture medium with exogenous GSH or N-acetylcysteine (NAC), a GSH precursor.Adding exogenous GSH can compensate for the increased efflux, thereby preventing the apoptotic cascade from being initiated.[1][2]
Use of racemic or (S)-Verapamil. Switch to the (R)-Verapamil enantiomer for your experiments if your goal is not related to inducing cytotoxicity.(R)-Verapamil does not stimulate MRP1-mediated GSH transport and is not cytotoxic, but it can still inhibit the efflux of other drugs.[3]
Concentration of (S)-Verapamil is too high. Perform a detailed dose-response curve (e.g., using an MTT or LDH assay) to identify a non-toxic working concentration.The cytotoxic threshold can vary significantly between different cell lines.[8]
Issue 2: Inconsistent results or high variability between experiments.
Possible Cause Troubleshooting Step Rationale
Inconsistent cell density at the time of treatment. Ensure that cells are seeded at the same density and are in the logarithmic growth phase for all experiments.Cell density can affect cellular metabolism and drug response, leading to variability.[9]
Presence of bubbles in multi-well plates. Carefully inspect plates for bubbles after adding reagents and remove them with a sterile pipette tip or needle if present.Bubbles can interfere with absorbance or fluorescence readings in plate-based assays, leading to inaccurate results.[9]
Forceful pipetting during cell seeding or reagent addition. Handle cell suspensions and add reagents gently to avoid causing mechanical stress and cell damage.Excessive shear stress can lead to cell death independent of the drug treatment.[9]

Quantitative Data Summary

The following table summarizes reported cytotoxic concentrations of Verapamil in various cell lines. It is important to note that these values are highly context-dependent and should be used as a reference for designing your own experiments.

Cell LineVerapamil FormConcentrationObserved EffectCitation(s)
MRP1-transfected BHK-21Racemic10-20 µMCytotoxicity[3]
MRP1-transfected BHK-21(S)-Verapamil~10 µMCytotoxicity[3]
MRP1-transfected BHK-21(R)-VerapamilUp to 100 µMNo cytotoxicity[3]
HT-29 (Human Colon Cancer)RacemicNot specifiedApoptosis (in combination with hyperthermia)[4]
HL-60 (Human Leukemia)Racemic50 µg/ml (~100 µM)77.7% apoptosis after 24 hours[5]
K562R (Multidrug-resistant Leukemia)Racemic5 µMUsed to enhance doxorubicin cytotoxicity[10]
HEK293 (Human Embryonic Kidney)Racemic3.13 - 200 µMDose-dependent growth inhibition[8]
Caco-2 (Human Colon Adenocarcinoma)RacemicIC50 ~250 µMInhibition of talinolol transport[11]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Materials:

  • 96-well plate

  • (S)-Verapamil stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of (S)-Verapamil in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of (S)-Verapamil. Include untreated control wells (medium only) and vehicle control wells (if a solvent like DMSO is used).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plate

  • (S)-Verapamil stock solution

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of (S)-Verapamil for the chosen duration.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

Signaling Pathway of (S)-Verapamil Induced Cytotoxicity

G cluster_cell Cell Membrane MRP1 MRP1 (ABCC1) GSH_out Extracellular GSH MRP1->GSH_out transports S_Verapamil (S)-Verapamil S_Verapamil->MRP1 stimulates GSH_in Intracellular Glutathione (GSH) GSH_in->MRP1 GSH_depletion GSH Depletion Caspase_Activation Caspase Activation GSH_depletion->Caspase_Activation leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of (S)-Verapamil-induced apoptosis via MRP1.

Experimental Workflow for Investigating Cytotoxicity

G Start Start: Cell Culture Treatment Treat cells with (S)-Verapamil (Dose-response) Start->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation Assay_Choice Choose Assay Incubation->Assay_Choice MTT MTT Assay (Viability) Assay_Choice->MTT Metabolic Activity LDH LDH Assay (Cytotoxicity) Assay_Choice->LDH Membrane Integrity Flow_Cytometry Flow Cytometry (Apoptosis) Assay_Choice->Flow_Cytometry Apoptosis Markers Data_Analysis Data Analysis (IC50, % Apoptosis) MTT->Data_Analysis LDH->Data_Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing (S)-Verapamil cytotoxicity.

Troubleshooting Logic Diagram

G Problem High Cell Death with (S)-Verapamil Check_MRP1 Is MRP1 Highly Expressed? Problem->Check_MRP1 High_MRP1_Action 1. Add exogenous GSH 2. Switch to (R)-Verapamil 3. Lower (S)-Verapamil dose Check_MRP1->High_MRP1_Action Yes Check_Dose Is dose optimized? Check_MRP1->Check_Dose No / Unknown Resolved Problem Resolved High_MRP1_Action->Resolved Low_MRP1_Action Consider other mechanisms: - Calcium influx - ER Stress Low_MRP1_Action->Resolved Check_Dose->Low_MRP1_Action Yes Optimize_Dose Perform dose-response to find non-toxic range Check_Dose->Optimize_Dose No Optimize_Dose->Resolved

Caption: Troubleshooting guide for unexpected cytotoxicity.

References

Technical Support Center: (S)-Verapamil Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental designs for studies involving (S)-Verapamil.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (S)-Verapamil?

(S)-Verapamil is the more potent enantiomer of Verapamil, a phenylalkylamine calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of L-type calcium channels, which are crucial for muscle contraction.[3][4] By blocking these channels, (S)-Verapamil reduces the influx of calcium ions into cardiac myocytes and vascular smooth muscle cells.[3][4][5] This leads to a decrease in the contractile activity of these cells, resulting in reduced heart contractility and vasodilation, which in turn lowers blood pressure.[3]

Q2: Why is it critical to distinguish between (S)-Verapamil and (R)-Verapamil in experimental studies?

It is crucial to differentiate between the enantiomers of Verapamil due to their distinct pharmacological profiles. The (S)-enantiomer is approximately 20 times more potent than the (R)-enantiomer in its negative dromotropic effects on atrioventricular (AV) node conduction.[1][6][7] The two enantiomers can also have different effects on blood pressure.[6][7] Furthermore, the metabolism of Verapamil is stereospecific, with (S)-Verapamil being metabolized at a higher rate than (R)-Verapamil.[1] Using a racemic mixture without considering the properties of the individual enantiomers can lead to misinterpretation of experimental results.[8][9][10]

Q3: What are the recommended storage and stability conditions for (S)-Verapamil?

Verapamil hydrochloride, the common salt form, should be stored at room temperature (20 to 25°C or 68 to 77°F) and protected from light.[11][12] Lyophilized Verapamil hydrochloride is stable for 24 months when stored at room temperature and desiccated.[5] Once reconstituted in a solution, it should be stored at -20°C and used within 3 months to maintain potency.[5] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[5] Verapamil hydrochloride is physically compatible in solutions with a pH range of 3 to 6 but may precipitate in solutions with a pH greater than 6.[12]

Q4: What are the solubility properties of Verapamil?

Verapamil hydrochloride is soluble in water at 25 mg/mL.[5] It is also soluble in ethanol, propylene glycol, methanol, and methylene chloride.[2] However, it is practically insoluble in ether and has very low solubility in hexane.[2]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect in Cell-Based Assays

Q: My (S)-Verapamil treatment is showing inconsistent or no effect on my cell line in vitro. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors:

  • Cell Line Specificity: The expression levels of L-type calcium channels or P-glycoprotein (P-gp), another target of Verapamil, can vary significantly between cell lines.[13] A549 cells, for example, may express BCRP (breast cancer resistance protein) more than P-gp, making them less sensitive to Verapamil's P-gp inhibitory effects.[13]

    • Solution: Confirm the expression of the target protein (L-type calcium channels or P-gp) in your specific cell line using techniques like Western blot or qPCR. Consider using a positive control cell line known to be responsive to Verapamil. For P-gp inhibition studies in resistant cells, you might need to use a different inhibitor like Ko143.[13]

  • Drug Concentration and Incubation Time: The effective concentration of (S)-Verapamil and the required incubation time can vary depending on the cell type and the specific assay.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your experimental setup. Concentrations used in the literature for in vitro studies can range from micromolar to low millimolar.[14][15][16]

  • Drug Stability and Degradation: Improper storage or handling of (S)-Verapamil can lead to its degradation.

    • Solution: Ensure that the compound is stored correctly (see FAQ 3). Prepare fresh working solutions from a stock solution for each experiment.

  • Pre-incubation: For P-gp inhibition assays, pre-incubating the cells with Verapamil before adding the P-gp substrate can improve the inhibitory effect.[13]

    • Solution: Try pre-incubating your cells with (S)-Verapamil for 15-30 minutes before adding the substrate you are studying.[17]

Issue 2: High Background or Variability in P-glycoprotein (P-gp) Inhibition Assays

Q: I am observing high background and variability in my P-gp inhibition assay using (S)-Verapamil. How can I troubleshoot this?

A: High variability in P-gp inhibition assays can obscure the true effect of your test compound. Here are some potential causes and solutions:

  • Assay System: The choice of P-gp substrate and detection method can influence the assay's sensitivity and variability.

    • Solution: Use a well-characterized fluorescent P-gp substrate like Rhodamine 123 or Calcein-AM. Ensure that your detection method (e.g., flow cytometry, fluorescence microscopy) is optimized for this substrate.

  • Cell Health and Density: Unhealthy or inconsistently plated cells can lead to variable P-gp expression and activity.

    • Solution: Ensure your cells are healthy and in the logarithmic growth phase before seeding. Use a consistent cell seeding density for all wells.

  • Incomplete Washing: Residual extracellular substrate can contribute to high background fluorescence.

    • Solution: Perform thorough but gentle washing steps to remove extracellular substrate before measuring intracellular accumulation.

  • Inhibitor Concentration: The concentration of (S)-Verapamil may not be optimal for complete P-gp inhibition in your cell line.

    • Solution: Titrate the concentration of (S)-Verapamil to determine the concentration that gives maximal inhibition with minimal cytotoxicity.

Data Presentation

Table 1: Comparative Potency of Verapamil Enantiomers

Feature(S)-Verapamil(R)-VerapamilReference
Potency on AV Node Conduction ~20 times more potentLess potent[1][6][7]
Effect on Mean Arterial Pressure No significant effect at tested dosesSignificant reduction[6][7]

Experimental Protocols

Protocol 1: In Vitro P-glycoprotein (P-gp) Inhibition Assay

This protocol outlines a general procedure for assessing the P-gp inhibitory activity of (S)-Verapamil using a fluorescent substrate.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1) and parental control cells

  • Cell culture medium

  • (S)-Verapamil

  • Positive control P-gp inhibitor (e.g., Cyclosporine A)

  • Fluorescent P-gp substrate (e.g., Rhodamine 123)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Methodology:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Wash the cells with warm PBS. Add fresh medium containing various concentrations of (S)-Verapamil, the positive control, or vehicle control. Incubate for 15-30 minutes at 37°C.[17]

  • Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells at a final concentration determined by prior optimization.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to stop the efflux and remove extracellular substrate.

  • Lysis (for plate reader): Add cell lysis buffer to each well and incubate for 10 minutes with gentle shaking.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate. For flow cytometry, detach the cells and analyze the fluorescence intensity.

  • Data Analysis: Calculate the fold increase in intracellular fluorescence in the presence of the inhibitor compared to the vehicle control.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular Extracellular Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Extracellular->L_type_Ca_Channel influx Ca_ions Intracellular Ca²⁺ L_type_Ca_Channel->Ca_ions Verapamil (S)-Verapamil Verapamil->L_type_Ca_Channel inhibits Calmodulin Calmodulin Ca_ions->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light Chain Kinase (inactive) CaM_Complex->MLCK activates aMLCK Activated MLCK MLCK->aMLCK Myosin_LC Myosin Light Chain aMLCK->Myosin_LC phosphorylates pMyosin_LC Phosphorylated Myosin Light Chain Myosin_LC->pMyosin_LC Contraction Muscle Contraction pMyosin_LC->Contraction

Caption: (S)-Verapamil's mechanism of action on muscle contraction.

Experimental_Workflow start Start cell_seeding Seed P-gp overexpressing cells in 96-well plate start->cell_seeding incubation_overnight Incubate overnight cell_seeding->incubation_overnight pre_incubation Pre-incubate with (S)-Verapamil or controls (15-30 min) incubation_overnight->pre_incubation substrate_addition Add fluorescent P-gp substrate (e.g., Rhodamine 123) pre_incubation->substrate_addition incubation_substrate Incubate (30-60 min) substrate_addition->incubation_substrate washing Wash cells 3x with ice-cold PBS incubation_substrate->washing measurement Measure intracellular fluorescence (Plate Reader or Flow Cytometer) washing->measurement data_analysis Analyze data and determine P-gp inhibition measurement->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro P-glycoprotein inhibition assay.

Logical_Relationship S_Verapamil (S)-Verapamil Inhibition Inhibition of P-gp S_Verapamil->Inhibition Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Inhibition Drug_Accumulation Increased Intracellular Drug Concentration Inhibition->Drug_Accumulation Overcome_Resistance Overcoming Multidrug Resistance Drug_Accumulation->Overcome_Resistance DDI Potential for Drug-Drug Interactions Drug_Accumulation->DDI

References

(S)-Verapamil for Research Applications: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (S)-Verapamil as a research tool. It addresses common pitfalls through troubleshooting guides and frequently asked questions to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (S)-Verapamil in a research context?

A1: (S)-Verapamil is primarily known as a potent inhibitor of L-type calcium channels.[1][2] It is the more active enantiomer of the racemic mixture of Verapamil, exhibiting approximately 20-fold greater potency for blocking these channels compared to the (R)-enantiomer.[1][3] Additionally, (S)-Verapamil is widely used as an inhibitor of the P-glycoprotein (P-gp/MDR1) efflux pump, a member of the ATP-binding cassette (ABC) transporter family. This inhibition can reverse multidrug resistance in cancer cell lines and alter the pharmacokinetics of P-gp substrates.

Q2: Why should I use the (S)-enantiomer instead of the racemic mixture of Verapamil in my experiments?

A2: Using the enantiomerically pure (S)-Verapamil provides greater specificity for L-type calcium channel blockade. The (R)-enantiomer has significantly less activity at L-type calcium channels but may possess other off-target effects.[3] Therefore, using (S)-Verapamil allows for a more precise interpretation of results related to L-type calcium channel inhibition. However, it is important to note that both enantiomers can inhibit P-glycoprotein.

Q3: What are the known off-target effects of (S)-Verapamil?

A3: Besides its primary targets, (S)-Verapamil can interact with other ion channels and cellular components, especially at higher concentrations. These off-target effects include:

  • Other Calcium Channels: While most potent against L-type calcium channels, it can also affect other types of calcium channels.

  • Potassium Channels: Verapamil has been shown to block certain voltage-gated potassium channels, which can influence cellular excitability and membrane potential.[4]

  • Mitochondrial Function: Verapamil can impact mitochondrial function, potentially by affecting mitochondrial calcium handling and reactive oxygen species (ROS) production.[5]

  • Adrenergic Receptors: Some studies suggest interactions with alpha-1-adrenergic receptors, although this effect may not be stereoselective.

Q4: How should I prepare and store (S)-Verapamil solutions?

A4: (S)-Verapamil hydrochloride is soluble in water and organic solvents like DMSO and ethanol.[6][7] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.[6] It is recommended to store stock solutions at -20°C and to prepare fresh dilutions for each experiment to avoid degradation.[7] Aqueous solutions are not recommended for long-term storage.

Troubleshooting Guides

Guide 1: P-glycoprotein (P-gp) Inhibition Assays

Problem: Inconsistent or no inhibition of P-gp activity observed.

Possible Cause Troubleshooting Step
Low P-gp expression in the cell line. Confirm P-gp expression levels using Western blot or qPCR. Use a cell line known for high P-gp expression (e.g., K562/ADR, SW620 Ad20). Avoid using cells at a high passage number, as this can lead to decreased P-gp expression.[8]
Inappropriate (S)-Verapamil concentration. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and substrate. Start with a concentration range of 1-20 µM.
Incorrect pre-incubation time. Pre-incubate the cells with (S)-Verapamil for a sufficient time (typically 30-60 minutes) before adding the P-gp substrate to allow for cellular uptake and binding to the transporter.
Substrate competition. If the P-gp substrate used in your assay also has a high affinity for the transporter, it may compete with (S)-Verapamil. Consider using a lower concentration of the substrate.
Cell line expresses other efflux pumps. The chosen cell line may express other ABC transporters (e.g., BCRP, MRPs) that are not inhibited by (S)-Verapamil and can transport your substrate. Use a more specific inhibitor or a cell line with a more defined transporter expression profile.

Problem: High background signal or variability between replicates.

Possible Cause Troubleshooting Step
Autofluorescence of (S)-Verapamil or test compound. Run a control experiment with the compound alone (no fluorescent substrate) to check for autofluorescence at the detection wavelength.
Cytotoxicity at the tested concentrations. Perform a cell viability assay (e.g., MTT, LDH) to ensure that the observed effects are due to P-gp inhibition and not cell death. High concentrations of Verapamil can be cytotoxic.[9]
Inconsistent cell seeding. Ensure a uniform cell monolayer by optimizing seeding density and allowing sufficient time for attachment and growth.
Fluctuations in temperature or pH. Maintain consistent temperature (37°C) and pH throughout the assay, as P-gp activity is sensitive to these parameters.
Guide 2: Calcium Imaging Experiments

Problem: Unexpected changes in intracellular calcium levels or artifacts in the signal.

Possible Cause Troubleshooting Step
Off-target effects on other ion channels. (S)-Verapamil can affect other ion channels that influence calcium homeostasis. Use the lowest effective concentration and consider using other L-type calcium channel blockers with different chemical structures as controls.
Mitochondrial calcium dysregulation. Verapamil can affect mitochondrial calcium uptake and release. This can lead to secondary changes in cytosolic calcium that are not directly related to L-type calcium channel blockade.
Fluorescent dye interactions. Some calcium-sensitive dyes may interact with (S)-Verapamil. Run controls to ensure the compound does not quench or enhance the fluorescence of the dye.
Phototoxicity or dye loading issues. Excessive laser power or prolonged exposure can cause phototoxicity and artifacts. Optimize imaging parameters and ensure proper dye loading and de-esterification.
Spurious wave patterns in imaging. In some experimental setups, particularly with genetically encoded calcium indicators, aberrant wave-like activity can occur, which may be mistaken for genuine neuronal firing.[10] This can be influenced by the promoter used and the viral vector concentration.[10]

Quantitative Data

Table 1: Potency of Verapamil Enantiomers on Different Targets

Target Enantiomer Potency (IC50 / Ki) Cell Line / System Reference
L-type Calcium Channel (Cav1.2) (S)-Verapamil~20-fold more potent than (R)-VerapamilHuman[1][3]
P-glycoprotein (P-gp/MDR1) (S)-VerapamilSimilar to (R)-VerapamilVarious[11]
P-glycoprotein (P-gp/MDR1) Racemic Verapamil~1.0 - 2.0 µMMDR-CEM[8]
Voltage-gated K+ channel (fKv1.4ΔN) Racemic Verapamil260.71 ± 18.50 µMXenopus oocytes[4]

Experimental Protocols

Protocol 1: P-glycoprotein Inhibition Assay using Calcein-AM

This protocol is designed to assess the inhibitory effect of (S)-Verapamil on P-gp-mediated efflux using the fluorescent substrate Calcein-AM.

Materials:

  • P-gp overexpressing cells (e.g., K562/ADR) and parental control cells (e.g., K562)

  • 96-well black, clear-bottom microplate

  • (S)-Verapamil stock solution (e.g., 10 mM in DMSO)

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • Assay buffer (e.g., phenol red-free HBSS)

  • Fluorescence plate reader

Methodology:

  • Cell Seeding: Seed both P-gp overexpressing and parental cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of (S)-Verapamil in assay buffer to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a positive control (e.g., 20 µM racemic Verapamil) and a vehicle control (e.g., 0.1% DMSO).

  • Pre-incubation: Gently wash the cell monolayers twice with pre-warmed assay buffer. Add the prepared (S)-Verapamil dilutions and controls to the respective wells and pre-incubate for 30-60 minutes at 37°C.

  • Calcein-AM Loading: Add Calcein-AM to all wells to a final concentration of 0.25-1 µM.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths appropriate for Calcein (e.g., 485 nm excitation, 520 nm emission).

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Calculate the percentage of P-gp inhibition by comparing the fluorescence in the (S)-Verapamil-treated wells to the vehicle-treated wells in the P-gp overexpressing cells. The fluorescence in the parental cells represents the maximum intracellular accumulation (100% inhibition).

Common Pitfalls:

  • High background fluorescence: Use phenol red-free medium and check for autofluorescence of the test compound.

  • Low signal-to-noise ratio: Ensure high P-gp expression in the cell line and optimize Calcein-AM concentration and incubation time.

  • Cytotoxicity: At higher concentrations, (S)-Verapamil can be toxic. Perform a parallel cytotoxicity assay to ensure the observed increase in fluorescence is not due to cell death.

Protocol 2: L-type Calcium Channel Inhibition using Calcium Imaging

This protocol outlines a general procedure for measuring the effect of (S)-Verapamil on L-type calcium channel activity using a fluorescent calcium indicator.

Materials:

  • Excitable cells expressing L-type calcium channels (e.g., primary neurons, cardiomyocytes, or a suitable cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP)

  • (S)-Verapamil stock solution

  • Depolarizing agent (e.g., high potassium solution, electrical stimulation)

  • Fluorescence microscope with an appropriate imaging system

Methodology:

  • Cell Preparation and Dye Loading: Culture cells on a suitable imaging dish (e.g., glass-bottom dish). If using a chemical dye, load the cells with the dye according to the manufacturer's instructions, followed by a de-esterification period.

  • Baseline Recording: Acquire a baseline fluorescence recording of the cells in a physiological buffer.

  • Application of (S)-Verapamil: Perfuse the cells with a solution containing the desired concentration of (S)-Verapamil. Allow for a sufficient incubation period (e.g., 5-10 minutes) for the drug to take effect.

  • Stimulation: Stimulate the cells to open L-type calcium channels. This can be achieved by applying a depolarizing stimulus such as a high potassium solution or electrical field stimulation.

  • Post-treatment Recording: Record the fluorescence changes in response to the stimulus in the presence of (S)-Verapamil.

  • Washout (Optional): If the effect is reversible, perfuse the cells with a drug-free buffer to observe the recovery of the calcium signal upon subsequent stimulation.

  • Data Analysis: Analyze the fluorescence traces to quantify the amplitude, duration, and kinetics of the calcium transients before and after the application of (S)-Verapamil.

Common Pitfalls:

  • Non-specific effects: High concentrations of (S)-Verapamil can have off-target effects. Use the lowest effective concentration and appropriate controls.

  • Run-down of calcium channels: Repeated stimulation can lead to a decrease in channel activity over time. Ensure a stable baseline and consider the time course of the experiment in your analysis.

  • Cell health: Ensure cells are healthy and responsive before starting the experiment. Poor cell health can lead to altered calcium signaling.

  • Imaging artifacts: Be aware of potential artifacts from phototoxicity, dye bleaching, and movement of the cells during imaging.[10]

Visualizations

Signaling Pathways and Workflows

P_gp_Inhibition_Workflow Experimental Workflow for P-gp Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed P-gp expressing cells in a 96-well plate Compound_Prep Prepare (S)-Verapamil and control solutions Pre_incubation Pre-incubate cells with (S)-Verapamil (30-60 min) Compound_Prep->Pre_incubation Substrate_Loading Add fluorescent P-gp substrate (e.g., Calcein-AM) Pre_incubation->Substrate_Loading Incubation Incubate (30-60 min) Substrate_Loading->Incubation Measurement Measure intracellular fluorescence Incubation->Measurement Data_Analysis Calculate % inhibition and IC50 value Measurement->Data_Analysis

Caption: A generalized workflow for a P-glycoprotein (P-gp) inhibition assay.

Calcium_Signaling_Pathway L-type Calcium Channel Signaling and Inhibition by (S)-Verapamil Depolarization Membrane Depolarization LTCC L-type Calcium Channel (Voltage-gated) Depolarization->LTCC activates Ca_influx Ca2+ Influx LTCC->Ca_influx Cellular_Response Downstream Cellular Responses (e.g., Gene Expression, Contraction) Ca_influx->Cellular_Response S_Verapamil (S)-Verapamil S_Verapamil->LTCC inhibits

Caption: Inhibition of L-type calcium channel signaling by (S)-Verapamil.

References

Validation & Comparative

Validating the Inhibitory Effect of (S)-Verapamil on P-glycoprotein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-Verapamil's performance as a P-glycoprotein (P-gp) inhibitor against other common alternatives. Experimental data is presented to support the validation of its inhibitory effects, alongside detailed methodologies for key experiments.

Comparative Analysis of P-gp Inhibitors

(S)-Verapamil is a well-established first-generation P-gp inhibitor. Its efficacy has been demonstrated in numerous in vitro studies. The following tables summarize the inhibitory potency of Verapamil and other commonly used P-gp inhibitors, providing a comparative overview of their performance in various experimental setups.

InhibitorAssay TypeCell LineIC50 / EC50 (µM)Reference
Verapamil Calcein-AMMDR-CEMEC50: ~1.5[1]
Calcein-AMP388/ADREC50: ~2.5[1]
Rhodamine 123 EffluxCHO (Vinblastine-resistant)-[2]
Rhodamine 123 EffluxMCF7/ADRIC50: 2.3[3]
(S)-Verapamil Rhodamine 123 EffluxNatural Killer Cells-[4]
Cyclosporin A Calcein-AMMDR-CEMEC50: ~0.4[1]
Calcein-AMP388/ADREC50: ~0.8[1]
Rhodamine 123 EffluxNatural Killer CellsMore potent than Verapamil isomers[4]
Zosuquidar [³H]-Verapamil EffluxMDCK II (MDR1)Reduces efflux ratio from 4.6 to 1.6 at 0.4 µM[5]
Elacridar (R)-[¹¹C]Verapamil PETRat BrainED50: 1.2 mg/kg[6]
Tariquidar (R)-[¹¹C]Verapamil PETRat BrainED50: 3.0 mg/kg[6]

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values can vary depending on the specific experimental conditions, including the cell line, substrate concentration, and incubation time. Direct comparison of absolute values across different studies should be made with caution.

Experimental Protocols

Detailed methodologies for two common in vitro assays used to validate P-gp inhibition are provided below.

Rhodamine 123 Efflux Assay

This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123 from cells. Inhibition of P-gp leads to increased intracellular accumulation of Rhodamine 123.

Materials:

  • P-gp-overexpressing cells (e.g., MCF7/ADR) and parental cells (e.g., MCF7)

  • Rhodamine 123 solution (e.g., 5.25 µM)

  • (S)-Verapamil and other inhibitors at various concentrations

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Fluorometer

Procedure:

  • Seed P-gp-overexpressing and parental cells in appropriate culture plates and grow to confluence.

  • Pre-incubate the cells with various concentrations of the test inhibitor (e.g., (S)-Verapamil) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Add Rhodamine 123 solution to all wells and incubate for a further period (e.g., 60-90 minutes) at 37°C, protected from light.

  • Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the intracellular fluorescence of Rhodamine 123 using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.

  • Calculate the percentage of inhibition by comparing the fluorescence in inhibitor-treated cells to that in vehicle-treated cells.

Calcein-AM Efflux Assay

This assay utilizes the non-fluorescent P-gp substrate Calcein-AM. Once inside the cell, it is cleaved by intracellular esterases into the fluorescent molecule calcein, which is not a P-gp substrate. P-gp inhibition results in higher intracellular fluorescence.

Materials:

  • P-gp-overexpressing cells (e.g., L-MDR1)

  • Calcein-AM solution (e.g., 0.25 µM)

  • (S)-Verapamil and other inhibitors at various concentrations

  • Incubation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)

  • Fluorometer

Procedure:

  • Harvest and resuspend P-gp-overexpressing cells in incubation buffer.

  • Add the test inhibitor (e.g., (S)-Verapamil) at various concentrations to the cell suspension.

  • Add Calcein-AM to the cell suspension and incubate for a specified time (e.g., 15-30 minutes) at 37°C, protected from light.

  • Stop the reaction by adding ice-cold incubation buffer and pellet the cells by centrifugation.

  • Wash the cells with ice-cold buffer.

  • Resuspend the cells in a suitable buffer for fluorescence measurement.

  • Measure the intracellular calcein fluorescence using a fluorometer with excitation and emission wavelengths of approximately 494 nm and 517 nm, respectively.

  • Determine the inhibitory effect by comparing the fluorescence of inhibitor-treated cells with that of control cells.

Visualizations

P-glycoprotein Efflux Mechanism and Inhibition

P_gp_Mechanism cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Drug Substrate Pgp->Drug_out Efflux Drug_in Drug Substrate Drug_in->Pgp Binding ATP ATP ATP->Pgp Hydrolysis Inhibitor (S)-Verapamil Inhibitor->Pgp Inhibition

Caption: P-gp mediated drug efflux and its inhibition by (S)-Verapamil.

In Vitro P-gp Inhibition Assay Workflow

Assay_Workflow A 1. Cell Seeding (P-gp expressing cells) B 2. Pre-incubation (with (S)-Verapamil or other inhibitors) A->B C 3. Substrate Addition (e.g., Rhodamine 123 or Calcein-AM) B->C D 4. Incubation C->D E 5. Washing (Remove extracellular substrate) D->E F 6. Cell Lysis / Measurement E->F G 7. Data Analysis (Quantify intracellular fluorescence) F->G

Caption: General workflow for an in vitro P-gp inhibition assay.

References

A Comparative Analysis of (S)-Verapamil and Other P-glycoprotein Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of (S)-Verapamil and other prominent P-glycoprotein (P-gp) inhibitors for researchers, scientists, and drug development professionals. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer therapy and influences the pharmacokinetics of numerous drugs. Its inhibition is a critical strategy to overcome MDR and enhance drug efficacy. This document details the comparative efficacy of various inhibitors, provides experimental protocols for their evaluation, and illustrates key mechanisms and workflows.

Comparative Efficacy of P-gp Inhibitors

(S)-Verapamil is the levorotatory enantiomer of Verapamil, a first-generation P-gp inhibitor. While the enantiomers of Verapamil exhibit different potencies as calcium channel blockers, studies have shown that both (R)- and (S)-Verapamil are equally effective in inhibiting P-gp.[1] This section provides a comparative overview of the inhibitory potency of (S)-Verapamil and other well-characterized P-gp inhibitors, including first-generation and third-generation compounds. The data, presented in the table below, is compiled from various in vitro studies. It is important to note that IC50 values can vary depending on the experimental system, including the cell line, substrate probe, and specific assay conditions.[2]

InhibitorGenerationP-gp Substrate ProbeCell Line / SystemIC50 (µM)Reference
(S)-Verapamil FirstRhodamine 123Natural Killer CellsNot explicitly quantified but shown to be a potent inhibitor[1]
(R,S)-Verapamil FirstRhodamine 123MCF7R1.1[3]
(R,S)-Verapamil FirstN-methyl-quinidineP-gp-K vesicles1.2[4][5]
Tariquidar Third[11C]VerapamilP-gp overexpressing cells0.044[6]
Tariquidar Third[11C]N-desmethyl-loperamideP-gp overexpressing cells0.019[6]
Zosuquidar ThirdRhodamine 123MCF7R0.28[3]
Elacridar ThirdRhodamine 123MCF7R0.05[3]
Cyclosporin A FirstRhodamine 123MCF7R1.5[3]
Telmisartan -DigoxinCaco-22.2[7]

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of P-gp inhibitors. This section details the methodologies for three key in vitro assays.

Rhodamine 123 Accumulation Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.

Materials:

  • P-gp-overexpressing cells (e.g., MCF7R, MDCKII-MDR1) and a parental cell line with low P-gp expression.

  • Rhodamine 123.

  • Test compounds (P-gp inhibitors).

  • Positive control inhibitor (e.g., Verapamil).

  • Cell culture medium and buffers (e.g., HBSS).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed the P-gp-overexpressing and parental cells into 96-well plates and culture until they form a confluent monolayer.

  • Compound Preparation: Prepare a dilution series of the test compounds and the positive control in the assay buffer.

  • Incubation: Wash the cells with assay buffer and then incubate them with the test compounds or control at various concentrations for a predetermined time (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Add rhodamine 123 to each well at a final concentration (e.g., 5.25 µM) and incubate for a specific duration (e.g., 30 minutes) at 37°C.[3]

  • Washing: After incubation, wash the cells with ice-cold buffer to remove extracellular rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).[8]

  • Data Analysis: Calculate the percentage of rhodamine 123 accumulation relative to the control (cells treated with rhodamine 123 alone). Plot the accumulation percentage against the inhibitor concentration to determine the IC50 value.

Caco-2 Bidirectional Permeability Assay

This assay assesses the ability of a compound to inhibit the P-gp-mediated efflux of a substrate across a Caco-2 cell monolayer, which mimics the intestinal epithelium.

Materials:

  • Caco-2 cells.

  • Transwell® inserts.

  • P-gp substrate (e.g., digoxin, paclitaxel).

  • Test compounds (P-gp inhibitors).

  • Positive control inhibitor (e.g., Verapamil).

  • Transport buffer (e.g., HBSS).

  • LC-MS/MS for quantification.

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[9]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[10]

  • Transport Study:

    • Apical to Basolateral (A-B) Transport: Add the P-gp substrate and the test inhibitor to the apical (A) side and measure the appearance of the substrate on the basolateral (B) side over time.

    • Basolateral to Apical (B-A) Transport: Add the P-gp substrate and the test inhibitor to the basolateral (B) side and measure the appearance of the substrate on the apical (A) side over time.

  • Sample Analysis: Quantify the concentration of the P-gp substrate in the samples from both compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). A significant decrease in the efflux ratio in the presence of the test compound indicates P-gp inhibition.[9]

P-gp ATPase Activity Assay

This assay directly measures the interaction of a compound with P-gp by quantifying its effect on the rate of ATP hydrolysis.

Materials:

  • Membrane vesicles from cells overexpressing P-gp.

  • ATP.

  • Test compounds (P-gp inhibitors).

  • Positive control stimulator (e.g., Verapamil) and a baseline inhibitor (e.g., sodium orthovanadate).

  • Phosphate detection reagent (e.g., malachite green-based solution).

  • Microplate reader for colorimetric measurement.

Procedure:

  • Reaction Setup: In a microplate, combine the P-gp-containing membrane vesicles with the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Reaction Initiation: Initiate the reaction by adding MgATP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) to allow for ATP hydrolysis.[11]

  • Phosphate Detection: Stop the reaction and add the phosphate detection reagent to measure the amount of inorganic phosphate (Pi) released.

  • Data Analysis: Calculate the vanadate-sensitive ATPase activity. Plot the percentage of ATPase activity against the log concentration of the test compound to determine if it is an inhibitor or a stimulator and to calculate its IC50 or EC50 value.[11]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Pgp_Inhibition_Mechanism cluster_cell P-gp Expressing Cell cluster_inside Intracellular Pgp P-glycoprotein (P-gp) Drug P-gp Substrate (e.g., Chemotherapy Drug) Pgp->Drug Efflux out of cell ADP ADP + Pi Pgp->ADP Drug->Pgp Binds to P-gp Inhibitor (S)-Verapamil or Other P-gp Inhibitor Inhibitor->Pgp Inhibits P-gp Drug_in Increased Drug Concentration Inhibitor->Drug_in Leads to ATP ATP ATP->Pgp Provides Energy

Caption: Mechanism of P-gp inhibition leading to increased intracellular drug concentration.

Pgp_Assay_Workflow cluster_rho Rhodamine 123 Assay cluster_caco Caco-2 Permeability Assay cluster_atpase ATPase Assay start Start: Select P-gp Assay assay_type Choose Assay: Rhodamine 123, Caco-2, or ATPase start->assay_type rho1 Seed P-gp expressing cells assay_type->rho1 Fluorescence-based caco1 Culture Caco-2 on Transwells assay_type->caco1 Transport-based atp1 Prepare P-gp vesicles assay_type->atp1 Enzyme-based rho2 Incubate with inhibitor rho1->rho2 rho3 Add Rhodamine 123 rho2->rho3 rho4 Measure fluorescence rho3->rho4 rho_result Calculate IC50 rho4->rho_result caco2 Measure bidirectional transport with inhibitor caco1->caco2 caco3 Quantify substrate (LC-MS/MS) caco2->caco3 caco_result Calculate Efflux Ratio caco3->caco_result atp2 Incubate with inhibitor & ATP atp1->atp2 atp3 Measure phosphate release atp2->atp3 atp_result Determine IC50/EC50 atp3->atp_result

Caption: General experimental workflow for evaluating P-gp inhibitors using common in vitro assays.

Pgp_Signaling_Pathway cluster_regulation Regulation of P-gp Expression cluster_inhibition Inhibitor Action PI3K_Akt PI3K/Akt Pathway Pgp_Gene MDR1/ABCB1 Gene PI3K_Akt->Pgp_Gene Upregulates MAPK MAPK/ERK Pathway MAPK->Pgp_Gene Upregulates Wnt Wnt/β-catenin Pathway Wnt->Pgp_Gene Upregulates p38 p38 MAPK Pathway p38->Pgp_Gene Regulates JNK JNK Pathway JNK->Pgp_Gene Regulates Pgp_Protein P-glycoprotein Pgp_Gene->Pgp_Protein Transcription & Translation Inhibitor P-gp Inhibitors (e.g., (S)-Verapamil) Inhibitor->Pgp_Protein Directly inhibits function

Caption: Signaling pathways involved in the regulation of P-gp expression and the point of action for P-gp inhibitors.

References

A Comparative Guide to (S)-Verapamil Hydrochloride and Racemic Verapamil: Efficacy and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (S)-Verapamil hydrochloride and its racemic counterpart, verapamil. Verapamil, a widely used calcium channel blocker, is administered clinically as a racemic mixture of (S)- and (R)-enantiomers. However, emerging research highlights significant pharmacological differences between the two, with (S)-Verapamil being the more potent enantiomer for specific cardiovascular effects. This guide synthesizes experimental data to elucidate these differences, offering valuable insights for research and development in cardiovascular therapeutics.

Pharmacodynamic and Efficacy Comparison

Experimental evidence consistently demonstrates that the pharmacological activity of racemic verapamil is primarily attributed to the (S)-enantiomer. The most notable difference lies in their effects on atrioventricular (AV) nodal conduction.

Table 1: Comparative Efficacy of (S)-Verapamil, (R)-Verapamil, and Racemic Verapamil in Healthy Volunteers

Parameter(S)-Verapamil (120 mg)(R)-Verapamil (480 mg)Racemic Verapamil (240 mg)Placebo
Potency on PR Interval Prolongation (Negative Dromotropic Effect) ~20 times more potent than (R)-Verapamil-Prolonged PR intervalNo significant change
Maximum Reduction in Mean Arterial Pressure (MAP) (mmHg) Not significantly different from placebo15.9 ± 6.8 (p<0.05 vs. placebo)Not significantly different from placebo8.7 ± 3.2
Heart Rate, Cardiac Output, Total Peripheral Resistance No significant changes compared to placeboNo significant changes compared to placeboNo significant changes compared to placeboNo significant changes

As illustrated in Table 1, (S)-Verapamil is approximately 20 times more potent than (R)-Verapamil in prolonging the PR interval, a key indicator of its negative dromotropic effect on the AV node. Conversely, the (R)-enantiomer exhibits a more pronounced effect on reducing mean arterial pressure. Racemic verapamil, containing equal amounts of both enantiomers, demonstrates a blended effect.

Pharmacokinetic Profile

The stereoselective metabolism of verapamil further contributes to the differential effects of its enantiomers. The (S)-enantiomer is metabolized more rapidly by the liver, resulting in lower systemic bioavailability compared to the (R)-enantiomer.

Table 2: Pharmacokinetic Parameters of Verapamil Enantiomers

Parameter(S)-Verapamil(R)-VerapamilReference
Oral Bioavailability LowerHigher
Systemic Clearance HigherLower

Mechanism of Action and Signaling Pathway

Verapamil exerts its therapeutic effects by blocking L-type calcium channels, which are crucial for the contraction of cardiac and vascular smooth muscle.[1] The inhibition of calcium influx leads to a cascade of downstream effects, including vasodilation, reduced myocardial contractility, and slowed AV nodal conduction.

Verapamil_Signaling_Pathway cluster_membrane Cell Membrane Verapamil (S)-Verapamil / Racemic Verapamil L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Verapamil->L_type_Ca_Channel Blockade Ca_ion_int Ca²⁺ (intracellular) Ca_ion_ext Ca²⁺ (extracellular) Ca_ion_ext->L_type_Ca_Channel Influx Reduced_Ca_int Reduced Intracellular Ca²⁺ Ca_ion_int->Reduced_Ca_int Vasodilation Smooth Muscle Relaxation (Vasodilation) Reduced_Ca_int->Vasodilation Decreased_Contractility Decreased Myocardial Contractility Reduced_Ca_int->Decreased_Contractility Slowed_AV_Conduction Slowed AV Nodal Conduction Reduced_Ca_int->Slowed_AV_Conduction

Verapamil's mechanism of action on L-type calcium channels.

Experimental Protocols

In Vivo Assessment of Cardiovascular Effects in Healthy Volunteers

This protocol is based on a study comparing the cardiovascular effects of (S)-Verapamil, (R)-Verapamil, and racemic verapamil.

Objective: To characterize and compare the potency of (S)-Verapamil and (R)-Verapamil on atrioventricular (AV) node conduction and hemodynamics.

Study Design: A randomized, placebo-controlled, double-blind, four-way crossover study.

Participants: Healthy adult volunteers.

Treatment Arms:

  • This compound (120 mg, single oral dose)

  • (R)-Verapamil (480 mg, single oral dose)

  • Racemic verapamil (240 mg, single oral dose)

  • Placebo (single oral dose)

Methodology:

  • Baseline Measurements: Record baseline electrocardiogram (ECG) for PR interval, heart rate, and blood pressure.

  • Drug Administration: Administer the assigned treatment to the participants.

  • Serial Monitoring:

    • ECG: Continuously monitor or record at frequent intervals to measure changes in the PR interval.

    • Blood Pressure: Measure systolic and diastolic blood pressure at regular intervals.

    • Transthoracic Impedance Cardiography: Assess cardiac output and total peripheral resistance.

  • Pharmacokinetic Sampling: Collect blood samples at predefined time points to determine the serum concentrations of (R)- and (S)-verapamil.

  • Data Analysis:

    • Calculate the percent change in PR interval from baseline for each treatment group.

    • Determine the area under the effect-time curve for PR interval prolongation.

    • Analyze the relationship between serum drug concentration and the change in PR interval to estimate relative potency.

    • Compare changes in mean arterial pressure, heart rate, cardiac output, and total peripheral resistance across treatment groups.

Experimental_Workflow Start Recruit Healthy Volunteers Baseline Baseline Measurements (ECG, BP, etc.) Start->Baseline Randomization Randomization to Treatment Arm Baseline->Randomization Dosing Single Oral Dose Administration ((S)-Verapamil, (R)-Verapamil, Racemic Verapamil, or Placebo) Randomization->Dosing Monitoring Serial Monitoring (ECG, BP, Pharmacokinetics) Dosing->Monitoring Washout Washout Period Monitoring->Washout Crossover Crossover to Next Treatment Arm Washout->Crossover Crossover->Dosing Repeat for all arms Analysis Data Analysis (Potency & Hemodynamic Effects) Crossover->Analysis After all arms completed

References

Head-to-Head Comparison of P-Glycoprotein Inhibitors: (S)-Verapamil vs. Tariquidar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent P-glycoprotein (P-gp) inhibitors: (S)-Verapamil, a first-generation agent, and Tariquidar, a third-generation inhibitor. The objective is to furnish researchers with the necessary information to make informed decisions regarding the selection and application of these compounds in experimental settings.

Introduction to (S)-Verapamil and Tariquidar

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs by actively extruding them from cells. The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance drug efficacy.

(S)-Verapamil , the levorotatory enantiomer of the calcium channel blocker Verapamil, was one of the first compounds identified to have P-gp inhibitory activity.[1][2] While historically significant, its clinical utility as a P-gp inhibitor has been hampered by its cardiovascular side effects.[3]

Tariquidar (XR9576) is a potent and specific third-generation P-gp inhibitor developed to overcome the limitations of earlier inhibitors.[4][5] It has undergone clinical trials and is characterized by its high affinity for P-gp and a more favorable toxicity profile compared to first-generation agents.[3][6]

Chemical Structures

The chemical structures of (S)-Verapamil and Tariquidar are presented below.

Figure 1: Chemical Structure of (S)-Verapamil Chemical Structure of (S)-Verapamil Caption: The chemical structure of (S)-Verapamil.

Figure 2: Chemical Structure of Tariquidar Chemical Structure of Tariquidar Caption: The chemical structure of Tariquidar.[5][7]

Mechanism of Action and Specificity

Both (S)-Verapamil and Tariquidar inhibit P-gp-mediated drug efflux, but through different mechanisms and with varying degrees of specificity.

(S)-Verapamil acts as a competitive substrate of P-gp.[8] By binding to the transporter, it competitively inhibits the binding and subsequent efflux of other P-gp substrates. Verapamil has also been shown to decrease the expression of P-gp in some cancer cell lines.[8] However, Verapamil and its metabolites are not entirely specific to P-gp and can interact with other ABC transporters.[9][10]

Tariquidar is a potent, non-competitive inhibitor of P-gp.[6] It binds to P-gp with high affinity, locking the transporter in a conformation that prevents the translocation of substrates, even though ATP hydrolysis may still occur.[11] While developed as a specific P-gp inhibitor, studies have shown that at higher concentrations (≥100 nM), Tariquidar can also inhibit the Breast Cancer Resistance Protein (BCRP/ABCG2).[12]

dot

Mechanism of P-gp Inhibition cluster_S_Verapamil (S)-Verapamil cluster_Tariquidar Tariquidar S_Verapamil (S)-Verapamil Pgp_SV P-glycoprotein (P-gp) S_Verapamil->Pgp_SV Competitive Binding Substrate_Efflux_SV Substrate Efflux (Inhibited) Pgp_SV->Substrate_Efflux_SV Tariquidar Tariquidar Pgp_T P-glycoprotein (P-gp) Tariquidar->Pgp_T Non-competitive Binding Conformational_Lock Conformational Lock Pgp_T->Conformational_Lock Substrate_Efflux_T Substrate Efflux (Inhibited) Conformational_Lock->Substrate_Efflux_T Rhodamine 123 Efflux Assay Workflow Cell_Seeding Seed P-gp overexpressing cells in a 96-well plate Incubation_Inhibitor Pre-incubate cells with (S)-Verapamil or Tariquidar Cell_Seeding->Incubation_Inhibitor Incubation_Rhodamine Add Rhodamine 123 and incubate to allow uptake Incubation_Inhibitor->Incubation_Rhodamine Wash Wash cells to remove extracellular Rhodamine 123 Incubation_Rhodamine->Wash Efflux Incubate in fresh medium (with/without inhibitor) to allow efflux Wash->Efflux Fluorescence_Measurement Measure intracellular fluorescence using a plate reader or flow cytometer Efflux->Fluorescence_Measurement

References

A Researcher's Guide to Control Experiments for (S)-Verapamil Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental controls and alternative compounds for research involving (S)-Verapamil hydrochloride. It is designed to assist in the robust design of experiments and accurate interpretation of results, with a focus on its dual role as a potent L-type calcium channel blocker and a P-glycoprotein (P-gp) inhibitor.

Introduction to this compound

Verapamil is a phenylalkylamine calcium channel blocker widely used in the treatment of cardiovascular conditions such as hypertension, angina, and arrhythmias.[1][2] It exists as a racemic mixture of two enantiomers, (S)-Verapamil and (R)-Verapamil. The (S)-enantiomer is approximately 20 times more potent in its calcium channel blocking activity than the (R)-enantiomer.[3] Interestingly, both enantiomers exhibit similar potency in inhibiting the drug efflux pump P-glycoprotein (P-gp), a key player in multidrug resistance in cancer and in determining the pharmacokinetics of many drugs.[1] This stereoselectivity in its primary mechanism of action makes the choice of appropriate controls critical in research settings.

Comparison with Alternatives and Control Compounds

The selection of appropriate controls is paramount to dissecting the specific effects of (S)-Verapamil. This includes negative controls to establish a baseline, positive controls to ensure assay validity, and enantiomeric controls to differentiate between its primary and secondary activities. Furthermore, comparing (S)-Verapamil to other calcium channel blockers and P-gp inhibitors can provide valuable context for its efficacy and mechanism of action.

Enantiomeric Control: (R)-Verapamil

Due to the significant difference in calcium channel blocking activity and similar P-gp inhibitory action, (R)-Verapamil serves as an excellent negative control for studies focused on the L-type calcium channel blockade of (S)-Verapamil.[2] Conversely, it can be used as a comparative compound in studies investigating P-gp inhibition.

Alternative Calcium Channel Blockers

For research focused on L-type calcium channel blockade, comparing (S)-Verapamil to other classes of calcium channel blockers can highlight differences in mechanism and cellular effects.

  • Diltiazem: A benzothiazepine that, like Verapamil, is a non-dihydropyridine calcium channel blocker with effects on both cardiac and vascular smooth muscle.[4]

  • Nifedipine: A dihydropyridine calcium channel blocker that primarily acts on vascular smooth muscle, causing vasodilation with minimal effect on heart rate.[4][5]

Alternative P-glycoprotein Inhibitors

When investigating the P-gp inhibitory properties of (S)-Verapamil, comparison with other known inhibitors is essential.

  • Cyclosporin A: A potent P-gp inhibitor often used as a positive control in P-gp inhibition assays.[6]

  • Elacridar (GF120918): A third-generation, highly potent and specific P-gp inhibitor.

  • Zosuquidar: Another potent and specific P-gp inhibitor.

Quantitative Data Summary

The following tables summarize key quantitative data for (S)-Verapamil and its alternatives. Note that IC50 values can vary depending on the specific experimental conditions.

Table 1: L-type Calcium Channel Blocking Activity

CompoundTargetAssay TypeCell Line/TissueIC50
(S)-Verapamil L-type Ca2+ ChannelCa2+ InfluxHuman mitogen-stimulated lymphocytesMore potent than (R)-Verapamil[7]
(R)-Verapamil L-type Ca2+ ChannelCa2+ InfluxHuman mitogen-stimulated lymphocytesLess potent than (S)-Verapamil[7]
Diltiazem L-type Ca2+ ChannelContraction InhibitionRabbit aorta~3 x 10-8 M
Nifedipine L-type Ca2+ ChannelContraction InhibitionRabbit aorta~3 x 10-9 M

Table 2: P-glycoprotein Inhibition Activity

CompoundTargetAssay TypeCell LineIC50
(S)-Verapamil P-glycoproteinRhodamine 123 EffluxMCF7R~5 µM[8]
(R)-Verapamil P-glycoproteinRhodamine 123 EffluxMCF7R~5 µM[8]
Verapamil (racemic) P-glycoproteinATPase ActivityP-gp reconstituted in liposomesKm: 1.9 ± 0.5 µM[2]
Cyclosporin A P-glycoproteinRhodamine 123 EffluxMCF7R~2.5 µM[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of robust studies.

Cellular Calcium Influx Assay

This protocol is designed to measure changes in intracellular calcium concentration in response to L-type calcium channel blockers using a fluorescent indicator.

Materials:

  • Cells expressing L-type calcium channels (e.g., HEK293, smooth muscle cells, cardiomyocytes)

  • Fluo-4 AM or Indo-1 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • This compound, (R)-Verapamil, Diltiazem, Nifedipine

  • Potassium chloride (KCl) solution (high concentration to induce depolarization)

  • EGTA (calcium chelator, negative control)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader with injectors

Procedure:

  • Cell Plating: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Pre-incubation:

    • Add HBSS containing various concentrations of (S)-Verapamil, (R)-Verapamil, Diltiazem, Nifedipine, or vehicle control to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

    • Include wells with EGTA as a negative control for calcium influx.

  • Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em ~490/520 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Inject a high-concentration KCl solution to depolarize the cells and open voltage-gated calcium channels.

    • Record the fluorescence intensity over time to measure the calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Indo-1).

    • Normalize the data to the vehicle control.

    • Plot the response against the compound concentration to determine the IC50 value.

P-glycoprotein Inhibition Assays

Two common methods for assessing P-gp inhibition are the ATPase activity assay and the Rhodamine 123 efflux assay.

This assay measures the ATP hydrolysis by P-gp, which is stimulated by its substrates and can be inhibited by competitive or non-competitive inhibitors.

Materials:

  • P-glycoprotein-containing membranes (e.g., from P-gp overexpressing cell lines or reconstituted P-gp)

  • ATP

  • This compound, (R)-Verapamil, Cyclosporin A

  • Assay buffer (e.g., Tris-MES buffer)

  • Reagents for detecting inorganic phosphate (Pi) (e.g., Molybdenum Blue-based reagent)

  • Sodium orthovanadate (Na3VO4, a P-gp ATPase inhibitor, positive control for inhibition)

  • 96-well clear plates

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the P-gp membranes (e.g., 250 µg/mL) to the assay buffer.[9]

    • Add various concentrations of (S)-Verapamil, (R)-Verapamil, Cyclosporin A, or vehicle control.

    • Include a control with Na3VO4 to determine the P-gp-specific ATPase activity.

  • Initiation of Reaction: Add ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[9]

  • Termination and Detection:

    • Stop the reaction by adding the Pi detection reagent.

    • Allow color to develop according to the reagent manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~850 nm for Molybdenum Blue).

  • Data Analysis:

    • Subtract the absorbance of the Na3VO4-containing wells (non-P-gp ATPase activity) from all other readings.

    • Calculate the percentage of P-gp ATPase activity relative to the vehicle control.

    • Plot the activity against the inhibitor concentration to determine the IC50 value.

This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., MCF7/ADR, KB-V1) and their parental non-overexpressing cell line (negative control).

  • Rhodamine 123

  • This compound, (R)-Verapamil, Cyclosporin A

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Plating: Plate both P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere.

  • Compound Incubation:

    • Pre-incubate the cells with various concentrations of (S)-Verapamil, (R)-Verapamil, Cyclosporin A, or vehicle control in culture medium for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (typically 1-5 µM) to all wells and incubate for another 30-60 minutes at 37°C.

  • Washing and Efflux:

    • Remove the medium containing the compounds and Rhodamine 123.

    • Wash the cells with ice-cold PBS to stop the efflux.

    • For efflux measurement, after washing, add fresh medium (with or without the inhibitor) and incubate for a further 30-60 minutes at 37°C.

  • Measurement:

    • Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader (Ex/Em ~485/528 nm).

    • Alternatively, detach the cells and analyze the intracellular fluorescence by flow cytometry.

  • Data Analysis:

    • Calculate the accumulation of Rhodamine 123 in the P-gp overexpressing cells relative to the parental cells.

    • Determine the increase in Rhodamine 123 accumulation in the presence of the inhibitors.

    • Plot the increase in fluorescence against the inhibitor concentration to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in this guide.

L_type_Calcium_Channel_Blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca2+ L_type L-type Ca2+ Channel Ca_ext->L_type Influx Ca_int Ca2+ L_type->Ca_int Contraction Muscle Contraction Ca_int->Contraction Triggers S_Verapamil (S)-Verapamil S_Verapamil->L_type Blocks

Caption: Signaling pathway of L-type calcium channel blockade by (S)-Verapamil.

P_glycoprotein_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_out Drug (e.g., Rhodamine 123) Pgp P-glycoprotein (P-gp) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug Drug_in->Pgp ATP ATP ATP->Pgp Powers S_Verapamil (S)-Verapamil S_Verapamil->Pgp Inhibits

Caption: Mechanism of P-glycoprotein inhibition by (S)-Verapamil.

Calcium_Influx_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells load_dye Load cells with Ca2+ indicator dye plate_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells add_compounds Add (S)-Verapamil & controls wash_cells->add_compounds incubate Incubate add_compounds->incubate measure_baseline Measure baseline fluorescence incubate->measure_baseline inject_kcl Inject KCl to stimulate Ca2+ influx measure_baseline->inject_kcl measure_influx Record fluorescence change inject_kcl->measure_influx analyze Analyze data (IC50) measure_influx->analyze end End analyze->end

Caption: Experimental workflow for the cellular calcium influx assay.

Pgp_Efflux_Workflow start Start plate_cells Plate P-gp expressing & parental cells start->plate_cells add_inhibitors Pre-incubate with (S)-Verapamil & controls plate_cells->add_inhibitors load_rhodamine Load cells with Rhodamine 123 add_inhibitors->load_rhodamine wash_and_efflux Wash and allow for efflux load_rhodamine->wash_and_efflux measure_fluorescence Measure intracellular fluorescence wash_and_efflux->measure_fluorescence analyze Analyze data (IC50) measure_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for the P-glycoprotein Rhodamine 123 efflux assay.

References

(S)-Verapamil: A Comparative Guide to its Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of (S)-Verapamil for its primary pharmacological target, the L-type calcium channel. Through a detailed comparison with its enantiomer, (R)-Verapamil, and an examination of its interactions with other potential off-target molecules, this document offers a clear perspective on the selectivity of (S)-Verapamil, supported by experimental data and detailed methodologies.

Executive Summary

Verapamil is a widely used calcium channel blocker administered as a racemic mixture of its (S)- and (R)-enantiomers. However, the pharmacological activity of these enantiomers differs significantly. Experimental evidence robustly demonstrates that (S)-Verapamil is the more potent enantiomer, exhibiting a substantially higher affinity for the L-type calcium channel, which is its primary target. While (S)-Verapamil displays a high degree of specificity, it is not entirely without off-target effects. This guide presents the quantitative data and experimental protocols necessary to understand and evaluate the specificity profile of (S)-Verapamil.

Data Presentation: Comparative Potency and Specificity

The following table summarizes the inhibitory potency of (S)-Verapamil and its counterparts against the L-type calcium channel and other notable off-targets. The data clearly illustrates the stereoselective action of Verapamil, with the (S)-enantiomer being significantly more potent at the primary target.

CompoundTargetAssay TypePotency (IC50/Ki)Reference
(S)-Verapamil L-type Calcium Channel Cardiodepression in human ventricular septum~0.4 µM (EC50) [1]
(R)-VerapamilL-type Calcium ChannelCardiodepression in human ventricular septum~3 µM (EC50)[1]
(S)-Verapamil L-type Calcium Channel [3H]-nimodipine binding inhibitionMore potent than (R)-Verapamil by ~5-fold
Racemic VerapamilL-type Calcium Channel (Cav1.2)Electrophysiology (HEK-293 cells)~1.67 µM (IC50)[2]
Racemic VerapamilhERG Potassium ChannelElectrophysiology~143.0 nM (IC50)[3][4]
Racemic VerapamilRyanodine Receptor (Skeletal Muscle)[3H]Ryanodine binding~8 µM (IC50)[1]
Racemic VerapamilT-type Calcium ChannelElectrophysiologyMicromolar affinity
Racemic VerapamilP-glycoprotein (P-gp)[3H]Verapamil bindingPotent inhibitor[5]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

Competitive Radioligand Binding Assay for L-type Calcium Channel Affinity

This protocol is designed to determine the binding affinity (Ki) of (S)-Verapamil and (R)-Verapamil for the L-type calcium channel by measuring their ability to displace a radiolabeled ligand.

a) Materials:

  • Membrane Preparation: Crude membranes prepared from suitable tissue (e.g., rat cardiac ventricles, cerebral cortex) or cell lines overexpressing the L-type calcium channel (e.g., HEK-293 cells).

  • Radioligand: [3H]-(+)-PN200-110 or [3H]-nitrendipine, selective L-type calcium channel antagonists.

  • Test Compounds: (S)-Verapamil and (R)-Verapamil dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled L-type calcium channel blocker (e.g., 1 µM nifedipine).

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

b) Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • A range of concentrations of the test compound ((S)- or (R)-Verapamil).

    • For non-specific binding, add the non-specific binding control instead of the test compound.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Functional Inhibition

This protocol measures the functional inhibition of L-type calcium channels by (S)-Verapamil and (R)-Verapamil by recording ionic currents through these channels in living cells.[6]

a) Materials:

  • Cells: Isolated primary cardiomyocytes or a stable cell line expressing the L-type calcium channel (e.g., HEK-293 expressing Cav1.2).

  • Patch Pipettes: Glass micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • Internal Solution (in pipette): Containing (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • External Solution (bath): Containing (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. To block potassium currents, tetraethylammonium (TEA) can be added.

  • Patch-Clamp Amplifier and Data Acquisition System.

  • Test Compounds: (S)-Verapamil and (R)-Verapamil dissolved in the external solution at various concentrations.

b) Procedure:

  • Cell Preparation: Plate the cells on glass coverslips and place them in the recording chamber on the stage of an inverted microscope.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Current Recording: Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV). Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • Drug Application: Perfuse the recording chamber with the external solution containing a known concentration of the test compound ((S)- or (R)-Verapamil). Allow sufficient time for the drug to equilibrate and exert its effect.

  • Data Acquisition: Record the peak inward calcium current in the absence (control) and presence of different concentrations of the test compound.

  • Data Analysis: Measure the peak current amplitude for each concentration. Normalize the current in the presence of the drug to the control current. Plot the percentage of inhibition against the logarithm of the drug concentration. Fit the data with a Hill equation to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of (S)-Verapamil Action

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (S)-Verapamil (S)-Verapamil L-type Ca2+ Channel (Cav1.2) L-type Ca2+ Channel (Cav1.2) (S)-Verapamil->L-type Ca2+ Channel (Cav1.2) Binds and blocks Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel (Cav1.2)->Ca2+ Influx Normally allows Reduced Ca2+ Influx Reduced Ca2+ Influx L-type Ca2+ Channel (Cav1.2)->Reduced Ca2+ Influx Inhibition leads to Muscle Contraction / Cellular Response Muscle Contraction / Cellular Response Ca2+ Influx->Muscle Contraction / Cellular Response Triggers Reduced Muscle Contraction / Cellular Response Reduced Muscle Contraction / Cellular Response Reduced Ca2+ Influx->Reduced Muscle Contraction / Cellular Response Results in

Caption: Mechanism of action of (S)-Verapamil on L-type calcium channels.

Experimental Workflow: Competitive Radioligand Binding Assay

G start Start: Prepare Reagents prepare_membranes 1. Prepare Membranes (e.g., from cardiac tissue) start->prepare_membranes prepare_ligands 2. Prepare Radioligand ([3H]-PN200-110) & Test Compounds start->prepare_ligands assay_setup 3. Set up 96-well Plate (Membranes, Radioligand, Test Compound) prepare_membranes->assay_setup prepare_ligands->assay_setup incubation 4. Incubate to Reach Equilibrium assay_setup->incubation filtration 5. Filter and Wash (Separate bound from free radioligand) incubation->filtration counting 6. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 7. Data Analysis (Calculate IC50 and Ki values) counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The presented data and experimental methodologies confirm the high specificity of (S)-Verapamil for its primary target, the L-type calcium channel, particularly when compared to its (R)-enantiomer. While off-target interactions exist, notably with the hERG potassium channel, the primary therapeutic effects of Verapamil are attributable to the potent and stereoselective blockade of L-type calcium channels by the (S)-enantiomer. This guide provides researchers and drug development professionals with the necessary information to critically evaluate the specificity of (S)-Verapamil and to design further experiments to explore its pharmacological profile.

References

(S)-Verapamil's Efficacy in Overcoming Multidrug Resistance Across Various Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of (S)-Verapamil's activity in different cell lines, supported by experimental data. The primary focus is on its role in reversing multidrug resistance (MDR), a significant challenge in cancer chemotherapy.

(S)-Verapamil, an enantiomer of the calcium channel blocker Verapamil, has been investigated for its potential in cancer therapy, primarily as a chemosensitizing agent. Its activity is particularly notable in cancer cell lines that have developed resistance to multiple chemotherapeutic drugs. This resistance is often mediated by the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes cytotoxic drugs from cancer cells. (S)-Verapamil, along with its counterpart (R)-Verapamil, has been shown to inhibit P-gp, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.

Comparative Activity of Verapamil Enantiomers

While the L-isomer ((S)-Verapamil) is a more potent calcium antagonist than the D-isomer ((R)-Verapamil), studies have indicated that the resistance-modifying activity of verapamil is not stereospecific. Both enantiomers are effective at reversing P-gp-mediated multidrug resistance. This has led to the suggestion of using (R)-Verapamil in clinical settings to minimize cardiovascular side effects while retaining the chemosensitizing properties.

The following tables summarize the quantitative data on the activity of Verapamil and its enantiomers in various cancer cell lines.

Quantitative Analysis of Verapamil Activity in Cancer Cell Lines

Table 1: Efficacy of Verapamil in Sensitizing Drug-Resistant Cell Lines to Chemotherapy
Cell LineCancer TypeResistant ToChemotherapeutic AgentVerapamil ConcentrationFold Increase in SensitivityReference
2780ADOvarian CancerAdriamycinAdriamycin6.6 µM10-12[1][2]
MCF7/AdrRBreast CancerAdriamycinAdriamycin6.6 µM10-12[1][2]
H69LX10Lung CancerAdriamycinAdriamycin6.6 µM10-12[1][2]
LoVo-RColon CarcinomaDoxorubicinDoxorubicinNot Specified41.3 ± 5.0[3]
MGH-U1RBladder CarcinomaDoxorubicinDoxorubicin16-32 µg/mL2.5[4]

Note: The studies often use racemic verapamil, but indicate that both D- and L-isomers are equally effective in resistance modification.

Table 2: Direct Effects of Verapamil on Cancer Cell Lines
Cell LineCancer TypeEffectVerapamil ConcentrationObservationsReference
HL-60Acute Myeloid LeukemiaApoptosis Induction50 µg/mL77.7% apoptotic cells after 24 hours[5][6]
L3.6plGresPancreatic CarcinomaInhibition of Proliferation50-200 µMDose-dependent reduction in cell proliferation[7][8]
AsPC-1 SPPancreatic CarcinomaInhibition of Proliferation50-200 µMDose-dependent reduction in cell proliferation[7][8]
T-lymphocytesNot applicable (Immune cells)Inhibition of Proliferation6.25-50 µMDose-dependent inhibition, almost complete at 50 µM
MGH-U1RBladder CarcinomaCytotoxicityNot SpecifiedNo significant cytotoxicity when used alone[4]

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which (S)-Verapamil and its enantiomer reverse multidrug resistance is through the inhibition of the P-glycoprotein efflux pump. This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents, allowing them to reach their cytotoxic targets within the cancer cells. Some studies also suggest that verapamil can downregulate the expression of the MDR1 gene, which codes for P-glycoprotein, at both the mRNA and protein levels.[5][9][10]

MDR_reversal cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) (MDR1 gene product) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug Drug_in->Pgp Substrate Nucleus Nucleus Drug_in->Nucleus Induces Extracellular Space Extracellular Space SVerapamil (S)-Verapamil SVerapamil->Pgp Inhibits Apoptosis Apoptosis Nucleus->Apoptosis

Mechanism of (S)-Verapamil in overcoming multidrug resistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature on Verapamil's activity in cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with various concentrations of (S)-Verapamil alone or in combination with a chemotherapeutic agent. Include untreated control wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Culture cells with and without (S)-Verapamil for a specified period.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

P-glycoprotein Expression Analysis (Western Blot)

This technique is used to detect the amount of P-gp protein in cell lysates.

  • Cell Lysis: Treat cells with (S)-Verapamil for a specific duration, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for P-glycoprotein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cancer Cell Culture (Drug-sensitive & Drug-resistant lines) Drug_Prep 2. Prepare Drug Solutions ((S)-Verapamil & Chemotherapeutic) Cell_Culture->Drug_Prep Viability 3a. Cell Viability Assay (MTT) - Determine IC50 of Chemo +/- (S)-Verapamil Drug_Prep->Viability Apoptosis 3b. Apoptosis Assay (Flow Cytometry) - Quantify apoptotic cells Drug_Prep->Apoptosis Pgp_Expression 3c. P-gp Expression Analysis (Western/Northern Blot) Drug_Prep->Pgp_Expression Data_Analysis 4. Analyze Data - Calculate Fold Resistance - Statistical Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Pgp_Expression->Data_Analysis Conclusion 5. Conclusion - Assess chemosensitizing effect of (S)-Verapamil Data_Analysis->Conclusion

Workflow for assessing the chemosensitizing effect of (S)-Verapamil.

References

A Comparative Analysis of the Potency of (S)-Verapamil and its Metabolites on Cardiovascular Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological potency of (S)-Verapamil and its primary metabolites. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the nuanced effects of these compounds on cardiovascular ion channels.

Executive Summary

Verapamil, a widely used calcium channel blocker, is administered as a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is known to be the more pharmacologically active of the two. Following administration, verapamil undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites. Among these, norverapamil is the most significant active metabolite, retaining a portion of the cardiovascular activity of the parent compound. This guide focuses on the comparative potency of (S)-Verapamil and its key metabolites in blocking crucial cardiac ion channels, thereby influencing cardiac electrophysiology.

Data Presentation

The following tables summarize the quantitative data on the potency of (S)-Verapamil and its metabolites on major cardiovascular ion channels.

Table 1: Potency on L-type Calcium Channels (Cav1.2)

CompoundIC50 (nM)Test SystemComments
(S)-Verapamil~123[1]Human right atrial trabeculae musclepIC50 of 6.91 for racemic verapamil. (S)-enantiomer is the more potent isomer.
(S)-Norverapamil~246 - 615EstimatedNorverapamil has approximately 20-50% the activity of verapamil.[2]
D-617No significant effectIsolated rabbit heartTested at estimated free therapeutic concentrations.[2]
D-620Minor effectIsolated rabbit heartSmall but statistically significant effects on some AV nodal parameters.[2]

Table 2: Potency on hERG Potassium Channels

CompoundIC50 (µM)Test System
(+)-Verapamil (R-Verapamil)3.5 ± 0.4Xenopus oocytes expressing hERG
(-)-Verapamil (S-Verapamil)4.0 ± 0.7Xenopus oocytes expressing hERG
Norverapamil3.8 ± 0.3Xenopus oocytes expressing hERG
D-7032.2 ± 0.4Xenopus oocytes expressing hERG
D-617> 30Xenopus oocytes expressing hERG
D-620> 30Xenopus oocytes expressing hERG

Data for Table 2 sourced from[3]

Experimental Protocols

The determination of the potency of (S)-Verapamil and its metabolites on cardiovascular ion channels predominantly relies on electrophysiological techniques, particularly the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp Protocol for L-type Calcium Channel (Cav1.2) Current Measurement

This protocol is a generalized procedure for determining the IC50 of a compound on Cav1.2 channels expressed in a heterologous system (e.g., HEK-293 cells).

1. Cell Preparation:

  • HEK-293 cells stably transfected with the human Cav1.2 α1c subunit, along with β2 and α2δ subunits, are cultured under standard conditions.

  • Cells are plated onto glass coverslips 24-48 hours prior to the experiment.

2. Solutions:

  • External Solution (in mM): 135 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH. Barium (Ba2+) is used as the charge carrier to avoid calcium-dependent inactivation.

  • Internal Solution (in mM): 120 Cs-aspartate, 10 CsCl, 5 MgATP, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.

  • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • After establishing a giga-ohm seal and rupturing the membrane to achieve the whole-cell configuration, the cell is allowed to equilibrate with the internal solution for 5-10 minutes.

  • Series resistance is compensated to minimize voltage errors.

4. Voltage-Clamp Protocol:

  • The cell is held at a holding potential of -80 mV.

  • To elicit Cav1.2 currents, a depolarizing voltage step to +10 mV for 200 ms is applied at a frequency of 0.1 Hz.

  • The peak inward current is measured.

5. Data Analysis:

  • A stable baseline current is established before the application of the test compound.

  • The test compound is perfused at increasing concentrations.

  • The percentage of current inhibition at each concentration is calculated relative to the baseline current.

  • The concentration-response data are fitted with the Hill equation to determine the IC50 value.

Voltage-Clamp Protocol for hERG Channel Blockade

A common protocol to assess hERG channel blockade, as recommended by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, involves the following steps.[4][5]

1. Cell and Solution Preparation:

  • Similar to the Cav1.2 protocol, using HEK-293 cells stably expressing the hERG channel.

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. pH 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 MgATP. pH 7.2 with KOH.

2. Voltage-Clamp Protocol:

  • Holding potential of -80 mV.

  • A depolarizing step to +20 mV for 2-5 seconds to activate and inactivate the channels.

  • A repolarizing step to -50 mV to measure the peak tail current, which reflects the recovery from inactivation and subsequent deactivation.

3. Data Analysis:

  • The peak tail current amplitude is measured before and after the application of the test compound at various concentrations.

  • The percentage of block is determined, and the IC50 is calculated using the Hill equation.

Mandatory Visualization

G cluster_membrane Cardiomyocyte Sarcolemma cluster_cytosol Cytosol Verapamil (S)-Verapamil / Metabolite LTypeCaChannel L-type Ca²⁺ Channel (Cav1.2) Verapamil->LTypeCaChannel Inhibition Ca_int Ca²⁺ (intracellular) Ca_ext Ca²⁺ (extracellular) Ca_ext->LTypeCaChannel Influx Calmodulin Calmodulin Ca_int->Calmodulin CaM_Ca Ca²⁺-Calmodulin Complex Calmodulin->CaM_Ca Binds Ca²⁺ MLCK_active Myosin Light Chain Kinase (active) CaM_Ca->MLCK_active Activates MLCK Myosin Light Chain Kinase (inactive) MyosinLC_P Phosphorylated Myosin Light Chain MLCK_active->MyosinLC_P Phosphorylates MyosinLC Myosin Light Chain Contraction Muscle Contraction MyosinLC_P->Contraction

Caption: Signaling pathway of (S)-Verapamil's inhibitory action on cardiomyocyte contraction.

G start Start cell_prep Cell Preparation (e.g., HEK-293 with channel expression) start->cell_prep patching Establish Whole-Cell Configuration cell_prep->patching equilibration Cell Equilibration with Internal Solution patching->equilibration baseline Record Baseline Current (Apply Voltage Protocol) equilibration->baseline drug_app Perfuse Test Compound (Increasing Concentrations) baseline->drug_app record_drug Record Current in Presence of Compound drug_app->record_drug record_drug->drug_app Next Concentration washout Washout (Optional) record_drug->washout analysis Data Analysis (Calculate % Inhibition, Determine IC₅₀) washout->analysis end End analysis->end

References

Unraveling the Enantiomeric Duality: In Vivo Evidence for the Stereospecific Action of Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacological and pharmacokinetic profiles of (R)- and (S)-verapamil.

Verapamil, a widely used calcium channel blocker, is administered clinically as a racemic mixture of two stereoisomers, (R)-verapamil and (S)-verapamil. While chemically similar, these enantiomers exhibit pronounced differences in their pharmacological activity and pharmacokinetic behavior in vivo. This guide provides a detailed comparison of the stereospecific actions of verapamil, supported by experimental data, to inform future research and drug development endeavors.

Pharmacodynamic Disparity: The Potency of (S)-Verapamil

In vivo studies have consistently demonstrated that the pharmacological effects of racemic verapamil are predominantly attributed to the (S)-enantiomer. This stereoselectivity is most evident in its cardiovascular effects.

(S)-verapamil is significantly more potent than (R)-verapamil in its negative dromotropic (slowing of atrioventricular conduction), chronotropic (heart rate), and inotropic (cardiac contractility) effects.[1][2] In humans, (S)-verapamil has been shown to be approximately 20 times more potent than (R)-verapamil in prolonging the PR interval, a measure of atrioventricular conduction time.[3][4] This pronounced difference in potency underscores the critical role of stereochemistry in the therapeutic action of verapamil.

Interestingly, while (S)-verapamil is the primary driver of the negative dromotropic effects, (R)-verapamil has been observed to contribute more significantly to the reduction in mean arterial pressure (MAP) at therapeutic doses.[3][4] This suggests a degree of separation in the cardiovascular effects of the two enantiomers.

Comparative Cardiovascular Effects of Verapamil Enantiomers in Humans
Parameter(S)-Verapamil(R)-VerapamilRacemic VerapamilPlaceboReference
Potency for PR Interval Prolongation ~20-fold higher than (R)-verapamil---[3][4]
Maximum Reduction in Mean Arterial Pressure (MAP) (mmHg) Not significant vs. placebo15.9 ± 6.8Not significant vs. placebo8.7 ± 3.2[3][4]

Pharmacokinetic Profile: A Tale of Two Enantiomers

The in vivo journey of verapamil is as stereoselective as its pharmacological action. The pharmacokinetics of (R)- and (S)-verapamil differ substantially, primarily due to stereoselective first-pass metabolism in the liver.[1][5][6]

Following oral administration of racemic verapamil, the plasma concentrations of (R)-verapamil are consistently higher than those of (S)-verapamil, often at a ratio of around 5:1.[4] This is because (S)-verapamil undergoes more extensive and rapid metabolism by cytochrome P450 enzymes in the liver.[7] Consequently, the more potent (S)-enantiomer has a lower oral bioavailability compared to the (R)-enantiomer.[6][8][9]

In contrast, after intravenous administration, which bypasses first-pass metabolism, the plasma concentrations of the two enantiomers are more comparable.[5] This route-dependent difference in the enantiomeric plasma concentration ratio has significant implications for the pharmacological response to verapamil.

Pharmacokinetic Parameters of Verapamil Enantiomers in Various Species
SpeciesAdministration RouteParameter(S)-Verapamil(R)-VerapamilReference
Human OralBioavailabilityLowerHigher[6]
OralPlasma Concentration Ratio (R/S)~1~5[4]
IntravenousSystemic ClearanceGreaterLower[10]
Rat IntravenousSystemic Clearance (mL/min/kg)23.7 ± 3.734.9 ± 7.0[8]
OralApparent Oral Bioavailability0.074 ± 0.0310.041 ± 0.011[8]
Dog IntravenousSystemic ClearanceNearly twice that of (R)-isomer-[9]
OralApparent Oral BioavailabilityLowerOver 14 times that of (S)-isomer[9]

Experimental Protocols

Stereoselective Pharmacokinetic Analysis in Rats

Objective: To determine the pharmacokinetic parameters of (R)- and (S)-verapamil following oral and intravenous administration of racemic verapamil.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration:

    • Intravenous: Racemic verapamil (1.0 mg/kg) administered via the jugular vein.

    • Oral: Racemic verapamil (10 mg/kg) administered by gavage.

  • Blood Sampling: Blood samples are collected from the carotid artery at predetermined time points post-administration.

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Enantiomer Quantification:

    • A stereospecific high-performance liquid chromatographic (HPLC) assay is used to separate and quantify the concentrations of (R)- and (S)-verapamil in plasma samples.[8][11]

    • This typically involves a chiral stationary phase column.[11]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability for each enantiomer.

Assessment of Cardiovascular Effects in Humans

Objective: To compare the in vivo cardiovascular effects of (R)- and (S)-verapamil.

Methodology:

  • Study Design: A double-blind, placebo-controlled, crossover study in healthy human volunteers.

  • Drug Administration: Single oral doses of (S)-verapamil, (R)-verapamil, racemic verapamil, and placebo are administered on separate occasions with a washout period in between.

  • Cardiovascular Monitoring:

    • Electrocardiogram (ECG): Continuous ECG monitoring is performed to measure the PR interval.[3]

    • Blood Pressure: Mean arterial pressure (MAP) is measured at regular intervals.[3]

    • Transthoracic Impedance Cardiography: Used to assess cardiac output and total peripheral resistance.[3]

  • Blood Sampling: Blood samples are collected at various time points to determine the serum concentrations of each enantiomer using a validated stereospecific assay.

  • Data Analysis: The changes in cardiovascular parameters are correlated with the serum concentrations of the respective enantiomers to assess their pharmacodynamic effects.

Visualizing the Stereospecific Action

To better understand the distinct in vivo behavior of verapamil enantiomers, the following diagrams illustrate their differential pathways and a typical experimental workflow.

Stereospecific_Verapamil_Action cluster_oral Oral Administration cluster_iv Intravenous Administration cluster_effects Pharmacodynamic Effects racemic_oral Racemic Verapamil ((R)- and (S)-) liver Liver (First-Pass Metabolism) racemic_oral->liver racemic_iv Racemic Verapamil ((R)- and (S)-) systemic_circulation Systemic Circulation racemic_iv->systemic_circulation Comparable (R)- and (S)-Verapamil liver->systemic_circulation Low (S)-, High (R)-Verapamil s_metabolism Extensive Metabolism of (S)-Verapamil liver->s_metabolism r_metabolism Less Metabolism of (R)-Verapamil liver->r_metabolism s_effect (S)-Verapamil (High Potency) systemic_circulation->s_effect r_effect (R)-Verapamil (Low Potency) systemic_circulation->r_effect heart Heart (AV Node) pr_prolongation PR Interval Prolongation (Negative Dromotropy) heart->pr_prolongation vasculature Vasculature map_reduction MAP Reduction vasculature->map_reduction s_effect->heart r_effect->vasculature

Caption: Differential metabolism and action of verapamil enantiomers.

Experimental_Workflow cluster_study_design Study Design cluster_data_collection Data Collection cluster_analysis Analysis cluster_outcome Outcome animal_model Select Animal Model (e.g., Rat, Dog, Human) admin_route Define Administration Route (Oral or Intravenous) animal_model->admin_route dosing Administer Racemic or Individual Enantiomers admin_route->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling cardio_monitoring Cardiovascular Monitoring (ECG, Blood Pressure) dosing->cardio_monitoring hplc Stereospecific HPLC Analysis of Plasma Samples blood_sampling->hplc pd_analysis Pharmacodynamic Analysis cardio_monitoring->pd_analysis pk_analysis Pharmacokinetic Modeling hplc->pk_analysis comparison Compare PK/PD Parameters of (R)- and (S)-Verapamil pk_analysis->comparison pd_analysis->comparison

Caption: Workflow for in vivo stereospecificity studies of verapamil.

Conclusion

The evidence overwhelmingly supports the stereospecific action of verapamil in vivo. The (S)-enantiomer is the primary contributor to the drug's negative dromotropic effects, while the pharmacokinetics of both enantiomers are distinctly different, largely due to stereoselective first-pass metabolism. A thorough understanding of these stereospecific properties is crucial for optimizing therapeutic strategies, interpreting clinical outcomes, and guiding the development of new, potentially enantiomerically pure, cardiovascular drugs. Researchers and clinicians should consider the implications of these enantiomeric differences in their work to advance the safe and effective use of verapamil and related compounds.

References

A Comparative Analysis of (S)-Verapamil and Third-Generation P-gp Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the evolution of P-glycoprotein modulation, comparing the first-generation inhibitor (S)-Verapamil against the highly potent and specific third-generation compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive benchmark, including quantitative performance data, detailed experimental protocols, and illustrative pathway diagrams.

Introduction to P-glycoprotein and its Inhibition

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical component of the cell's defense mechanism, actively effluxing a wide range of xenobiotics, including many therapeutic drugs. While this function is vital for protecting healthy tissues, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), significantly hampering the efficacy of chemotherapy. Consequently, the development of P-gp inhibitors has been a key strategy to overcome MDR and enhance drug delivery to target sites, such as the brain.

The journey of P-gp inhibitors has seen a progression through several "generations," each aiming to improve upon the potency, specificity, and safety of its predecessors. Verapamil, a calcium channel blocker, was one of the first compounds identified to have P-gp inhibitory activity and represents the first generation of these inhibitors. Its (S)-enantiomer, while possessing weaker calcium channel blocking activity, has been a subject of interest for its P-gp modulating effects. The third generation of P-gp inhibitors, including compounds like tariquidar, zosuquidar, and elacridar, were specifically designed for high affinity and specificity to P-gp, with reduced off-target effects that plagued earlier generations.

This guide provides a head-to-head comparison of (S)-Verapamil with these advanced third-generation inhibitors, offering a clear perspective on their relative performance based on available experimental data.

Quantitative Performance Comparison

The following table summarizes the inhibitory potency of (S)-Verapamil (represented by racemic verapamil data, as stereoisomers show similar P-gp inhibition) and key third-generation P-gp inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, cell lines, and probe substrates used.

InhibitorGenerationType of InhibitionIC50 / Ki ValueCell Line / SystemProbe Substrate / AssayReference
(R,S)-VerapamilFirstCompetitive Substrate~1-15 µMK562/ADR, CEM VLB100Varies[1][2]
Tariquidar (XR9576) ThirdNon-competitiveKd: 5.1 nM; IC50: 43 nM (ATPase); EC50: 487 nM (VBL accumulation)P-gp expressing membranes; K562/DOX[3H]azidopine; ATPase assay; [3H]Vinblastine[3]
Zosuquidar (LY335979) ThirdNon-competitiveKi: 59 nM; IC50: 1.2 nMHL60/VCR[3H]azidopine photoaffinity labeling[4][5]
Elacridar (GF120918) ThirdNon-competitiveIC50: 0.16 µM (P-gp labeling); IC50: 0.02 µM (doxorubicin cytotoxicity)P-gp expressing membranes; CHRC5, OV1/DXR, MCF7/ADR[3H]azidopine; Doxorubicin[6][7]

Mechanism of Action and Evolution of P-gp Inhibitors

The development of P-gp inhibitors has been a journey of refining potency and specificity while minimizing toxicity.

G cluster_0 First Generation cluster_1 Second Generation cluster_2 Third Generation FirstGen Verapamil, Cyclosporine A - Low Potency - High Toxicity - CYP3A4 Inhibition SecondGen Dexverapamil, Valspodar - Improved Potency - Reduced Toxicity - Still inhibit CYP3A4 FirstGen->SecondGen Increased Potency ThirdGen Tariquidar, Zosuquidar, Elacridar - High Potency (nM range) - High Specificity for P-gp - Minimal CYP3A4 Inhibition SecondGen->ThirdGen Enhanced Specificity

Evolution of P-gp Inhibitors

First-generation inhibitors, like Verapamil, were often repurposed drugs with known pharmacological activities. While they demonstrated the principle of P-gp inhibition, their clinical utility was limited by low potency and significant side effects, including cardiovascular toxicity and inhibition of cytochrome P450 3A4 (CYP3A4), leading to drug-drug interactions.[2]

Second-generation inhibitors were developed to have greater potency and less toxicity than the first generation. However, they still often interacted with CYP3A4, complicating their clinical application.

Third-generation inhibitors represent a significant leap forward. Developed through rational drug design, they exhibit high affinity for P-gp, often in the nanomolar range, and are highly specific, with minimal to no inhibition of CYP3A4.[8] This enhanced specificity reduces the potential for adverse drug-drug interactions.

Experimental Protocols

Accurate benchmarking of P-gp inhibitors relies on robust and standardized experimental protocols. Below are detailed methodologies for two commonly used in vitro assays.

Calcein-AM Retention Assay

This assay measures the function of P-gp by quantifying the intracellular accumulation of a fluorescent substrate, calcein. Calcein-AM is a non-fluorescent, cell-permeant dye that is a substrate of P-gp. Once inside the cell, it is cleaved by intracellular esterases into the fluorescent and cell-impermeant calcein. In cells overexpressing P-gp, calcein-AM is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular calcein fluorescence.

Materials:

  • P-gp overexpressing cells (e.g., K562/ADR, MDCK-MDR1) and parental control cells.

  • Calcein-AM stock solution (1 mM in DMSO).

  • Test inhibitors (e.g., (S)-Verapamil, Tariquidar) at various concentrations.

  • Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Inhibitor Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add the assay buffer containing the desired concentrations of the test inhibitor to the wells. Incubate for 30-60 minutes at 37°C.

  • Calcein-AM Loading: Add calcein-AM to each well to a final concentration of 0.25-1 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence (wells with no cells). The P-gp inhibitory activity is calculated as the percentage increase in fluorescence in the presence of the inhibitor compared to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

G start Start seed_cells Seed P-gp overexpressing and parental cells start->seed_cells pre_incubate Pre-incubate with P-gp inhibitor seed_cells->pre_incubate add_calcein Add Calcein-AM pre_incubate->add_calcein incubate Incubate at 37°C add_calcein->incubate measure_fluorescence Measure intracellular fluorescence incubate->measure_fluorescence analyze_data Calculate % inhibition and IC50 measure_fluorescence->analyze_data end End analyze_data->end

Calcein-AM Assay Workflow
P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to transport substrates across the cell membrane. The ATPase activity of P-gp is often stimulated in the presence of its substrates and inhibited by its inhibitors. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • P-gp-containing membrane vesicles (e.g., from Sf9 cells overexpressing P-gp).

  • ATP stock solution.

  • Test inhibitors at various concentrations.

  • Assay buffer (containing MgCl2 and other necessary ions).

  • Reagent for detecting inorganic phosphate (e.g., malachite green-based reagent).

  • 96-well microplate.

  • Spectrophotometer.

Procedure:

  • Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles, assay buffer, and the test inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.

  • Stop Reaction and Color Development: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the liberated Pi to produce a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well. The P-gp ATPase inhibition is determined by the decrease in Pi release in the presence of the inhibitor. IC50 values are calculated from the concentration-response curve.

G start Start prepare_reaction Prepare reaction mix with P-gp membranes and inhibitor start->prepare_reaction pre_incubate Pre-incubate at 37°C prepare_reaction->pre_incubate add_atp Initiate reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop reaction and add phosphate detection reagent incubate->stop_reaction measure_absorbance Measure absorbance stop_reaction->measure_absorbance analyze_data Calculate Pi released and determine IC50 measure_absorbance->analyze_data end End analyze_data->end

P-gp ATPase Assay Workflow

Conclusion

The evolution from first-generation P-gp inhibitors like (S)-Verapamil to the highly potent and specific third-generation compounds marks a significant advancement in the quest to overcome multidrug resistance. While (S)-Verapamil played a crucial historical role in establishing the concept of P-gp modulation, its lower potency and off-target effects limit its clinical applicability for this purpose. In contrast, third-generation inhibitors such as tariquidar, zosuquidar, and elacridar offer nanomolar potency and a cleaner pharmacological profile, making them far superior candidates for clinical development. The quantitative data clearly demonstrates a multi-log-fold increase in potency for the third-generation inhibitors. For researchers and drug development professionals, focusing on these newer agents is a more promising strategy for developing effective therapies that can circumvent P-gp-mediated drug resistance. This guide provides a foundational comparison, and continued research with standardized assays will be crucial for the successful clinical translation of next-generation P-gp inhibitors.

References

Safety Operating Guide

Safe Disposal of (S)-Verapamil Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of (S)-Verapamil hydrochloride is critical for ensuring laboratory safety and environmental protection. This compound is classified as acutely toxic and hazardous to the aquatic environment, necessitating strict adherence to disposal protocols. The following guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on how to safely manage and dispose of this compound waste.

Hazard Profile for Disposal Consideration

Understanding the hazards associated with this compound is the first step in managing its disposal correctly. The following table summarizes its primary classifications according to Safety Data Sheets (SDS).

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH301: Toxic if swallowed[1][2][3]
Acute Toxicity, DermalH311: Toxic in contact with skin[1][3]
Acute Toxicity, InhalationH330/H331: Fatal or toxic if inhaled[1][3]
Aquatic Hazard, Long-TermH411: Toxic to aquatic life with long lasting effects[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound and associated materials.

Step 1: Waste Characterization

Before disposal, chemical waste generators must determine if the this compound waste is classified as hazardous.[1][4] In the United States, this classification is guided by the Environmental Protection Agency (EPA) regulations listed in 40 CFR Part 261.3.[1] It is imperative to consult all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification.[1][4][5]

Step 2: Personal Protective Equipment (PPE)

Due to the compound's toxicity, appropriate PPE must be worn at all times when handling the waste. This includes:

  • Protective Gloves: Chemical-resistant gloves are mandatory.[1][3]

  • Protective Clothing: A lab coat or other protective suit to prevent skin contact.[1][3]

  • Eye/Face Protection: Safety glasses or a face shield.[1][3]

  • Respiratory Protection: In cases of inadequate ventilation or when handling powders that may become airborne, respiratory protection is required.[3]

Step 3: Waste Segregation and Storage

Proper segregation and storage are crucial to prevent accidental exposure or environmental contamination.

  • Original Containers: Whenever possible, leave the chemical waste in its original container.[2]

  • No Mixing: Do not mix this compound waste with other chemical waste streams.[2]

  • Secure Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2] The storage area should be locked or otherwise accessible only to authorized personnel.[1][2]

Step 4: Disposal of Unused Product and Contaminated Materials

The primary and required method for disposing of this compound is through a licensed and approved waste disposal facility.

  • Approved Waste Disposal Plant: The contents and container must be disposed of at an approved waste disposal plant or industrial combustion plant.[1][2][3][4]

  • Environmental Precaution: Do not allow the product to enter drains, waterways, or the soil.[1][2]

Step 5: Spill Cleanup and Disposal

In the event of a spill, follow these procedures for containment and cleanup:

  • Evacuate and Ventilate: Ensure adequate ventilation and keep unprotected personnel away from the spill area.[1]

  • Contain Spill: Prevent the spill from spreading further or entering drains.[1][2]

  • Absorb or Collect: For solid spills, carefully sweep or vacuum the material.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[5] Avoid generating dust.[2][4]

  • Package for Disposal: Place all contaminated materials, including the absorbent and any contaminated clothing, into a suitable, sealed, and properly labeled container for disposal.[1][3]

  • Consult Regulations: Dispose of the spill cleanup materials in accordance with local regulations.[1][5]

Step 6: Container Disposal

Empty containers are still considered hazardous and must be handled appropriately.

  • Do Not Reuse: Never reuse containers that have held this compound.[1]

  • Dispose as Unused Product: Handle uncleaned, empty containers in the same manner as the product itself and dispose of them through an approved waste disposal service.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: (S)-Verapamil Hydrochloride Waste Generated characterize Step 1: Characterize Waste (per 40 CFR 261.3 & local regulations) start->characterize ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) characterize->ppe segregate Step 3: Segregate & Store Waste (Original container, no mixing, secure area) ppe->segregate is_spill Is this a spill cleanup? segregate->is_spill spill_procedure Step 5: Follow Spill Protocol (Contain, Absorb/Sweep, Package) is_spill->spill_procedure Yes disposal_path Step 4 & 6: Prepare for Disposal (Unused product & empty containers) is_spill->disposal_path No transport Dispose via Approved Hazardous Waste Facility spill_procedure->transport disposal_path->transport end End: Disposal Complete transport->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guidance for Handling (S)-Verapamil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals must adhere to stringent safety protocols when handling (S)-Verapamil hydrochloride, a substance classified as toxic if swallowed, in contact with skin, or inhaled.[1][2] This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE based on safety data sheet recommendations.[1][3][4]

Body Part Personal Protective Equipment Specifications and Purpose
Hands Chemical-resistant glovesTo prevent skin contact.[1][3]
Eyes/Face Safety glasses with side-shields or gogglesTo protect against splashes and dust.[1][3][5]
Body Protective clothing/Laboratory coatTo prevent contamination of personal clothing.[1][3]
Respiratory NIOSH- or CEN-certified respiratorRequired when engineering controls are insufficient, to avoid inhalation of dust.[1][3][4]

Safe Handling and Operational Workflow

A systematic approach is crucial for minimizing risk during the handling of this compound. The following workflow outlines the key steps for a typical laboratory experiment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe prep_materials Prepare Materials & Equipment gather_ppe->prep_materials don_ppe Don PPE prep_materials->don_ppe consult_sds Consult SDS consult_sds->prep_area weigh Weigh Compound in Ventilated Area don_ppe->weigh dissolve Dissolve/Handle Compound weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp decontaminate Decontaminate Surfaces & Equipment conduct_exp->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands start Waste Generated (this compound, contaminated materials) q1 Is the container empty? start->q1 empty_container Handle as product until cleaned. Can be recycled after proper decontamination. q1->empty_container Yes not_empty Seal in a properly labeled, closed container. q1->not_empty No consult_regs Consult Local, State, & Federal Regulations empty_container->consult_regs not_empty->consult_regs approved_facility Dispose of at an Approved Hazardous Waste Facility consult_regs->approved_facility

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Verapamil hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Verapamil hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.